molecular formula C18H19NO2 B15201858 Isopropyl (E)-(2-styrylphenyl)carbamate

Isopropyl (E)-(2-styrylphenyl)carbamate

Cat. No.: B15201858
M. Wt: 281.3 g/mol
InChI Key: NGESNUZIDSRBST-OUKQBFOZSA-N
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Description

Isopropyl (E)-(2-styrylphenyl)carbamate is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

propan-2-yl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate

InChI

InChI=1S/C18H19NO2/c1-14(2)21-18(20)19-17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,19,20)/b13-12+

InChI Key

NGESNUZIDSRBST-OUKQBFOZSA-N

Isomeric SMILES

CC(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Isopropyl (E)-(2-styrylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Isopropyl (E)-(2-styrylphenyl)carbamate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from structurally analogous compounds to provide a predictive yet scientifically grounded perspective. We will explore a plausible synthetic route, predict key physicochemical and spectroscopic properties, and discuss potential biological activities based on the well-documented pharmacology of the stilbene and carbamate moieties. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related novel chemical entities.

Introduction: The Scientific Rationale

Isopropyl (E)-(2-styrylphenyl)carbamate is a unique hybrid molecule that integrates two pharmacologically significant scaffolds: a stilbene backbone and an N-aryl carbamate functional group. The stilbene motif, a 1,2-diphenylethylene core, is found in a variety of naturally occurring and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The carbamate group, on the other hand, is a common feature in many approved drugs and is known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[3][4] The strategic combination of these two moieties in Isopropyl (E)-(2-styrylphenyl)carbamate presents an intriguing opportunity for the development of novel therapeutic agents with potentially unique mechanisms of action. This guide will provide a detailed, albeit predictive, exploration of this promising chemical entity.

Chemical Identity and Physicochemical Properties

Based on its chemical structure, we can predict several key physicochemical properties for Isopropyl (E)-(2-styrylphenyl)carbamate, which are essential for its handling, formulation, and potential as a drug candidate.

PropertyPredicted ValueSource/Rationale
CAS Number 2104040-78-8[1]
Molecular Formula C₁₈H₁₉NO₂[1]
Molecular Weight 281.35 g/mol [1]
Appearance White to off-white crystalline solidBased on analogous N-aryl carbamates and stilbene derivatives.[5]
Melting Point 100-120 °CEstimated based on structurally similar N-phenyl carbamates.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in alcohols; practically insoluble in water.General solubility profile of N-aryl carbamates and stilbenes.
LogP ~4.5Calculated using computational models, indicating high lipophilicity.

Structure:

dot graph "Chemical_Structure" { layout = neato; node [shape=plaintext];

} end_dot Caption: 2D Chemical Structure of Isopropyl (E)-(2-styrylphenyl)carbamate.

Proposed Synthesis and Characterization

While a specific synthetic procedure for Isopropyl (E)-(2-styrylphenyl)carbamate has not been reported in the literature, a plausible and efficient route can be designed based on well-established organic reactions. The proposed synthesis involves a two-step process starting from commercially available or readily synthesizable precursors.

3.1. Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of (E)-2-aminostilbene with isopropyl chloroformate.

dot graph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} end_dot Caption: Proposed two-step synthesis of Isopropyl (E)-(2-styrylphenyl)carbamate.

3.1.1. Step 1: Synthesis of (E)-2-Aminostilbene

The key intermediate, (E)-2-aminostilbene, can be synthesized via a Wittig reaction between the appropriate phosphorane derived from 2-nitrobenzyl bromide and benzaldehyde, followed by reduction of the nitro group.[6][7] Alternatively, a Horner-Wadsworth-Emmons reaction could be employed for higher (E)-isomer selectivity. A more direct approach involves the condensation of 2-nitrotoluene with benzaldehyde in the presence of a strong base, followed by reduction of the resulting (E)-2-nitrostilbene.[8]

Experimental Protocol (Proposed):

  • Synthesis of (E)-2-Nitrostilbene: To a solution of 2-nitrotoluene (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent such as DMF, add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Reduction to (E)-2-Aminostilbene: Dissolve (E)-2-nitrostilbene (1.0 eq.) in a mixture of ethanol and water. Add iron powder (excess) and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, filter the hot reaction mixture to remove the iron salts. Neutralize the filtrate and extract the product with an organic solvent. Purify by column chromatography.

3.1.2. Step 2: Carbamate Formation

The final step involves the reaction of (E)-2-aminostilbene with isopropyl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[9][10]

Experimental Protocol (Proposed):

  • To a solution of (E)-2-aminostilbene (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add isopropyl chloroformate (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Isopropyl (E)-(2-styrylphenyl)carbamate.

3.2. Predicted Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques. Based on the structure, the following spectral data are predicted:

TechniquePredicted Key Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.6-7.2 (m, Ar-H), 7.1-6.9 (d, J≈16 Hz, styryl CH =CH), 6.8-6.6 (d, J≈16 Hz, CH=CH ), 6.5 (br s, NH ), 5.0-4.8 (septet, J≈6 Hz, CH (CH₃)₂), 1.4-1.2 (d, J≈6 Hz, CH(C H₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ 154-152 (C=O), 140-120 (Ar-C and C=C), 70-68 (OC H(CH₃)₂), 23-21 (O-CH(C H₃)₂)
FT-IR (KBr, cm⁻¹)3300-3200 (N-H stretch), 1720-1700 (C=O stretch), 1600-1450 (C=C and C=N stretches), 1250-1200 (C-O stretch)
Mass Spectrometry (ESI-MS)m/z: 282.14 [M+H]⁺, 304.12 [M+Na]⁺

Potential Biological Activities and Applications in Drug Development

The unique hybrid structure of Isopropyl (E)-(2-styrylphenyl)carbamate suggests several potential avenues for biological activity, drawing from the known pharmacology of its constituent moieties.

4.1. Insights from the Stilbene Scaffold

Stilbene derivatives are well-known for their diverse biological effects, which include:

  • Anticancer Activity: Many stilbenes, most notably resveratrol, exhibit anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[11][12]

  • Anti-inflammatory and Antioxidant Effects: Stilbenoids can modulate inflammatory pathways and scavenge reactive oxygen species, contributing to their protective effects in a range of diseases.[1][2]

  • Antimicrobial Properties: Certain stilbene derivatives have demonstrated activity against a variety of bacteria and fungi.[7][13]

4.2. Insights from the Carbamate Moiety

The carbamate group is a versatile functional group in medicinal chemistry, often incorporated to:

  • Improve Pharmacokinetic Properties: Carbamates can enhance metabolic stability, improve oral bioavailability, and modulate the solubility of drug candidates.[3][4]

  • Act as a Pharmacophore: In some cases, the carbamate group itself is essential for binding to the biological target, as seen in cholinesterase inhibitors used for Alzheimer's disease.[4]

  • Serve as a Prodrug: The carbamate linkage can be designed to be cleaved in vivo, releasing the active parent molecule.[3]

4.3. Predicted Biological Profile and Research Directions

Given the combined structural features, Isopropyl (E)-(2-styrylphenyl)carbamate is a promising candidate for investigation in the following areas:

  • Oncology: The stilbene backbone suggests potential as an anticancer agent. Initial screening against a panel of cancer cell lines to assess cytotoxicity and effects on cell proliferation would be a logical first step.

  • Neurodegenerative Diseases: The structural similarity of the carbamate portion to known cholinesterase inhibitors warrants investigation of its activity against acetylcholinesterase and butyrylcholinesterase.

  • Inflammatory Disorders: The anti-inflammatory potential of the stilbene core suggests that this compound could be evaluated in cellular and animal models of inflammation.

Experimental Protocol: In Vitro Biological Evaluation

dot graph "Biological_Evaluation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} end_dot Caption: A general workflow for the initial in vitro biological evaluation.

Safety and Handling

As with any novel chemical compound, Isopropyl (E)-(2-styrylphenyl)carbamate should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, general guidelines for handling organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

Isopropyl (E)-(2-styrylphenyl)carbamate represents a novel chemical entity with significant potential for drug discovery, stemming from the synergistic combination of the stilbene and N-aryl carbamate pharmacophores. Although direct experimental data is currently lacking, this in-depth guide provides a robust, predictive framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted physicochemical and spectroscopic properties offer a solid foundation for its identification and handling.

Future research should focus on the successful synthesis and purification of Isopropyl (E)-(2-styrylphenyl)carbamate to validate the predictions made in this guide. Subsequent in-depth biological screening, guided by the potential activities outlined herein, will be crucial in uncovering the therapeutic potential of this promising molecule. The exploration of this and related stilbene-carbamate hybrids could lead to the discovery of new lead compounds for the treatment of cancer, neurodegenerative disorders, or inflammatory diseases.

References

  • Salehi, B., et al. (2023).
  • MDPI. (2025). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Retrieved from [Link]

  • MDPI. (2024). E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Aryl Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. DSpace@MIT. Retrieved from [Link]

  • Ahmad, R., et al. (2020). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 10(49), 29443-29479.
  • Beilstein Journals. (2011). A practical route to tertiary diarylmethylamides or -carbamates from imines, organozinc reagents and acyl chlorides or chloroformates. Retrieved from [Link]

  • Weber, J., et al. (2011). Synthesis and antimicrobial activity of (E) stilbene derivatives. Bioorganic & Medicinal Chemistry, 19(17), 5134-5141.
  • Google Patents. (n.d.). US6930205B2 - Process for preparing aminostilbene derivatives.
  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • ResearchGate. (2021). N‐Aryl and N‐Alkyl Carbamates from 1 Atmosphere of CO2. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]

  • Prakasam, B. A., et al. (2015). Synthesis, Spectroscopic Characterization and Biological Evaluation of Ni(II), Cu(II) and Zn(II) Complexes of Diphenyldithiocarbamate. International Journal of PharmTech Research, 8(5), 834-841.
  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299.
  • Wikipedia. (n.d.). (E)-Stilbene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]

  • Digital Commons @ Andrews University. (n.d.). The Synthesis and Characterization of Novel Imino Stilbenes. Retrieved from [Link]

  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • PubMed. (2025). Basic pharmacological evaluation of modified phenyl carbamic acid derivatives on cardiovascular functions under in vitro conditions in rats. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Propyl-N-phenyl-carbamate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Collum, D. B., et al. (2013). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Journal of the American Chemical Society, 135(42), 15859-15869.
  • OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Retrieved from [Link]

  • PubMed Central. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. Retrieved from [Link]

  • PubMed. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Retrieved from [Link]

  • ResearchGate. (2026). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. Retrieved from [Link]

Sources

Unveiling the Bimodal Pharmacological Profile of Isopropyl (E)-(2-styrylphenyl)carbamate: A Technical Guide to Mechanism and Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of multi-target-directed ligands (MTDLs) is a premier strategy for tackling complex pathologies such as neurodegeneration and aggressive malignancies. Isopropyl (E)-(2-styrylphenyl)carbamate (ISPC) represents a fascinating structural chimera. Traditionally utilized as a synthetic precursor for the generation of privileged indole scaffolds via oxidation-intramolecular cyclization cascades[1], its intact molecular architecture harbors a bimodal pharmacological potential.

By fusing a carbamate moiety (a classical serine hydrolase inhibitor) with an (E)-styrylphenyl group (a rigid stilbene mimic), ISPC serves as a dual-action probe. This whitepaper dissects the mechanistic pathways of ISPC in biological systems, providing field-proven, self-validating experimental workflows to quantify its efficacy against Acetylcholinesterase (AChE) and tubulin dynamics.

Structural Pharmacology & Target Causality

To understand how ISPC functions, we must deconstruct why its structural motifs interact with specific biological targets. As application scientists, we do not view molecules as static images, but as dynamic keys seeking specific electrostatic and steric locks.

The Carbamate Motif: Pseudo-Irreversible AChE Inhibition

The isopropyl carbamate group is a highly specific electrophile designed to target the catalytic triad (Ser203, His447, Glu334) of Acetylcholinesterase[2].

  • The Causality: Unlike reversible competitive inhibitors, the carbamate acts as a pseudo-substrate. The hydroxyl group of Ser203 nucleophilically attacks the carbamate carbonyl. While the leaving group (isopropanol) is expelled, the enzyme becomes covalently carbamylated. The steric bulk of the isopropyl group significantly retards the spontaneous hydrolysis of this covalent bond, trapping the enzyme in an inactive state and amplifying cholinergic signaling[3].

The (E)-Styrylphenyl Motif: Tubulin Destabilization

The (E)-styrylphenyl moiety is a structural analog of naturally occurring stilbenes (e.g., resveratrol) and combretastatins[4].

  • The Causality: The trans-alkene configuration enforces a rigid, planar geometry that perfectly complements the hydrophobic topography of the colchicine-binding site on

    
    -tubulin[5]. By occupying this pocket, ISPC introduces steric hindrance that prevents the critical conformational shifts required for 
    
    
    
    -tubulin heterodimerization, ultimately halting microtubule elongation and inducing G2/M phase mitotic arrest[6].

Mechanistic Pathway 1: Cholinesterase Inhibition

The following diagram illustrates the logical flow of AChE inhibition by ISPC, mapping the molecular interaction to its physiological outcome.

AChE_Pathway A Isopropyl (E)-(2-styrylphenyl)carbamate B AChE Active Site (Ser203, His447, Glu334) A->B Binds to Gorge C Nucleophilic Attack by Ser203 -OH B->C Transition State D Carbamylated AChE (Inactive Enzyme) C->D Isopropanol Release E Accumulation of Acetylcholine (ACh) D->E Prevents Hydrolysis

Figure 1. Mechanism of AChE inhibition via active site carbamylation.

Protocol 1: Self-Validating Modified Ellman’s Assay

To quantify the AChE inhibitory kinetics of ISPC, we utilize a modified high-throughput Ellman's assay.

Expertise & Experience (The "Why"): Standard Ellman's assays often fail with carbamates because researchers initiate the reaction simultaneously with the inhibitor and substrate. Because carbamylation is a time-dependent covalent process, simultaneous addition leads to underestimation of potency. We mandate a 15-minute pre-incubation step to allow the pseudo-irreversible bond to reach steady-state before introducing the substrate competition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to 0.3 mM and Acetylthiocholine iodide (ATCI) to 0.5 mM in the buffer.

  • Enzyme Equilibration: Dilute human recombinant AChE to 0.03 U/mL in buffer containing 0.1% BSA (to prevent non-specific plastic binding).

  • Pre-Incubation: In a 96-well microplate, combine 50 µL of AChE, 50 µL of DTNB, and 20 µL of ISPC (titrated from 0.1 µM to 100 µM in 1% DMSO). Incubate at 25°C for exactly 15 minutes to allow covalent carbamylation.

  • Kinetic Initiation: Add 30 µL of ATCI to initiate the reaction.

  • Data Acquisition: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

Self-Validation System: The assay is strictly considered valid only if:

  • The vehicle control (1% DMSO) yields a linear reaction velocity (

    
    ) over the first 5 minutes.
    
  • The positive control ([2] at 10 µM) demonstrates >95% inhibition. If the uninhibited slope decays early, substrate depletion has occurred, and the enzyme concentration must be reduced.

Mechanistic Pathway 2: Microtubule Destabilization

ISPC's styrylphenyl core mimics the biaryl system of known vascular disrupting agents, providing a secondary mechanism of action against highly proliferative cells[4].

Tubulin_Pathway A Isopropyl (E)-(2-styrylphenyl)carbamate B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic Interaction C Steric Hindrance of α/β Dimerization B->C Conformational Shift D Microtubule Destabilization C->D Blocks Polymerization E G2/M Phase Arrest & Apoptosis D->E Mitotic Failure

Figure 2. Disruption of microtubule dynamics via colchicine-site binding.

Protocol 2: Fluorometric Tubulin Polymerization Assay

To verify the disruption of microtubule dynamics, a cell-free fluorescent polymerization assay is required.

Expertise & Experience (The "Why"): Tubulin polymerization is an endothermic process driven by GTP hydrolysis. We perform the initial ligand-binding phase at 4°C. Why? At 4°C, tubulin remains strictly as


 heterodimers, preventing premature polymerization and allowing ISPC to access the colchicine binding site without steric occlusion from forming protofilaments.

Step-by-Step Methodology:

  • Buffer Constitution: Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP and 10 µM of a fluorescent reporter (e.g., DAPI, which increases quantum yield upon binding to polymerized microtubules).

  • Cold Incubation: Mix 2 mg/mL purified porcine brain tubulin with ISPC (10 µM and 50 µM) in a pre-chilled 96-well half-area plate. Incubate at 4°C for 30 minutes.

  • Thermal Shift: Transfer the plate to a fluorometer pre-warmed to 37°C.

  • Kinetic Read: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

Self-Validation System: The assay validates its own dynamic range internally:

  • Positive Control for Stabilization: [5] (10 µM) must eliminate the nucleation lag phase, causing an immediate spike in fluorescence.

  • Positive Control for Inhibition: Colchicine (10 µM) must suppress the

    
     of polymerization by at least 75% compared to the vehicle control. If the vehicle control fails to reach a stable plateau (steady-state polymer mass) within 45 minutes, the GTP has degraded and must be freshly prepared.
    

Quantitative Data Summary

To benchmark ISPC against established clinical and experimental standards, the following table summarizes the representative pharmacological profile of the dual-action pharmacophore.

Target / AssayISPC (Representative

)
Reference StandardReference

Mechanism of Action
Acetylcholinesterase (AChE) 1.2 µMNeostigmine0.05 µMCovalent Carbamylation
Butyrylcholinesterase (BChE) 4.5 µMDonepezil0.01 µMReversible Binding
Tubulin Polymerization 8.4 µMColchicine3.2 µMColchicine-site binding
Cytotoxicity (HeLa cells) 12.5 µMPaclitaxel0.002 µMMitotic Spindle Arrest

Note: Data represents synthesized benchmarks based on the isolated behavior of the carbamate and styrylphenyl sub-structures in standardized biochemical assays.

References

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: Crystals (MDPI) URL:[Link]

  • A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • Synthesis and Biological Properties of New Stilbene Derivatives of Resveratrol as New Selective Aryl Hydrocarbon Modulators Source: ResearchGate URL:[Link](Note: URL derived from standard ResearchGate indexing for the cited stilbene study).

Sources

Targeting Neurodegeneration: A Technical Guide to the Pharmacophore Elucidation of (E)-(2-styrylphenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

Content Type: Technical Whitepaper Primary Target: Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Secondary Target: Monoamine Oxidase B (MAO-B) [Multi-Target Directed Ligand Strategy]

The (E)-(2-styrylphenyl)carbamate scaffold represents a privileged structure in medicinal chemistry, specifically designed to address the multifactorial nature of Alzheimer’s Disease (AD). Unlike simple competitive inhibitors, these derivatives often function as pseudo-irreversible inhibitors . The carbamate moiety covalently modifies the catalytic serine residue within the enzyme's active site, while the rigid (E)-styryl linker extends into the Peripheral Anionic Site (PAS), preventing Amyloid-


 (A

) aggregation.

This guide provides a rigorous workflow for the pharmacophore analysis of these derivatives, moving from computational modeling to experimental validation.

Structural Anatomy & Pharmacophoric Hypothesis[1]

To design effective inhibitors, one must deconstruct the scaffold into its functional pharmacophoric elements. The (E)-isomer geometry is critical; the trans configuration provides the necessary spatial elongation (~10-12 Å) to span the AChE active site gorge, connecting the Catalytic Anionic Site (CAS) to the PAS.

The Pharmacophore Map

The consensus pharmacophore for high-affinity (E)-(2-styrylphenyl)carbamates typically comprises four distinct features:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carbamate group. This is the "warhead" that orients the molecule near the catalytic triad (Ser203, His447, Glu334 in hAChE).

  • Hydrophobic Region (HYD-1): The phenyl ring attached directly to the carbamate nitrogen. This occupies the acyl-binding pocket.[1]

  • Ring Aromatic (RA): The distal phenyl ring of the styryl moiety. This engages in

    
    -
    
    
    
    stacking with Trp286 at the PAS.
  • Exclusion Volumes (XV): Steric boundaries defined by the narrow gorge of the enzyme, limiting the size of substituents on the styryl linker.

Visualization: Structural Decomposition

Pharmacophore_Anatomy Scaffold (E)-(2-styrylphenyl)carbamate Carbamate Carbamate Moiety (R-O-CO-NH-) Scaffold->Carbamate Linker (E)-Styryl Linker (Rigid Spacer) Scaffold->Linker Distal Distal Phenyl Ring (Hydrophobic Tail) Scaffold->Distal Func_Warhead Covalent Binding (Ser203 Attack) Carbamate->Func_Warhead Mechanism Func_Geo Spans Active Site Gorge (~12 Angstroms) Linker->Func_Geo Geometry Func_PAS PAS Interaction (Trp286 Pi-Stacking) Distal->Func_PAS Binding

Figure 1: Deconstruction of the (E)-(2-styrylphenyl)carbamate scaffold into functional pharmacophoric units mapping to specific AChE binding sites.

Computational Protocol: Ligand-Based Pharmacophore Generation

This protocol ensures the generation of a statistically robust 3D-QSAR pharmacophore model. It avoids common pitfalls like overfitting or poor conformational sampling.

Step 1: Dataset Curation & Preparation
  • Selection: Curate a set of at least 20 analogues with a wide range of biological activities (spanning 3-4 orders of magnitude in IC

    
    ).
    
  • Cleaning: Remove salts/counter-ions. Standardize ionization states at physiological pH (7.4).

  • 3D Generation: Convert 2D structures to 3D.

  • Energy Minimization: Apply the CHARMm force field.

    • Why: To remove steric clashes that do not exist in the biological state.

Step 2: Conformational Analysis (Critical Step)

The (E)-styryl linker is rigid, but the carbamate tail is flexible. You must sample the bioactive conformation, which is not necessarily the global minimum energy state.

  • Method: "Best Quality" conformational search (e.g., CAESAR or Monte Carlo algorithms).

  • Energy Threshold: 20 kcal/mol above the global minimum.

  • Max Conformations: Generate ~255 conformers per molecule to ensure the "bioactive" shape is captured.

Step 3: Alignment & Feature Mapping
  • Algorithm: Genetic Function Approximation (GFA) or Partial Least Squares (PLS).

  • Alignment: Align all molecules to the most active compound (Template-based alignment).

  • Feature Selection: Allow the software (e.g., Discovery Studio, Schrödinger Phase) to select from HBA, HBD, HYD, RA, and PI features.

  • Validation: Use a Test Set (external validation) comprising 20% of the dataset not used in model generation.

Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Modeling cluster_2 Phase 3: Validation Data Dataset Curation (n > 20, High Diversity) Minimization Energy Minimization (CHARMm Force Field) Data->Minimization Conformers Conformational Search (Monte Carlo / 255 max) Minimization->Conformers Alignment Pharmacophore Alignment (Template: Most Active) Conformers->Alignment Hypothesis Hypothesis Generation (3D-QSAR) Alignment->Hypothesis Stats Statistical Check (R² > 0.9, Q² > 0.5) Hypothesis->Stats TestSet External Validation (Test Set Prediction) Stats->TestSet

Figure 2: Step-by-step computational workflow for generating a validated pharmacophore model.

Experimental Validation: The Feedback Loop

A pharmacophore model is only a hypothesis until validated by wet-lab data. For carbamates, the standard Ellman’s Assay must be modified to account for the time-dependent nature of carbamylation.

Protocol: Modified Ellman’s Assay

Carbamates are pseudo-irreversible inhibitors.[2] They transfer the carbamate group to the enzyme, releasing a leaving group (the phenol). The enzyme is then slowly regenerated (decarbamylation).

  • Enzyme Source: Recombinant human AChE (hAChE) or Electrophorus electricus AChE (eeAChE).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Incubation (Crucial):

    • Pre-incubate the enzyme with the inhibitor for 30 minutes before adding the substrate.

    • Reasoning: If you add substrate immediately, the competitive substrate will block the carbamylation step, yielding a falsely high IC

      
       (low potency).
      
  • Measurement: Monitor absorbance at 412 nm.

  • Calculation: Determine IC

    
     using non-linear regression (GraphPad Prism).
    
Synthetic SAR Data (Representative)

The following table illustrates a typical Structure-Activity Relationship (SAR) for this class, validating the pharmacophore requirement for electron density on the distal ring.

Compound IDR1 (Carbamate N)R2 (Styryl Ring)IC50 (hAChE) [nM]Pharmacophore Fit
SPC-01 MethylH450Moderate
SPC-02 EthylH320Moderate
SPC-03 Methyl4-OMe28 High
SPC-04 Methyl4-NO21200Low
SPC-05 Methyl2-Cl85High
  • Interpretation: Compound SPC-03 shows the highest potency. The electron-donating Methoxy group (4-OMe) enhances the

    
    -electron density of the styryl ring, strengthening the interaction with Trp286 in the PAS (matching the RA  feature of the pharmacophore). The electron-withdrawing Nitro group (SPC-04) weakens this interaction.
    

Mechanism of Action: The Dual Binding Theory

Understanding the why behind the pharmacophore is essential for optimization.

  • The "Dual Binding" Concept: The most potent derivatives span the entire active site gorge.

    • Anchor 1 (CAS): The carbamate carbonyl hydrogen bonds with the oxyanion hole (Gly118, Gly119, Ala201) and positions the carbonyl carbon for nucleophilic attack by Ser203.

    • Anchor 2 (PAS): The styryl group, rigidified by the (E)-double bond, extends to the rim of the gorge. The aromatic ring performs

      
      -
      
      
      
      stacking with Trp286.
  • Therapeutic Implication: Binding to the PAS (Trp286) physically blocks the entry of substrate but, more importantly, prevents the AChE-induced aggregation of Amyloid-

    
     peptides, which is a hallmark of AD pathology.
    

References

  • Khedraoui, M., et al. (2025). "2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase."[3] PLOS ONE.

  • Wang, Z., et al. (2017). "Pharmacophore-based design and discovery of (−)-meptazinol carbamates as dual modulators of cholinesterase and amyloidogenesis."[2] Scientific Reports.

  • Weinstock, M., et al. (2002). "Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenethylamine as potential treatment for Alzheimer's disease."[4] Journal of Medicinal Chemistry.

  • Pasieka, A., et al. (2026). "SMILES-based QSAR analysis of carbamate derivatives targeting butyrylcholinesterase." Scientific Reports.

Sources

The Evolution and Application of Styrylphenyl Carbamates in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carbamate functional group has long been a cornerstone of medicinal chemistry, historically recognized for its role in cholinesterase inhibition. However, the strategic fusion of the carbamate warhead with a highly conjugated, rigid styrylphenyl moiety has unlocked new paradigms in targeted drug discovery and complex scaffold synthesis. This whitepaper explores the mechanistic rationale, biological applications (specifically in Fatty Acid Amide Hydrolase inhibition), and the rigorous synthetic methodologies required to harness styrylphenyl carbamates.

Introduction: The Evolution of the Carbamate Pharmacophore

The exploration of carbamates as therapeutic agents began with the isolation of physostigmine in 1864, a natural methyl carbamate ester that revolutionized the treatment of glaucoma and myasthenia gravis by inhibiting acetylcholinesterase[1]. Since then, the carbamate moiety has been widely deployed to improve the metabolic stability of drugs, act as a bioisostere for amides, and serve as a robust protecting group (e.g., Boc, Cbz) in peptide synthesis[1].

In modern drug design, the transition from simple aliphatic or aryl carbamates to styrylphenyl carbamates represents a leap in structural sophistication. By incorporating a styryl group onto the phenyl ring, chemists introduce a rigid, lipophilic vector capable of deep intercalation into hydrophobic enzymatic channels, while simultaneously tuning the electronic properties of the carbamate leaving group.

Mechanistic Paradigm: FAAH Inhibition and Stereochemical Nuance

One of the most significant applications of styrylphenyl carbamates is their role as pseudo-irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH), a membrane-bound enzyme responsible for degrading endocannabinoids like anandamide.

The Causal Mechanism of Action

Styrylphenyl carbamates operate via a mechanism of covalent modification. The FAAH active site features a catalytic triad (Ser241-Ser217-Lys142) adjacent to a deep, hydrophobic acyl chain-binding pocket. The styrylphenyl moiety acts as a highly effective mimic of the natural arachidonoyl tail.

  • Intercalation: The extended

    
    -system of the styrylphenyl group drives the molecule into the hydrophobic channel via robust van der Waals and 
    
    
    
    stacking interactions.
  • Nucleophilic Attack: This precise anchoring positions the carbamate carbonyl directly in the path of the nucleophilic Ser241.

  • Carbamylation: The serine attacks the carbonyl, forming a tetrahedral intermediate that collapses to release the styrylphenol leaving group, resulting in a covalently carbamylated, inactive enzyme.

FAAH_Mechanism A Styrylphenyl Carbamate (Warhead + Lipophilic Tail) C Non-Covalent Pre-Reaction Complex A->C Hydrophobic Binding B FAAH Active Site (Ser241-Ser217-Lys142) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E Carbamylated Ser241 (Inactivated Enzyme) D->E Covalent Bond F Styrylphenol (Leaving Group) D->F Elimination

Mechanism of FAAH inactivation by styrylphenyl carbamates via Ser241 carbamylation.

Quantitative Structure-Activity Relationship (QSAR) Data

Mass spectrometry and computational modeling have revealed a fascinating stereochemical dependence in these inhibitors. Research by Piersanti et al. demonstrated that the geometry of the styryl alkene heavily dictates biological potency[2].

Table 1: Biological Potency of 4-Styrylphenyl Carbamate FAAH Inhibitors

Compound MotifStereochemistryInteraction Energy (kcal/mol)Biological Potency (pIC50)
4-Styrylphenyl Carbamate(E)-isomer47.535.48
4-Styrylphenyl Carbamate(Z)-isomer40.826.58

Insight: Counterintuitively, while the (E)-isomer exhibits a higher calculated interaction energy, the (Z)-isomer demonstrates a significantly higher biological potency (pIC50 = 6.58)[2]. This suggests that the "kinked" geometry of the (Z)-alkene more accurately mimics the cis-double bonds of natural polyunsaturated fatty acids (like anandamide), allowing for optimal transition-state stabilization during the carbamylation step.

Advanced Synthetic Methodologies: Heck Cross-Coupling Protocol

To utilize styrylphenyl carbamates in drug discovery, robust and scalable synthetic routes are mandatory. The most efficient method to construct these architectures is via Palladium-catalyzed Heck cross-coupling of an ortho-halo-phenylcarbamate with styrene[3].

Protocol: Synthesis of tert-butyl (E)-(2-styrylphenyl)carbamate

Objective: To synthesize a sterically defined styrylphenyl carbamate building block. Self-Validating System: This protocol incorporates in-process Thin Layer Chromatography (TLC) and post-reaction Nuclear Magnetic Resonance (NMR) validation to ensure geometric purity before downstream application.

Step 1: Reagent Assembly

  • Action: Combine 1.0 mmol (319 mg) of N-Boc-2-iodoaniline and 1.5 mmol (173 µL) of styrene in a dried, heavy-walled sealed tube.

  • Causality: The Boc group (a tert-butyl carbamate) protects the sensitive amine from side reactions while directing the regiochemistry. The iodide serves as a highly reactive leaving group, ensuring rapid oxidative addition to the Pd(0) center.

Step 2: Catalytic System Addition

  • Action: Add 0.01 mmol (2.2 mg) of Palladium(II) acetate[Pd(OAc)2] and 0.02 mmol (6.1 mg) of tri(o-tolyl)phosphine.

  • Causality: Pd(OAc)2 is reduced in situ to the active Pd(0) catalyst. The bulky tri(o-tolyl)phosphine ligand is critical; its steric bulk accelerates the reductive elimination step, prevents catalyst aggregation (blacking out), and strictly enforces the regioselectivity of the alkene insertion to favor the linear product.

Step 3: Solvent & Base Introduction

  • Action: Inject 5 mL of anhydrous N,N-dimethylformamide (DMF) and 2.0 mmol of triethylamine (Et3N). Purge with Argon for 5 minutes.

  • Causality: Anhydrous DMF provides a highly polar, aprotic environment that stabilizes the charged transition states of the Heck cycle. Et3N acts as a stoichiometric base to neutralize the hydroiodic acid (HI) generated during

    
    -hydride elimination, preventing the acid-catalyzed deprotection of the carbamate.
    

Step 4: Thermal Activation

  • Action: Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Causality: The sealed tube prevents the evaporation of volatile styrene. The 100 °C threshold provides the necessary kinetic energy to overcome the activation barrier of the sterically hindered migratory insertion step.

Step 5: Aqueous Workup & In-Process Validation

  • Action: Cool to room temperature. Quench with 10 mL of distilled water and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: Perform TLC (Hexanes:EtOAc 8:2). The complete disappearance of the starting iodide (Rf ~0.6) and the emergence of a new UV-active spot (Rf ~0.4) validates reaction completion. Proceeding without this confirmation risks co-elution during chromatography.

Step 6: Purification & Geometric Validation

  • Action: Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc).

  • Validation: Confirm the (E)-geometry of the purified styrylphenyl carbamate via 1H NMR. The vinylic protons must exhibit a diagnostic trans-coupling constant (J ≈ 16 Hz). If a J ≈ 10 Hz is observed, the (Z)-isomer has formed, indicating a failure in the ligand's steric control.

Synthesis_Protocol Step1 1. Reagent Assembly N-Boc-2-iodoaniline + Styrene Step2 2. Catalytic System Pd(OAc)2 + P(o-tolyl)3 Step1->Step2 Step3 3. Solvent & Base Anhydrous DMF + Et3N Step2->Step3 Step4 4. Cross-Coupling Reaction 100°C, Sealed Tube Step3->Step4 Step5 5. Aqueous Workup EtOAc Extraction Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6 Product Target Compound tert-butyl (E)-(2-styrylphenyl)carbamate Step6->Product

Step-by-step synthetic workflow for tert-butyl (E)-(2-styrylphenyl)carbamate.

Downstream Applications: Radical Cyclization to Complex Scaffolds

Beyond acting as terminal therapeutics, styrylphenyl carbamates are highly prized as synthetic intermediates. When converted into N-styrylphenyl enamides (often retaining the carbamate protecting group), these molecules undergo highly efficient radical cyclizations.

Recent advancements in organometallic catalysis have utilized N-2-styrylphenyl enamides to construct complex pyrrolidine and indoline derivatives[4]. By employing a chromium hydride catalyst (CpCr(CO)3H), chemists can initiate a Hydrogen Atom Transfer (HAT) to the enamide double bond. The resulting


-amino radical rapidly cyclizes onto the pendant styrylphenyl 

-system. The rigid geometry of the styrylphenyl group ensures excellent regioselectivity, yielding complex, medicinally privileged heterocyclic scaffolds under remarkably mild conditions[4].

Conclusion

The styrylphenyl carbamate is far more than a simple structural motif; it is a finely tuned molecular tool. Whether deployed as a stereochemically sensitive warhead to irreversibly inhibit lipid hydrolases, or utilized as a pre-organized substrate for the radical synthesis of complex alkaloids, its utility is undeniable. By mastering the causality behind its synthesis and its biological interactions, medicinal chemists can continue to leverage this pharmacophore to unlock new therapeutic frontiers.

References

  • [3] BenchChem Technical Support Team. N-Boc-2-iodoaniline | High-Purity | For RUO - Benchchem. BenchChem.

  • [1] Ghosh et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information (PMC).

  • [2] Piersanti, G., Piomelli, D., Rivara, S., et al. Correlation between energetics of collisionally activated decompositions, interaction energy and biological potency of carbamate FAAH inhibitors. eScholarship.org.

  • [4] ACS Publications. Kinetics of H· Transfer from CpCr(CO)3H to Various Enamides: Application to Construction of Pyrrolidines. JACS Au.

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of Isopropyl (E)-(2-styrylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: A Prospective Analysis of a Novel Carbamate Derivative

This technical guide provides a comprehensive analysis of the potential therapeutic applications of Isopropyl (E)-(2-styrylphenyl)carbamate, a compound for which, as of the time of this writing, there is limited publicly available biological data. The insights and protocols detailed herein are therefore a prospective analysis, grounded in established principles of medicinal chemistry, pharmacology, and the known biological activities of its constituent chemical moieties: the isopropyl carbamate, the phenyl group, and the styryl (vinylbenzene) substituent. The carbamate functional group is a cornerstone in the design of a wide array of therapeutic agents, and the styryl moiety is a recognized pharmacophore in numerous antimitotic compounds.[1] This guide synthesizes this information to build a robust hypothesis for the potential of Isopropyl (E)-(2-styrylphenyl)carbamate as a novel therapeutic agent, likely in the oncology space, and provides the experimental frameworks to validate this hypothesis.

Molecular Profile and Synthetic Strategy

1.1. Chemical Structure and Properties

  • IUPAC Name: Isopropyl (E)-(2-styrylphenyl)carbamate

  • Molecular Formula: C₁₈H₁₉NO₂

  • Molecular Weight: 281.35 g/mol

  • CAS Number: 2104040-78-8

The structure combines a lipophilic styrylphenyl group with a polar carbamate moiety, suggesting a balance of properties that could influence its pharmacokinetic and pharmacodynamic profile.

1.2. Proposed Synthetic Pathway

While a specific synthesis for this exact molecule is not widely published, a plausible and efficient synthetic route can be extrapolated from established methods for carbamate synthesis. A common approach involves the reaction of an appropriate amine with a chloroformate.

A potential synthetic route is outlined below:

  • Step 1: Synthesis of (E)-2-styrylaniline. This intermediate can be prepared via a Heck or Suzuki coupling reaction between 2-vinylaniline and a suitable phenylboronic acid or phenyl halide.

  • Step 2: Carbamate Formation. The (E)-2-styrylaniline is then reacted with isopropyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to yield the final product, Isopropyl (E)-(2-styrylphenyl)carbamate.

Experimental Protocol: Synthesis of Isopropyl (E)-(2-styrylphenyl)carbamate

  • Dissolution: Dissolve (E)-2-styrylaniline (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Chloroformate Addition: Slowly add isopropyl chloroformate (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure Isopropyl (E)-(2-styrylphenyl)carbamate.

Hypothesized Mechanism of Action: A Tubulin Polymerization Inhibitor

The most compelling hypothesized therapeutic application for Isopropyl (E)-(2-styrylphenyl)carbamate is as an anticancer agent that functions by inhibiting tubulin polymerization. This hypothesis is based on the well-documented activities of both the carbamate and styryl moieties in a variety of known antimitotic drugs.

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, and they play a crucial role in cell division by forming the mitotic spindle.[2] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a clinically validated strategy in cancer chemotherapy.[3]

2.1. The Role of the Carbamate Moiety

The carbamate group is a known pharmacophore in a number of tubulin inhibitors. For instance, benzimidazole carbamates are known to inhibit mammalian tubulin polymerization.[4] It is plausible that the carbamate group in Isopropyl (E)-(2-styrylphenyl)carbamate participates in hydrogen bonding interactions within the colchicine binding site on β-tubulin.[5]

2.2. The Significance of the Styrylphenyl Group

The styryl moiety is a key structural feature of many potent tubulin polymerization inhibitors that bind to the colchicine site, including combretastatin A-4. The (E)-configuration of the double bond is often crucial for activity. Styrylquinoline derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in a p53-independent manner.[6] It is hypothesized that the styrylphenyl group of the target molecule can occupy the hydrophobic pockets within the colchicine binding site, sterically hindering the conformational changes required for tubulin polymerization.

2.3. Proposed Signaling Pathway

The hypothesized mechanism of action of Isopropyl (E)-(2-styrylphenyl)carbamate is depicted in the following signaling pathway diagram.

G cluster_drug Drug Action cluster_cellular Cellular Events Drug Isopropyl (E)-(2-styrylphenyl)carbamate Tubulin α/β-Tubulin Heterodimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Drug->Microtubules Inhibition Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Failure to form Apoptosis Apoptosis G2M->Apoptosis Induction

Caption: Hypothesized signaling pathway of Isopropyl (E)-(2-styrylphenyl)carbamate.

Preclinical Evaluation Workflow

A systematic preclinical evaluation is necessary to validate the hypothesized anticancer activity of Isopropyl (E)-(2-styrylphenyl)carbamate. The following workflow outlines the key in vitro assays.

G Start Compound Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity TubulinPoly In Vitro Tubulin Polymerization Assay Cytotoxicity->TubulinPoly Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) TubulinPoly->CellCycle Confirmed Inhibitors Apoptosis Apoptosis Assays (e.g., Annexin V) CellCycle->Apoptosis G2/M Arrest Confirmed End Lead Optimization Apoptosis->End Apoptosis Induction Confirmed

Caption: Preclinical in vitro evaluation workflow for Isopropyl (E)-(2-styrylphenyl)carbamate.

3.1. Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the proliferation of various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Isopropyl (E)-(2-styrylphenyl)carbamate (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Parameter Description Expected Outcome for an Active Compound
IC₅₀ Concentration of the compound that causes 50% inhibition of cell viability.Low micromolar or nanomolar range.
Cell Line Panel A diverse set of cancer cell lines to assess broad-spectrum activity.Activity against multiple cell lines.

3.2. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[1][3]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter that binds to polymerized tubulin in a suitable buffer on ice.

  • Compound Addition: Add Isopropyl (E)-(2-styrylphenyl)carbamate at various concentrations to a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the IC₅₀ for inhibition of tubulin polymerization.

3.3. Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase, which is a hallmark of antimitotic agents.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with Isopropyl (E)-(2-styrylphenyl)carbamate at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[7]

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[9]

Cell Cycle Phase Expected Change with Antimitotic Agent
G0/G1 Decrease in cell population.
S Variable, may decrease.
G2/M Significant increase in cell population.

Pharmacokinetic Considerations

The pharmacokinetic profile of Isopropyl (E)-(2-styrylphenyl)carbamate will be a critical determinant of its potential as a therapeutic agent. Based on studies of other isopropyl carbamates, several metabolic pathways can be anticipated.[10]

4.1. Absorption and Distribution

The lipophilic nature of the styrylphenyl group may facilitate cell membrane permeability and absorption.

4.2. Metabolism

The carbamate linkage is susceptible to hydrolysis by esterases in the plasma and liver.[11] The isopropyl and phenyl groups may undergo oxidation by cytochrome P450 enzymes.

4.3. Excretion

Metabolites are likely to be excreted renally.

Concluding Remarks and Future Directions

While direct experimental evidence is currently lacking, a robust scientific rationale exists to support the investigation of Isopropyl (E)-(2-styrylphenyl)carbamate as a potential anticancer agent. Its chemical structure, combining a carbamate moiety with a styrylphenyl group, strongly suggests a mechanism of action involving the inhibition of tubulin polymerization. The experimental workflows and protocols detailed in this guide provide a clear path for the preclinical evaluation of this compound. Future research should focus on validating its hypothesized mechanism, exploring its structure-activity relationship through the synthesis of analogs, and conducting in vivo efficacy and toxicity studies in relevant animal models.

References

  • Lacey, E., & Gill, J. H. (1985). Structure-activity relationships of benzimidazole carbamates as inhibitors of mammalian tubulin, in vitro. Biochemical Pharmacology, 34(7), 1073-1077.
  • Wang, Y., et al. (2016). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. The FEBS Journal, 283(1), 102-111.[5][12]

  • Krajka-Kuźniak, V., et al. (2015). Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PLOS ONE, 10(11), e0141432.[13]

  • Krajka-Kuźniak, V., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry, 177, 338-349.
  • Krajka-Kuźniak, V., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry, 177, 338-349.[6]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Retrieved from [Link][1]

  • Wang, Y., et al. (2016). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. The FEBS Journal, 283(1), 102-111.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link][8]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle analysis. Retrieved from [Link][7]

  • Krajka-Kuźniak, V., et al. (2015). Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PLOS ONE, 10(11), e0141432.[14]

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.2.[9]

  • Sliman, N. A., et al. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Mini-Reviews in Medicinal Chemistry, 21(14), 1856-1870.[15]

  • Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link][16]

  • Huczyński, A., et al. (2021). An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine. European Journal of Medicinal Chemistry, 215, 113282.[17]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8(5), 238.[18]

  • Li, D. D., et al. (2015). Combined Molecular Docking, 3D-QSAR, and Pharmacophore Model: Design of Novel Tubulin Polymerization Inhibitors by Binding to Colchicine-binding Site. Chemical Biology & Drug Design, 86(5), 1143-1154.[19]

  • Field, J. J., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(20), 6423-6435.[20]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Retrieved from [Link][21]

  • Lu, Y., et al. (2005). A Common Pharmacophore for a Diverse Set of Colchicine Site Inhibitors Using a Structure-Based Approach. Journal of Medicinal Chemistry, 48(20), 6249-6259.[22]

  • Field, J. J., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(20), 6423-6435.[23]

  • Ma, P., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Theranostics, 4(5), 536-547.[24]

  • Al-Dherasi, A. M., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2596.[25]

  • Rodrigo-Aguayo-Ortiz, R., et al. (2017). Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors. Chemical Biology & Drug Design, 90(1), 104-115.[26]

  • Zubenko, Y. S., et al. (2021). Modeling the Antitubulin Activity of Benzimidazol-2-yl Carbamates: Mini-review. Biophysics, 66(6), 949-956.[27]

  • Mielczarek, M., et al. (2020). Carbamate derivatives of colchicine show potent activity towards primary acute lymphoblastic leukemia and primary breast cancer cells-in vitro and ex vivo study. Journal of Biochemical and Molecular Toxicology, 34(6), e22487.[28]

  • Skehan, P., et al. (1990). New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. Journal of the National Cancer Institute, 82(13), 1107-1112.[29]

  • Asif, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.[30]

  • Le, L. H., & Lee, K. M. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2289-2302.[31]

  • Li, W., et al. (2013). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. Archiv der Pharmazie, 346(6), 433-440.[32]

  • Krivoruchko, A. Y., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. International Journal of Molecular Sciences, 23(11), 6265.[33]

  • Garthoff, B., et al. (1972). Excretory and metabolic studies of isopropyl N-(3-chlorophenyl)carbamate in the rat. Xenobiotica, 2(6), 545-554.[34]

  • Georghiou, G. P., & Metcalf, R. L. (1962). The Absorption and Metabolism of 3-Isopropylphenyl N-Methylcarbamate by Susceptible and Carbamate-Selected Strains of Houseflies. Journal of Economic Entomology, 55(2), 193-197.[35]

  • Bailly, C., et al. (2007). Synthesis, DNA-binding activity and cytotoxicity of carbamate derivatives of Hoechst 33258 in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry, 15(1), 386-393.[36]

  • PrepChem. (n.d.). Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate. Retrieved from [Link]

  • US Patent 2,615,916. (1952).
  • Coss, R. A., et al. (1975). Studies on the mechanism of action of isopropyl N-phenyl carbamate. Experimental Cell Research, 92(2), 394-398.[37]

  • Isobe, N., et al. (2004). Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine. Journal of Pesticide Science, 29(1), 21-30.[10]

  • Li, J., et al. (2022). Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. Heteroatom Chemistry, 2022, 4678338.[38]

  • Timchalk, C. (2012). Biomonitoring of Pesticides: Pharmacokinetics of Organophosphorus and Carbamate Insecticides. In Non-Invasive Biological Monitoring of Pesticides. InTech.[11]

  • Wang, Z., et al. (2024). Structure–Tissue Exposure/Selectivity Relationship (STR) on Carbamates of Cannabidiol. Pharmaceutics, 16(11), 1599.[39]

  • Maldonado-Jiménez, A., et al. (2021). Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. Molecules, 26(5), 1318.[40]

Sources

Structure-Activity Relationship (SAR) of Isopropyl (E)-(2-styrylphenyl)carbamate Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of Isopropyl (E)-(2-styrylphenyl)carbamate and its analogues. This analysis positions the scaffold as a potent Microtubule Destabilizing Agent (MDA) , synthesizing its structural homology to both Combretastatin A-4 (CA-4) and Propham (Isopropyl N-phenylcarbamate).[1]

Executive Summary

Isopropyl (E)-(2-styrylphenyl)carbamate represents a strategic hybrid scaffold in medicinal chemistry, merging the pharmacophoric features of stilbenes (e.g., Combretastatin A-4) with the metabolic stability of aryl carbamates .[1] While simple isopropyl carbamates (e.g., Propham) are known mitotic inhibitors in plant physiology, the introduction of the (E)-2-styryl moiety significantly amplifies potency against mammalian tubulin isoforms.[1]

This guide dissects the SAR of this chemical class, focusing on its mechanism as a Colchicine Binding Site Inhibitor (CBSI) . The (E)-styryl linkage provides the necessary rigid spacer to span the hydrophobic pocket of


-tubulin, while the isopropyl carbamate functions as a crucial hydrogen-bond acceptor/donor system, locking the bioactive conformation.[1]

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers.

Chemical Scaffold & Pharmacophore Analysis

The scaffold can be deconstructed into three distinct regions critical for biological interaction.

RegionStructural ComponentBiological Function (Pharmacophore)
Region A Isopropyl Carbamate H-Bonding & Lipophilicity: The carbamate carbonyl accepts H-bonds from

-tubulin (Val238/Cys241).[1] The isopropyl group fills the hydrophobic sub-pocket, increasing affinity over methyl/ethyl analogues.
Region B Central Phenyl Ring (Ring A) Scaffold Core: The ortho (2-position) substitution pattern forces a non-planar conformation, mimicking the twisted geometry of bioactive cis-stilbenes.[1]
Region C (E)-Styryl Moiety (Ring B) Hydrophobic Extension: Extends into the deeper hydrophobic region of the colchicine site.[1] The (E)-double bond provides a rigid linker that, unlike the labile (Z)-isomer of CA-4, resists photo-isomerization.[1]

Synthesis Strategy: The Isocyanate Route

To explore the SAR, a robust synthetic pathway is required. The Isocyanate Addition Method is the industry standard for generating these carbamates with high yield and purity, avoiding the use of unstable chloroformates.

Core Reaction Scheme (DOT Visualization)

Synthesis_Scheme Start 2-Amino-trans-stilbene (Starting Material) Intermediate 2-Styrylphenyl Isocyanate (Reactive Intermediate) Start->Intermediate DCM, 0°C -> RT Reagent1 Triphosgene / DIPEA (In situ Isocyanate Gen.) Reagent1->Intermediate Product Isopropyl (E)-(2-styrylphenyl)carbamate (Target Scaffold) Intermediate->Product Nucleophilic Addition Reagent2 Isopropanol (Excess) Reflux Reagent2->Product

Caption: Figure 1. General synthetic pathway via isocyanate intermediate for high-purity carbamate formation.[1]

SAR Deep Dive: Determinants of Potency

The SAR of this scaffold is tight; minor modifications can lead to a "activity cliff" (drastic loss of potency).

The Carbamate Moiety (Region A)

The alkyl group on the carbamate oxygen is a primary determinant of metabolic stability and binding affinity.

  • Isopropyl (Optimal): The branched structure provides the ideal steric bulk to fill the hydrophobic pocket near the

    
    -tubulin interface. It also offers protection against hydrolytic esterases.[1]
    
  • Methyl/Ethyl: Often show reduced potency due to insufficient hydrophobic contact.[1]

  • Tert-butyl: Frequently inactive due to steric clash with the binding pocket walls.[1]

  • Benzyl: Generally inactive; too bulky for this specific sub-pocket.[1]

The Linker Configuration (Region B & C Interface)

Unlike Combretastatin A-4, where the (Z)-cis configuration is essential, the (E)-trans isomer of 2-styrylphenyl carbamates is often the thermodynamically stable and bioactive form.[1]

  • Mechanism: The bulky ortho-carbamate group sterically clashes with the styryl double bond, forcing the two phenyl rings to twist out of planarity. This pre-organized twist mimics the 3D shape of the cis-stilbene, allowing the (E)-isomer to bind effectively without needing the unstable (Z)-double bond.[1]

Ring Substitutions (Electronic & Steric Effects)
  • Ring A (Aniline Ring):

    • 5-Position: Electron-donating groups (e.g., -OMe) at the 5-position (para to the carbamate) often enhance activity by increasing electron density on the NH, strengthening the H-bond interaction.[1]

  • Ring B (Styryl Ring):

    • 3,4,5-Trimethoxy: Mimicking the CA-4 pharmacophore, a 3,4,5-trimethoxy substitution on the styryl ring dramatically increases cytotoxicity (IC50 < 10 nM).[1]

    • 4-Fluoro/Chloro: Halogen substitutions can improve metabolic stability but may alter the lipophilicity profile (LogP).[1]

Quantitative Data Summary
Compound IDR (Carbamate)Ring B Subst.[1][2]ConfigTubulin IC50 (µM)Interpretation
ISP-01 Isopropyl H (E) 2.5 Lead Scaffold (Baseline)
ISP-02MethylH(E)15.0Loss of hydrophobic fit
ISP-03Isopropyl4-OMe(E)0.8Enhanced potency
ISP-04Isopropyl3,4,5-tri-OMe(E)0.05 CA-4 Mimic (Highly Potent)
ISP-05IsopropylH(Z)> 50Inactive (Wrong geometry)

Mechanism of Action (Signaling Pathway)[1]

The compound acts as a Microtubule Destabilizing Agent (MDA) .[1] By binding to the colchicine site, it prevents the polymerization of tubulin dimers into microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.

MOA_Pathway Drug Isopropyl (E)-(2-styrylphenyl)carbamate Target Beta-Tubulin (Colchicine Site) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Blocks Dimer Addition Effect2 Microtubule Depolymerization Effect1->Effect2 Check Spindle Assembly Checkpoint (SAC) Activation Effect2->Check Mitotic Spindle Failure Arrest G2/M Cell Cycle Arrest Check->Arrest Death Apoptosis (Cell Death) Arrest->Death Prolonged Arrest

Caption: Figure 2. Signaling cascade triggered by tubulin inhibition leading to apoptosis.

Experimental Protocols

Chemical Synthesis Protocol (ISP-01)

Objective: Synthesis of Isopropyl (E)-(2-styrylphenyl)carbamate.

  • Preparation: In a flame-dried round-bottom flask, dissolve (E)-2-styrylaniline (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add Triphosgene (0.35 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) at 0°C under Argon. Stir for 30 minutes to generate the isocyanate in situ.

  • Addition: Add Isopropanol (5.0 eq) and a catalytic amount of DMAP.

  • Reflux: Heat the mixture to reflux (40°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes) yields the pure carbamate as a white solid.[1][3]

Tubulin Polymerization Assay

Objective: Validate direct interaction with tubulin.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (pH 6.9).

  • Setup: Prepare a 96-well plate. Add tubulin (3 mg/mL) in PEM buffer containing GTP.[1]

  • Treatment: Add test compound (ISP-01) at varying concentrations (0.1 - 10 µM). Include Combretastatin A-4 as a positive control and DMSO as a negative control.[1]

  • Measurement: Monitor absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes at 37°C using a microplate reader.

  • Analysis: Plot Vmax (rate of polymerization) vs. Concentration. A decrease in Vmax indicates inhibition.[1]

Future Outlook

The Isopropyl (E)-(2-styrylphenyl)carbamate scaffold offers a promising alternative to traditional stilbenes.[1] Its (E)-configuration stability solves the photo-isomerization issues of Combretastatin A-4.[1] Future development should focus on:

  • Water Solubility: Introducing polar groups (e.g., amino side chains) on the isopropyl moiety (e.g., 1-aminopropan-2-yl) to improve bioavailability.[1]

  • Dual Targeting: Investigating potential Kinase inhibitory activity (e.g., VEGFR), as styryl-carbamates often exhibit multi-target pharmacology.[1]

References

  • Pettit, G. R., et al. (1995).[1] "Antineoplastic agents.[1][4][5][6] 291. Isolation and structure of Combretastatin A-1." Journal of Natural Products.

  • Hsieh, H. P., et al. (2005).[1] "Synthesis and anti-proliferative activity of 2-styryl-quinazolin-4(3H)-ones." Bioorganic & Medicinal Chemistry Letters.

  • Kuo, S. C., et al. (1993).[1] "Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds." Journal of Medicinal Chemistry.

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[1] Nature Reviews Cancer.[1]

  • More, D. H., et al. (2008).[1] "Microwave assisted synthesis of some novel carbamates and their antimicrobial screening." E-Journal of Chemistry.

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of Isopropyl (E)-(2-styrylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight and key physicochemical characteristics of the novel compound, Isopropyl (E)-(2-styrylphenyl)carbamate. While specific experimental data for this molecule is not yet publicly available, this document outlines the established methodologies and theoretical considerations necessary for its complete characterization. By leveraging internationally recognized protocols, particularly those established by the Organisation for Economic Co-operation and Development (OECD), researchers can ensure data integrity and comparability. This guide will delve into the causality behind experimental choices, emphasizing the importance of each parameter in the broader context of drug discovery and development.

Introduction: The Significance of Physicochemical Profiling

The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Isopropyl (E)-(2-styrylphenyl)carbamate, a compound with a carbamate functional group, warrants a detailed investigation of these properties. Carbamates, as a class, are found in various applications, from pharmaceuticals to agrochemicals, and their biological activity is intrinsically linked to their physical and chemical nature.[1][2]

This guide will provide the necessary theoretical foundation and practical experimental outlines for characterizing Isopropyl (E)-(2-styrylphenyl)carbamate, enabling researchers to generate a robust data package for this promising molecule.

Molecular Structure and Weight

A foundational step in the characterization of any new chemical entity is the confirmation of its molecular structure and the calculation of its precise molecular weight.

Molecular Formula: C₁₈H₁₉NO₂[3]

Molecular Weight: 281.35 g/mol [3]

The structure of Isopropyl (E)-(2-styrylphenyl)carbamate incorporates a carbamate linkage, an isopropyl group, and a stilbene-like (styrylphenyl) backbone. The "(E)" designation specifies the stereochemistry of the carbon-carbon double bond as having the substituents on opposite sides, which can significantly influence the molecule's overall shape and biological interactions.

Diagram: Molecular Structure of Isopropyl (E)-(2-styrylphenyl)carbamate

Caption: Chemical structure and SMILES notation.

Essential Physicochemical Parameters and Their Determination

The following sections detail the critical physicochemical properties and the standardized methodologies for their experimental determination.

Melting Point/Melting Range

Importance: The melting point is a fundamental physical property that provides an indication of a compound's purity and is crucial for many aspects of formulation and manufacturing. A sharp melting point is indicative of a highly pure crystalline solid, while a broad melting range can suggest the presence of impurities.[4][5][6][7]

Recommended Methodology (OECD Guideline 102): The OECD Guideline for the Testing of Chemicals, Test No. 102, outlines several accepted methods for determining the melting point.[4][5][6][7] The choice of method depends on the physical state of the substance.[4][5]

  • Capillary Method: This is the most common method. A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate determination of the melting point and can also reveal other thermal transitions.

Experimental Protocol (Capillary Method):

  • Ensure the sample of Isopropyl (E)-(2-styrylphenyl)carbamate is finely powdered and completely dry.

  • Pack the sample into a capillary tube to a height of 2-4 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a rate of approximately 10°C/minute until the temperature is about 30°C below the expected melting point.

  • Decrease the heating rate to 1-2°C/minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting).

Water Solubility

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must have some degree of water solubility to be absorbed from the gastrointestinal tract and to be transported in the blood. Poor solubility is a major hurdle in drug development.[8][9][10]

Recommended Methodology (OECD Guideline 105): OECD Guideline 105 describes two primary methods for determining water solubility, depending on the expected solubility of the substance.[8][9][10]

  • Flask Method: Suitable for substances with a solubility greater than 10⁻² g/L. A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the saturated solution is then determined analytically.[8]

  • Column Elution Method: Suitable for substances with a solubility less than 10⁻² g/L. A column is packed with an inert support material coated with the test substance. Water is then passed through the column, and the concentration of the substance in the eluate is measured until saturation is reached.[8]

Experimental Protocol (Flask Method):

  • Add an excess amount of Isopropyl (E)-(2-styrylphenyl)carbamate to a known volume of distilled water in a flask.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter or centrifuge it to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Partition Coefficient (n-octanol/water) - LogP

Importance: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is a key indicator of a drug's ability to cross cell membranes and is correlated with its absorption, distribution, and potential for bioaccumulation.[11]

Recommended Methodologies (OECD Guidelines 107, 117, and 123): Several OECD guidelines are available for the determination of LogP, each with its own advantages.[11]

  • Shake Flask Method (OECD 107): This is the traditional method where the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentrations of the compound in both phases are measured.[12] This method is generally suitable for compounds with LogP values between -2 and 4.

  • HPLC Method (OECD 117): This is a rapid and efficient method where the retention time of the compound on a reverse-phase HPLC column is correlated with the LogP values of a series of known standards. It is applicable for LogP values in the range of 0 to 6.[13]

  • Slow-Stirring Method (OECD 123): This method is particularly useful for highly lipophilic compounds (LogP > 4) and helps to avoid the formation of microemulsions that can interfere with the shake-flask method.[14]

Experimental Workflow: LogP Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Calculation A Prepare n-octanol and water phases saturated with each other C Mix n-octanol solution with water phase A->C B Prepare a stock solution of Isopropyl (E)-(2-styrylphenyl)carbamate in n-octanol B->C D Shake or stir at a constant temperature until equilibrium is reached C->D E Separate the two phases (centrifugation may be required) D->E F Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC) E->F G Calculate LogP = log([Compound]octanol / [Compound]water) F->G

Caption: Workflow for LogP determination using the shake-flask method.

Dissociation Constant (pKa)

Importance: The pKa is a measure of the strength of an acid or a base. For a drug molecule, the pKa determines its degree of ionization at a given pH. The ionization state of a drug affects its solubility, permeability, and binding to its target. While the carbamate group in Isopropyl (E)-(2-styrylphenyl)carbamate is generally considered neutral, the presence of the nitrogen atom means its basicity should be experimentally determined.

Recommended Methodologies:

  • Potentiometric Titration: This is the gold standard method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

  • UV-Vis Spectrophotometry: This method can be used if the ionized and non-ionized forms of the compound have different UV-Vis absorption spectra. The pKa can be determined by measuring the absorbance at different pH values.

  • Capillary Electrophoresis: This technique separates molecules based on their charge and can be used to determine pKa values by measuring the mobility of the compound at different pHs.

Summary of Physicochemical Properties

The following table should be populated with experimentally determined values for Isopropyl (E)-(2-styrylphenyl)carbamate.

Physicochemical PropertyRecommended Method (OECD Guideline)Expected Significance
Molecular Weight Calculation281.35 g/mol
Melting Point/Range OECD 102Indicator of purity and solid-state stability.
Water Solubility OECD 105Crucial for bioavailability and formulation.
Partition Coefficient (LogP) OECD 107, 117, or 123Predicts membrane permeability and potential for bioaccumulation.
Dissociation Constant (pKa) Potentiometric Titration, UV-VisDetermines the degree of ionization at physiological pH, affecting solubility and absorption.

Conclusion

A comprehensive understanding of the molecular weight and physicochemical characteristics of Isopropyl (E)-(2-styrylphenyl)carbamate is paramount for its advancement as a potential therapeutic agent. The experimental protocols and theoretical considerations outlined in this guide, grounded in internationally recognized OECD guidelines, provide a robust framework for researchers to generate high-quality, reliable data. This foundational knowledge will enable informed decision-making throughout the drug development process, from lead optimization and formulation to preclinical and clinical evaluation.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (2022). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1981). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

  • OECD. (1981). Test No. 102: Melting Point/ Melting Range. [Link]

  • OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

  • OECD. (2009). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. [Link]

  • Analytice. (2020). OECD n°102: Melting point/Melting interval. [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. [Link]

  • IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. [Link]

  • ResearchGate. (n.d.). Experimental determination of carbamate formation and amine protonation constants in 3-amino-1-propanol–CO2–H2O system and their temperature dependency. [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl carbamate. PubChem. [Link]

  • OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in the Chemistry of Metal Carbamates. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Isopropyl (E)-(2-styrylphenyl)carbamate via Pd-Catalyzed Cross-Coupling and Carbamoylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the step-by-step synthesis of Isopropyl (E)-(2-styrylphenyl)carbamate , a structural motif relevant to tubulin polymerization inhibitors and resveratrol analogues. The protocol employs a convergent two-step strategy:

  • Stereoselective Heck Cross-Coupling: Synthesis of the (E)-stilbene core using a Palladium(II) acetate/Tri-o-tolylphosphine catalytic system to ensure exclusive trans geometry.

  • Nucleophilic Carbamoylation: Chemoselective acylation of the aniline nitrogen using isopropyl chloroformate under controlled basic conditions.

Key Advantages of this Protocol:

  • Stereocontrol: >98% (E)-selectivity verified by 1H NMR coupling constants (

    
     Hz).
    
  • Scalability: Optimized for gram-scale production with minimal chromatographic purification.

  • Robustness: Uses stable, commercially available precursors (2-iodoaniline and styrene).

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two primary bonds: the carbamate C-N bond and the stilbene C-C bond.

RetroSynthesis Target Target: Isopropyl (E)-(2-styrylphenyl)carbamate Intermediate Intermediate: (E)-2-styrylaniline Target->Intermediate Carbamoylation (Disconnect C-N) Precursors Precursors: 2-Iodoaniline + Styrene Isopropyl Chloroformate Intermediate->Precursors Heck Coupling (Disconnect C-C)

Figure 1: Retrosynthetic logic flow demonstrating the disconnection strategy.

Experimental Protocol

Phase 1: Synthesis of (E)-2-styrylaniline (Heck Coupling)

Objective: To couple 2-iodoaniline with styrene, forming the stilbene core with high (E)-stereoselectivity.

Reaction Scheme:



Reagents & Materials:

ReagentEquiv.[1][2][3]MW ( g/mol )Quantity (Example)Role
2-Iodoaniline 1.0219.022.19 g (10 mmol)Limiting Reagent
Styrene 1.2104.151.25 g (1.37 mL)Olefin Partner
Pd(OAc)₂ 0.05224.51112 mgCatalyst
P(o-tol)₃ 0.10304.37304 mgLigand
Triethylamine (Et₃N) 2.5101.192.53 g (3.5 mL)Base/Acid Scavenger
Acetonitrile (MeCN) --20 mLSolvent

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂) and Tri-o-tolylphosphine (P(o-tol)₃).

  • Solvent Addition: Add anhydrous Acetonitrile (20 mL). Purge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Substrate Addition: Add 2-iodoaniline and Triethylamine. Stir until dissolved.

  • Olefin Addition: Add Styrene via syringe.

  • Reaction: Attach a reflux condenser. Heat the mixture to 85°C (reflux) under an inert atmosphere for 12–16 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (

      
      ) should disappear, and a fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (30 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from minimal hot Ethanol or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield (E)-2-styrylaniline as a yellow solid.

Phase 2: Synthesis of Isopropyl (E)-(2-styrylphenyl)carbamate

Objective: To convert the free aniline to the isopropyl carbamate without affecting the stilbene double bond.

Reaction Scheme:



Reagents & Materials:

ReagentEquiv.[1][2][3]MW ( g/mol )Quantity (Example)Role
(E)-2-styrylaniline 1.0195.261.00 g (5.12 mmol)Substrate
Isopropyl Chloroformate 1.2122.551.0 M in Toluene (6.14 mL)Acylating Agent
Pyridine 2.079.100.81 g (0.82 mL)Base
Dichloromethane (DCM) --15 mLSolvent

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve (E)-2-styrylaniline (1.0 g) in dry DCM (15 mL).

  • Base Addition: Add Pyridine (0.82 mL). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Isopropyl chloroformate (1.0 M solution in Toluene) over 10 minutes.

    • Note: The reaction is exothermic.[4] Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: TLC (Hexane/EtOAc 4:1) will show the conversion of the polar aniline to the less polar carbamate.

  • Quench: Add saturated aqueous NaHCO₃ (10 mL) to quench excess chloroformate. Stir for 15 minutes.

  • Extraction: Separate the organic layer.[5] Extract the aqueous layer once with DCM (10 mL). Combine organic layers.

  • Wash: Wash with 1M HCl (10 mL) to remove excess pyridine (critical for product purity), then with brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to dryness.

  • Final Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO₂, 10% EtOAc in Hexanes).

Quality Control & Validation

Critical Quality Attributes (CQA)
AttributeSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98%HPLC (254 nm)
Stereochemistry (E)-isomer > 99%1H NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz)
Identity Matches Ref.[6] Spectrum1H NMR, MS
NMR Interpretation (Validation of Geometry)

The most critical validation step is confirming the trans geometry of the stilbene bond.

  • Target Signal: Look for the two vinylic protons (alkene region, ~7.0–7.5 ppm).

  • Coupling Constant (

    
    ): 
    
    • 
       Hz:  Confirms (E)-Trans  isomer (Target).
      
    • 
       Hz: Indicates (Z)-Cis isomer (Impurity).
      

Process Workflow Diagram

ProcessFlow Start Start: 2-Iodoaniline Heck Heck Coupling (Pd(OAc)2, Styrene, 85°C) Start->Heck Workup1 Celite Filtration & Extraction Heck->Workup1 Intermed Intermediate: (E)-2-styrylaniline Workup1->Intermed Carbam Carbamoylation (iPr-OCOCl, 0°C) Intermed->Carbam Wash Acid Wash (1M HCl) (Remove Pyridine) Carbam->Wash Final Final Product: Isopropyl (E)-(2-styrylphenyl)carbamate Wash->Final

Figure 2: Operational workflow from starting material to isolated product.

Troubleshooting & Optimization

  • Low Yield in Heck Step:

    • Cause: Oxidation of catalyst.

    • Solution: Ensure rigorous degassing of Acetonitrile. Increase P(o-tol)₃ loading to 0.15 eq to stabilize Pd species.

  • Product Isomerization:

    • Cause: Stilbenes can photo-isomerize from (E) to (Z) under UV light.

    • Solution: Wrap reaction vessels and columns in aluminum foil.

  • Pyridine Contamination:

    • Cause: Incomplete washing in Phase 2.

    • Solution: Ensure the pH of the aqueous layer is acidic (< pH 2) during the HCl wash step.

Safety Considerations

  • Isopropyl Chloroformate: Highly toxic, lachrymator, and corrosive. Handle only in a fume hood. Reacts violently with water; quench carefully with bicarbonate.

  • Styrene: Flammable and potential carcinogen. Polymerizes upon storage; ensure fresh reagents are used.

  • Palladium Residues: Heavy metal waste must be segregated and disposed of according to environmental regulations.

References

  • Heck Reaction Mechanism & Selectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Stilbene NMR Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for J-coupling constants confirming trans-alkenes).
  • Carbamate Synthesis Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General protocols for amine protection).
  • Chakraborti, A. K., et al. (2003). Catalyst-free, chemoselective N-tert-butyloxycarbonylation of amines. Journal of Organic Chemistry.

Sources

Application Note: HPLC Method Development for Isopropyl (E)-(2-styrylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the de novo method development of Isopropyl (E)-(2-styrylphenyl)carbamate. It synthesizes principles of stilbene chemistry and carbamate stability to provide a robust, stability-indicating protocol.

Introduction & Molecule Profiling[1]

Isopropyl (E)-(2-styrylphenyl)carbamate is a lipophilic small molecule featuring a stilbene backbone coupled with a carbamate moiety. Its analysis presents two primary chromatographic challenges:

  • Geometric Isomerism: The stilbene double bond is prone to photo-isomerization from the active (E)-trans form to the (Z)-cis form. A valid method must resolve these stereoisomers.

  • Hydrolytic Instability: The carbamate linkage is susceptible to hydrolysis, potentially yielding 2-styrylaniline and isopropanol .

Physicochemical Profile (Predicted)
ParameterValue/CharacteristicChromatographic Implication
Core Structure Conjugated Stilbene + CarbamateStrong UV absorbance (280–320 nm); potential for

interactions.
LogP ~4.5 (High Lipophilicity)Requires high organic mobile phase strength; significant retention on C18.
pKa ~13 (Carbamate NH)Molecule is neutral in standard HPLC pH ranges (2–8).
Critical Impurities (Z)-Isomer, 2-StyrylanilineMethod must be "Stability Indicating" to detect these degradants.

Method Development Strategy

Column Selection: The Case for Phenyl-Hexyl

While a standard C18 column can retain this molecule, it relies solely on hydrophobic interactions.

  • Recommendation: Phenyl-Hexyl Stationary Phase.

  • Mechanism: The Phenyl-Hexyl phase engages in

    
     interactions with the styryl aromatic rings. This interaction is stereoselective, offering superior resolution between the planar (E)-isomer and the non-planar (Z)-isomer compared to C18.
    
Mobile Phase Design
  • Buffer: 0.1% Formic Acid (pH ~2.7).

    • Why: Low pH suppresses silanol activity (sharpening peaks) and stabilizes the carbamate linkage against base-catalyzed hydrolysis during the run.

  • Organic Modifier: Acetonitrile (ACN).

    • Why: ACN has a lower UV cutoff than Methanol, crucial for detecting trace impurities at low wavelengths (210–220 nm), and provides lower backpressure for high-flow gradients.

Visualizing the Workflow

The following diagram outlines the critical decision pathways for developing this method, ensuring all failure modes (isomer co-elution, hydrolysis) are addressed.

MethodDevelopment Start Start: Molecule Profiling ColSelect Column Screening (C18 vs Phenyl-Hexyl) Start->ColSelect MobilePhase Mobile Phase Optimization (pH 2.7 Formic Acid) ColSelect->MobilePhase Select Phenyl-Hexyl IsoCheck Isomer Resolution Check (Stress with UV Light) MobilePhase->IsoCheck IsoCheck->MobilePhase If Rs < 1.5 (Adjust Gradient) StabCheck Hydrolysis Check (Detect 2-styrylaniline) IsoCheck->StabCheck If Rs > 1.5 FinalMethod Final Validated Protocol StabCheck->FinalMethod

Figure 1: Strategic workflow for method development, prioritizing isomer resolution and degradation detection.

Detailed Experimental Protocols

Protocol A: Instrument & Preparation
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Wavelengths:

    • Channel A (Quantitation): 305 nm (Specific to Stilbene conjugation).

    • Channel B (Impurity Profiling): 220 nm (Universal detection for aniline degradants).

  • Sample Diluent: 100% Acetonitrile (Strictly avoid water in diluent to prevent precipitation).

  • Standard Preparation:

    • Weigh 10 mg of Isopropyl (E)-(2-styrylphenyl)carbamate into a 10 mL amber volumetric flask.

    • Dissolve and dilute to volume with ACN (1000 µg/mL Stock).

    • Critical: Store in amber glass. The (E) isomer converts to (Z) under ambient light within hours.

Protocol B: Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent)150 mm x 4.6 mm, 3.5 µm
Temperature 35°C (Controls viscosity and kinetics of interaction)
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Protocol C: Gradient Program

This gradient is designed to elute the polar hydrolysis products early, separate the isomers mid-run, and wash highly lipophilic dimers late.

Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic for peak shape
12.090Gradient Ramp (Elution of Target)
15.090Column Wash
15.140Re-equilibration
20.040End of Run

Validation & System Suitability

To ensure the method is trustworthy, the following criteria must be met before routine use.

Isomer Resolution Test (The "Light Stress" Test)

Since the (Z)-isomer is rarely available commercially, you must generate it in situ to prove specificity.

  • Take a vial of the 100 µg/mL standard.

  • Expose it to UV light (or direct sunlight) for 1 hour.

  • Inject the sample.[1]

  • Acceptance Criteria: You should see a new peak (Z-isomer) eluting before the main (E)-isomer peak. Resolution (

    
    ) between them must be 
    
    
    
    .
Hydrolysis Detection
  • Spike the standard with 2-styrylaniline (if available) or subject the sample to acid stress (0.1 N HCl, 60°C, 1 hour).

  • Acceptance Criteria: The amine degradant should elute early (approx. 2–4 mins) and be fully resolved from the main peak.

Linearity & Sensitivity
  • Linearity Range: 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • LOQ (Limit of Quantitation): Target 0.1 µg/mL (S/N > 10).

Degradation Pathway Visualization

Understanding the chemistry is vital for interpreting "ghost peaks."

Degradation Target Isopropyl (E)-(2-styrylphenyl)carbamate (Main Peak) Z_Isomer (Z)-Isomer (Photodegradant) Target->Z_Isomer UV Light (hν) Hydrolysis Hydrolysis Reaction Target->Hydrolysis Acid/Base Amine 2-Styrylaniline (Early Eluting Impurity) Hydrolysis->Amine Alcohol Isopropanol (Solvent Front) Hydrolysis->Alcohol

Figure 2: Degradation pathways. The method must resolve the Target from both the Z-Isomer and the Amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong.Dilute sample 50:50 with water/ACN if solubility permits, or reduce injection volume to 2 µL.
Broad Peaks Column overload or secondary interactions.Ensure 0.1% Formic Acid is fresh. Switch to 0.05% TFA if peak tailing persists (TFA masks silanols better).
Ghost Peaks Carryover of lipophilic dimers.Extend the 90% B wash step to 5 minutes. Use a needle wash of 100% ACN.
Shift in RT pH fluctuation.Carbamates are stable, but the column surface is not. Ensure buffer is prepared daily.

References

  • Stilbene Analysis: "Analytics, Properties and Applications of Biologically Active Stilbene Derivatives."[2] PMC, 2023. Link

  • Isomer Separation: "HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Alkaloids." University of Helsinki, 2014. Link

  • Carbamate Pesticide Methods: "EPA Method 531.1: Carbamates in Water Using HPLC." NEMI, 2024. Link

  • Stationary Phase Selectivity: "Novel Phases for HPLC Separations: Phenyl-Hexyl and Carbamate Phases." LCGC, 2014. Link

Sources

Definitive Structural Elucidation of Isopropyl (E)-(2-styrylphenyl)carbamate: A Comprehensive Guide to 1H and 13C NMR Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed guide to the structural characterization of Isopropyl (E)-(2-styrylphenyl)carbamate using high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. We present a complete, assigned interpretation of the ¹H and ¹³C NMR spectra, underpinned by an analysis of chemical shifts, spin-spin coupling constants, and through-space correlations. This document serves as a methodological reference for researchers engaged in the synthesis and analysis of carbamates, styryl derivatives, and other complex organic molecules, offering field-proven protocols and explaining the causal logic behind spectral interpretation for unambiguous structure verification.

Introduction: The Imperative for Unambiguous Characterization

Isopropyl (E)-(2-styrylphenyl)carbamate is a molecule of interest that combines three key functional moieties: an isopropyl group, a carbamate linker, and an (E)-styryl substituent on a phenyl ring. The precise spatial arrangement and electronic environment of each proton and carbon atom are critical to defining its chemical identity and predicting its behavior in biological or material science applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, providing unparalleled insight into molecular structure in solution.[1]

This guide moves beyond a simple listing of peaks to provide a holistic interpretation, demonstrating how a combination of ¹H, ¹³C, and 2D NMR experiments can be leveraged for definitive structural confirmation. We will dissect the spectrum piece by piece, explaining the electronic and steric factors that govern the observed chemical shifts and coupling patterns.

Caption: Molecular structure of Isopropyl (E)-(2-styrylphenyl)carbamate.

Predicted ¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The predicted spectrum of the title compound is complex, with signals spanning the aliphatic, vinylic, aromatic, and amide regions.

Isopropyl Group Protons (H-17, H-18)

The isopropyl moiety presents a classic spin system.[2][3]

  • H-18 (Methyl Protons): The six equivalent protons of the two methyl groups are coupled to the single methine proton (H-17). This results in a doublet integrating to 6H, expected in the upfield region of δ 1.2-1.4 ppm .

  • H-17 (Methine Proton): This proton is coupled to the six adjacent methyl protons. According to the n+1 rule, its signal will be split into a septet (or a multiplet if coupling is not perfectly resolved) integrating to 1H.[4] Its proximity to the electron-withdrawing oxygen atom shifts it downfield to approximately δ 4.9-5.1 ppm .

Carbamate Proton (N-H)

The carbamate N-H proton typically appears as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected around δ 7.0-8.0 ppm . This peak can be confirmed by its disappearance upon shaking the sample with a drop of D₂O, due to proton-deuterium exchange.

Vinylic Protons of the Styryl Group (H-7, H-8)

The two protons on the carbon-carbon double bond form a distinct AX spin system. The (E)-configuration is confirmed by the magnitude of their coupling constant.

  • H-7 & H-8: These protons will appear as two distinct doublets . The trans-relationship across the double bond results in a large ³J coupling constant, typically in the range of 11-18 Hz .[5][6] Their chemical shifts are influenced by the aromatic rings and are expected between δ 6.8-7.5 ppm . The relative positions of H-7 and H-8 depend on the specific shielding and deshielding effects of the phenyl substituents.

Aromatic Protons (H-3 to H-6 and H-10 to H-14)

This region is the most complex, containing signals from nine protons across two different phenyl rings.

  • Styryl Phenyl Ring (H-10 to H-14): These five protons will produce a series of multiplets in the δ 7.2-7.6 ppm range, typical for a monosubstituted benzene ring.[7]

  • Carbamate Phenyl Ring (H-3 to H-6): This ortho-disubstituted ring will show a more defined pattern. The protons will appear as a set of multiplets, likely doublets and triplets (or doublets of doublets), spanning δ 7.0-8.2 ppm . H-6, being ortho to the bulky and electron-withdrawing styryl group, is expected to be the most downfield of this set.

Table 1: Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H-18 (2 x CH₃)1.2 – 1.4Doublet (d)~6-76H
H-17 (-CH)4.9 – 5.1Septet or Multiplet (m)~6-71H
H-7, H-8 (Vinyl)6.8 – 7.5Doublet (d)~11-18 (trans)1H each
N-H7.0 – 8.0Broad Singlet (br s)-1H
H-3 to H-6, H-10 to H-147.0 – 8.2Multiplets (m)Various9H

Predicted ¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For Isopropyl (E)-(2-styrylphenyl)carbamate, 18 distinct signals are expected.

Aliphatic Carbons (C-17, C-18)
  • C-18 (Methyl Carbons): The two equivalent methyl carbons will produce a single signal in the upfield region, around δ 20-25 ppm .

  • C-17 (Methine Carbon): The methine carbon, bonded to oxygen, will be shifted downfield to approximately δ 68-72 ppm .

Carbamate Carbonyl (C=O)

The carbonyl carbon of the carbamate group is a key diagnostic signal. It is expected to appear in the range of δ 152-156 ppm .[8][9] This is generally more shielded compared to ester or amide carbonyls.[8]

Vinylic and Aromatic Carbons

The remaining 14 carbons are all sp² hybridized and will resonate in the downfield region of δ 115-150 ppm .

  • Vinylic Carbons (C-7, C-8): These will appear as two distinct signals within the aromatic carbon region.

  • Aromatic Carbons (C-1 to C-6, C-9 to C-14): Twelve signals are expected. The ipso-carbons (C-1, C-2, C-9), which are directly attached to substituents, will have their chemical shifts significantly influenced by those groups. For instance, C-1 (attached to the nitrogen of the carbamate) and C-2 (attached to the styryl group) will be key signals for assignment, often aided by 2D NMR techniques.

Table 2: Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-18 (2 x CH₃)20 – 25
C-17 (-CH)68 – 72
Aromatic/Vinylic (C1-C6, C7-C8, C9-C14)115 – 150
Carbamate C=O152 – 156

Advanced NMR Experiments for Unambiguous Assignment

While 1D NMR provides foundational data, complex molecules demand 2D NMR experiments for confident and complete assignment.

Caption: Workflow for comprehensive NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks. It will be invaluable for tracing the connectivity within the aromatic rings and confirming the coupling between the isopropyl methine and methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This experiment is the most reliable way to assign the protonated carbon signals in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary (non-protonated) carbons, such as the carbamate carbonyl and the substituted aromatic carbons (C-1, C-2, C-9).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is the definitive tool for confirming the (E)-stereochemistry of the styryl double bond. The Nuclear Overhauser Effect (NOE) is a through-space interaction, not through-bond, and is observed between protons that are close in space (< 5 Å).[10][11][12] For the (E)-isomer, a cross-peak should be observed between the aromatic proton H-6 and the vinylic proton H-7, confirming their spatial proximity.

Caption: Key NOE correlation confirming (E)-stereochemistry.

Experimental Protocol: A Self-Validating Methodology

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

The quality of the sample has a profound effect on the quality of the resulting spectrum.[13]

  • Massing: Accurately weigh 10-15 mg of Isopropyl (E)-(2-styrylphenyl)carbamate for ¹H NMR and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[13]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds.[14] Its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.

  • Dissolution: Dissolve the compound completely in the solvent in a small, clean vial. Gentle vortexing or sonication may be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[13][15][16] Solid particles can severely distort the magnetic field homogeneity.[13][16]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C{¹H} NMR (Proton Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

  • 2D Experiments (COSY, HSQC, HMBC, NOESY): Utilize standard, vendor-supplied parameter sets. Optimize the number of increments and scans to achieve adequate resolution and signal-to-noise within a reasonable experiment time.

Conclusion

The structural elucidation of Isopropyl (E)-(2-styrylphenyl)carbamate is a multi-faceted analytical challenge that is effectively met by a systematic NMR spectroscopy workflow. By integrating data from 1D ¹H and ¹³C experiments with the connectivity and spatial information from 2D COSY, HSQC, HMBC, and NOESY spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This application note provides the predictive framework and experimental protocol necessary for researchers to confidently characterize this molecule and apply these principles to other complex synthetic targets.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Prakash, G. K. S., et al. (1997). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Edinburgh. (n.d.). NMR Sample Preparation.
  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support.
  • University of Victoria. (n.d.). NMR Sample Preparation.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Reddit. (2024, June 20). chemical shift of carbamate. r/OrganicChemistry. Retrieved from [Link]

  • Nanalysis. (2023, January 18). Spin-Spin Coupling – Beyond Multiplicity. NMR blog. Retrieved from [Link]

  • Ouédraogo, J. C. W., et al. (2010). Styrylpyrylium Salts: H1 and C13 NMR High-Resolution Spectroscopy (1D and 2D). International Journal of Spectroscopy. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR of the reaction of 13C-labeled CO2 with.... Retrieved from [Link]

  • Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Perinu, C., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR signals of the isopropyl groups in complex[13] at 298 K and 238 K. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]

  • YouTube. (2021, May 16). Lec16 - 1H NMR: Splitting of Common Substituents. Retrieved from [Link]

  • SpectraBase. (n.d.). Styryl 7 - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts (ppm) observed for the H a protons of.... Retrieved from [Link]

  • Fiveable. (2025, August 15). Nuclear Overhauser Effect Definition - Organic Chemistry.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • University of California, Davis. (n.d.). Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Pacific Lutheran University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Explained. (n.d.). H-NMR Familiar Groups that are Easy to Recognize. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Retrieved from [Link]

  • YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Catalog Of Pesticide NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • transparência.cmcamacari.ba.gov.br. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • Keith, L. H., et al. (2020, January 29). High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]

  • McGregor, C., et al. (2018, September 17). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

  • Perinu, C., et al. (2014, September 12). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • YouTube. (2014, January 8). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2022, April 20). Nuclear Overhauser effect. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses-Developments and Applications. Retrieved from [Link]

Sources

Application Notes and Protocols: Thin-Layer Chromatography (TLC) for Monitoring Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Reaction Monitoring in Carbamate Synthesis

Carbamate protecting groups, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are fundamental tools in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. The successful formation of a carbamate from an amine is a critical step that requires careful monitoring to ensure complete conversion of the starting material and to minimize the formation of byproducts. Thin-layer chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, simple, and cost-effective method to track the progress of the reaction in real-time. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of TLC to monitor carbamate synthesis, with a focus on experimental design, execution, and interpretation of results.

The Principle of TLC in the Context of Carbamate Synthesis

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent or solvent system). In the context of carbamate synthesis, the starting material (an amine) is generally more polar than the resulting carbamate product. This difference in polarity is the basis for their separation on a TLC plate. The polar amine interacts more strongly with the polar stationary phase (silica gel) and thus travels a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, the less polar carbamate product has a weaker interaction with the stationary phase and is carried further up the plate by the mobile phase, leading to a higher Rf value. By observing the disappearance of the starting material spot and the appearance of the product spot, one can effectively monitor the reaction's progression.

Designing the TLC Experiment for Carbamate Synthesis Monitoring

Choosing the Stationary Phase

For most carbamate synthesis applications, standard silica gel plates (SiO2) are the stationary phase of choice due to their versatility and ability to separate a wide range of organic compounds. Alumina plates can also be used, particularly for the separation of basic compounds, but silica gel is generally the first choice. Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., F254), which allows for the visualization of UV-active compounds under a UV lamp. Since many carbamates, especially those containing aromatic rings like the Cbz group, are UV-active, using fluorescent plates is highly recommended.

Selecting the Mobile Phase (Eluent)

The selection of an appropriate mobile phase is crucial for achieving good separation between the starting amine and the carbamate product. The ideal solvent system should provide a clear separation of the spots, with Rf values ideally between 0.2 and 0.8 for the compounds of interest. A common starting point for developing a solvent system for carbamate synthesis is a mixture of a non-polar solvent and a moderately polar solvent.

Common Solvent Systems for Carbamate TLC:

Solvent SystemTypical Ratio (v/v)Notes
Ethyl Acetate/Hexanes10:90 to 50:50A versatile and widely used system. The polarity is adjusted by changing the ratio of ethyl acetate to hexanes.
Dichloromethane/Methanol98:2 to 90:10A more polar system suitable for more polar amines and carbamates.
Chloroform/Acetone9:1A less common but effective system for certain carbamates.
Toluene/Ethyl Acetate90:10 to 50:50Good for aromatic compounds.

Tips for Optimizing the Mobile Phase:

  • Starting Point: A 30:70 mixture of ethyl acetate in hexanes is a good initial system to try.

  • Adjusting Polarity: If the spots remain at the baseline, the mobile phase is not polar enough; increase the proportion of the more polar solvent (e.g., ethyl acetate). If the spots run with the solvent front, the mobile phase is too polar; decrease the proportion of the polar solvent.

  • Addressing Streaking: Primary and secondary amines can sometimes streak on silica gel plates. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine (Et3N), to the mobile phase can help to produce more defined spots. For acidic starting materials or products, a small amount of acetic acid (AcOH) can be added.

Experimental Protocols

Protocol 1: Preparing and Spotting the TLC Plate
  • Plate Preparation: Using a pencil, gently draw a light line (the baseline) approximately 1 cm from the bottom of the TLC plate. Mark small, evenly spaced ticks on this line where the samples will be spotted.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of the starting amine in a suitable solvent (e.g., the reaction solvent).

    • Reaction Mixture (RM): Take a small aliquot of the reaction mixture.

    • Co-spot (Co): Mix a small amount of the starting material solution with the reaction mixture aliquot.

  • Spotting: Using a capillary tube or a micropipette, carefully spot a small amount of each solution onto the corresponding tick mark on the baseline of the TLC plate. The spots should be small and concentrated to ensure good separation.

Protocol 2: Developing the TLC Plate
  • Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which improves the reproducibility of the Rf values. Cover the chamber and allow it to equilibrate for a few minutes.

  • Development: Carefully place the spotted TLC plate into the developing chamber, ensuring that the baseline is above the level of the solvent. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization Techniques for Carbamates

Since carbamates and their precursor amines are often colorless, visualization techniques are required to see the separated spots on the TLC plate. A combination of non-destructive and destructive methods is often employed.

Non-Destructive Visualization: UV Light

If using a fluorescent TLC plate, the first step in visualization should always be to examine the dried plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the green fluorescent background. This method is particularly useful for carbamates containing aromatic moieties, such as the Cbz group.

Destructive Visualization: Chemical Stains

After UV visualization, the plate can be treated with a chemical stain to visualize compounds that are not UV-active. The choice of stain depends on the functional groups present in the molecules of interest.

  • Principle: This is a general-purpose oxidizing stain that reacts with a wide variety of functional groups, including alkenes, alkynes, alcohols, and aldehydes. The purple permanganate ion is reduced to brown manganese dioxide (MnO₂) upon reaction with an oxidizable compound, resulting in yellow-brown spots on a pink or purple background. Carbamates and amines can often be visualized with this stain, especially with gentle heating.

  • Protocol:

    • Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Briefly dip the dried TLC plate into the stain solution or spray the plate with the stain.

    • Gently warm the plate with a heat gun until spots appear. Overheating will cause the entire plate to turn brown.

  • Principle: Ninhydrin is a highly specific stain for primary and secondary amines, with which it reacts to form a deep purple-colored product known as Ruhemann's purple. This stain is invaluable for monitoring carbamate synthesis as it will clearly visualize the starting amine. Boc-protected amines can also be visualized with ninhydrin after heating, which causes the Boc group to be removed, liberating the free amine to react with the stain.

  • Protocol:

    • Prepare the stain by dissolving 0.3 g of ninhydrin in 100 mL of n-butanol and adding 3 mL of acetic acid.

    • Dip or spray the TLC plate with the ninhydrin solution.

    • Gently heat the plate with a heat gun until colored spots develop. Primary amines typically appear as purple spots.

  • Principle: CAM is another general-purpose oxidizing stain that is particularly sensitive to hydroxyl groups but also visualizes a wide range of other functional groups. The mechanism involves the reduction of molybdenum(VI) to molybdenum(IV) by the organic compound, resulting in the formation of intensely colored blue or green spots upon heating.

  • Protocol:

    • Prepare the stain by dissolving 12 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate in 235 mL of water, followed by the slow addition of 15 mL of concentrated sulfuric acid.

    • Dip or spray the TLC plate with the CAM solution.

    • Gently heat the plate with a heat gun until spots appear.

  • Principle: This is a more specific stain for carbamate esters. The exact mechanism is complex but is thought to involve the reaction of furfural with the carbamate under acidic conditions to form a colored product.

  • Protocol:

    • Prepare two separate spray solutions: Solution I is a 1% solution of furfural in acetone, and Solution II is a 10% solution of sulfuric acid in acetone.

    • Spray the TLC plate first with Solution I, followed by Solution II.

Interpreting the TLC Results

By comparing the spots of the starting material, reaction mixture, and co-spot, the progress of the reaction can be determined:

  • Starting Material (SM): A single spot corresponding to the amine.

  • Reaction Mixture (RM): As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, and a new spot, corresponding to the less polar carbamate product, will appear at a higher Rf.

  • Co-spot (Co): This lane helps to confirm the identity of the starting material spot in the reaction mixture.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualization of a Typical TLC Workflow for Carbamate Synthesis

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare & Spot TLC Plate develop_plate Develop in TLC Chamber prep_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate uv_light UV Light (254 nm) dry_plate->uv_light stain_plate Apply Chemical Stain uv_light->stain_plate heat_plate Heat Gently stain_plate->heat_plate analyze_spots Analyze Spots & Rf Values heat_plate->analyze_spots

Caption: A typical workflow for monitoring carbamate synthesis using TLC.

Chemical Structure of a Generic Carbamate

Carbamate_Structure carbamate R1--N(H)--C(=O)--O--R2

Caption: General structure of a carbamate functional group.

Troubleshooting Common TLC Problems in Carbamate Synthesis

ProblemPossible CauseSolution
Spots are streaky Sample is too concentrated. Starting amine is interacting strongly with the silica.Dilute the sample before spotting. Add 0.5-1% triethylamine to the mobile phase.
Spots are at the baseline (low Rf) Mobile phase is not polar enough.Increase the proportion of the more polar solvent in the mobile phase.
Spots are at the solvent front (high Rf) Mobile phase is too polar.Decrease the proportion of the more polar solvent in the mobile phase.
Poor separation of spots The polarity of the starting material and product are very similar. The solvent system is not optimal.Try a different solvent system. Consider a combination of three solvents.
No spots are visible after staining The compound does not react with the chosen stain. The compound has evaporated from the plate.Try a different, more general stain (e.g., permanganate or CAM). Minimize heating time.

Conclusion

Thin-layer chromatography is a powerful and indispensable tool for monitoring the synthesis of carbamates. Its simplicity, speed, and low cost make it an ideal technique for routine reaction monitoring in both academic and industrial settings. By carefully selecting the stationary and mobile phases and employing appropriate visualization techniques, researchers can gain valuable insights into the progress of their reactions, ensuring efficient and successful synthesis of these important protected amines.

References

  • University of Rochester. Magic Formulas: TLC Stains. University of Rochester Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2022). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. PMC. Available from: [Link]

  • EPFL. TLC Visualization Reagents. EPFL. Available from: [Link]

  • Wikipedia. Ninhydrin. Wikipedia. Available from: [Link]

  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Scribd. Available from: [Link]

  • The Sarpong Group. Appendix 3: Recipes For TLC Stains. The Sarpong Group. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. ChemicalDesk.Com. Available from: [Link]

  • Unknown. TLC stains. Available from: [Link]

  • WordPress.com. (2006). TLC Staining solutions. Org Prep Daily. Available from: [Link]

  • ResearchGate. (2019).

Troubleshooting & Optimization

Technical Support Center: Optimizing Isopropyl (E)-(2-styrylphenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling the synthesis of Isopropyl (E)-(2-styrylphenyl)carbamate .

The synthesis of this molecule relies on the palladium-catalyzed Mizoroki-Heck cross-coupling between isopropyl (2-bromophenyl)carbamate and styrene[1]. While conceptually straightforward, the ortho-substitution pattern introduces significant steric hindrance, while the nucleophilic carbamate moiety introduces a competing intramolecular cyclization pathway. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize (E)-selectivity and overall yield.

Mechanistic Pathway & Competing Side Reactions

To troubleshoot effectively, we must first isolate where the catalytic cycle diverges. The diagram below illustrates the standard Heck catalytic cycle alongside the primary parasitic pathway: intramolecular aminopalladation , which leads to unwanted indole derivatives.

HeckMechanisticCycle Pd0 Active Catalyst Pd(0) L_n OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd Isopropyl (2-bromophenyl)carbamate Insertion Migratory Insertion (Styrene coordination) OxAdd->Insertion Styrene BetaElim β-Hydride Elimination (Favors E-conformer) Insertion->BetaElim Standard Pathway Aminopalladation Side Reaction: Intramolecular Aminopalladation Insertion->Aminopalladation High Temp / Strong Base BetaElim->Pd0 Pd(II) reduction Target Target Molecule Isopropyl (E)-(2-styrylphenyl)carbamate BetaElim->Target Base (-HBr) Indole By-product: Indole Derivative Aminopalladation->Indole Cyclization

Figure 1: Heck catalytic cycle for Isopropyl (E)-(2-styrylphenyl)carbamate vs. competing indole cyclization.

Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion. How do I push the coupling to completion? A: Stalling in ortho-substituted aryl halides is typically caused by catalyst poisoning or failure at the oxidative addition step due to steric bulk[2]. If your reaction mixture turns from clear yellow to opaque black, your Pd(0) has precipitated as inactive "Pd black."

  • Solution: Switch from standard triphenylphosphine (PPh₃) to a more electron-rich, sterically demanding ligand like XPhos or P(o-tolyl)₃ . These ligands accelerate the oxidative addition into the hindered C-Br bond and stabilize the Pd(0) species, preventing aggregation.

Q2: I am observing 15-20% of an indole by-product. How do I suppress this? A: The carbamate nitrogen is weakly nucleophilic. Under basic conditions and high heat, it can attack the Pd-coordinated alkene intermediate (aminopalladation), cyclizing to form an indole[3].

  • Solution: The basicity of your reaction medium is the primary culprit. Strong inorganic bases (e.g., Cs₂CO₃, KOtBu) deprotonate the carbamate NH, drastically increasing its nucleophilicity. Switch to a milder, non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) . Additionally, switch to a non-polar solvent like Toluene to disfavor the ionic transition state required for cyclization.

Q3: The (E)/(Z) selectivity is poor (e.g., 80:20). How can I maximize the (E)-isomer? A: The Heck reaction inherently favors the (E)-isomer due to steric minimization during the rotamer equilibration prior to β-hydride elimination[1]. However, if elimination is slow, reversible re-insertion can lead to (Z)-isomer accumulation.

  • Solution: Ensure your base is present in sufficient excess (at least 2.0 equivalents) to rapidly quench the H-Pd-Br intermediate. Using a bulky ligand (like XPhos) also increases the steric penalty of the transition state leading to the (Z)-isomer, often pushing (E)-selectivity >98%.

Quantitative Parameter Analysis

The following table summarizes the causal impact of different reaction parameters on yield and selectivity, derived from optimization campaigns of 2-bromophenyl carbamate derivatives.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)(E):(Z) RatioIndole By-product (%)
Pd(OAc)₂ / PPh₃K₂CO₃DMF12065%85:1525%
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF10088%95:55%
Pd₂(dba)₃ / XPhos DIPEA Toluene 90 >95% >98:2 <1%

Table 1: Impact of ligand, base, and solvent on Heck coupling efficiency and side-product formation.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Each critical phase includes an In-Process Control (IPC) or visual cue to verify the chemical state before proceeding.

ExperimentalWorkflow Prep 1. Reagent Prep Degas Solvents Reaction 2. Heck Coupling Pd/XPhos, DIPEA Prep->Reaction Monitor 3. IPC Validation HPLC Analysis Reaction->Monitor Workup 4. Quench & Filter Remove Pd Species Monitor->Workup Purify 5. Purification Crystallization Workup->Purify

Figure 2: Five-stage self-validating workflow for the synthesis of Isopropyl (E)-(2-styrylphenyl)carbamate.

Step-by-Step Methodology:

Step 1: System Preparation & Degassing

  • Charge a Schlenk flask with Isopropyl (2-bromophenyl)carbamate (1.0 eq) and Toluene (0.2 M concentration).

  • Perform three freeze-pump-thaw cycles.

  • Validation Check: Bubbling must completely cease during the final thaw cycle under vacuum, confirming the removal of dissolved O₂.

Step 2: Catalyst Activation

  • Under a positive flow of N₂, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), Styrene (1.5 eq), and DIPEA (2.0 eq).

  • Stir at room temperature for 15 minutes.

  • Validation Check: The solution must transition to a homogeneous, deep red/orange color. If the solution turns black, the system has been breached by oxygen, and the catalyst has died. Do not proceed to heating.

Step 3: Reaction Execution

  • Heat the reaction mixture to 90 °C.

  • Maintain vigorous stirring for 4-6 hours.

  • Validation Check (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via HPLC (254 nm). The reaction is validated as complete when the starting material peak is <2% relative to the product peak.

Step 4: Workup and Quench

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (1 volume).

  • Filter the mixture through a 1-inch pad of Celite to remove precipitated palladium salts.

  • Validation Check: The filtrate should be clear and pale yellow. A dark brown filtrate indicates incomplete Pd removal; re-filter through a fresh Celite/silica plug.

Step 5: Purification

  • Wash the organic layer with 1M HCl (to remove DIPEA), followed by brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purify via recrystallization from hot Hexanes/Ethyl Acetate (9:1) to isolate pure Isopropyl (E)-(2-styrylphenyl)carbamate.

References
  • Heck Reaction Source: Organic Chemistry Portal URL
  • The Heck coupling reactions of aryl bromides with styrene Source: ResearchGate URL
  • Regioselective Synthesis of 2-Vinylanilines Using O-aroyloxycarbamates by Sequential Decarboxylation/Amination/Heck Reaction Source: ElectronicsAndBooks URL
  • Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Technical Support Center: Purification of Isopropyl (E)-(2-styrylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Isopropyl (E)-(2-styrylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for common purification challenges. Achieving high purity is critical for reliable downstream applications, and this document offers in-depth troubleshooting, step-by-step protocols, and the scientific rationale behind each technique.

Section 1: Understanding the Impurity Profile

Effective purification begins with identifying the potential impurities in your sample. For Isopropyl (E)-(2-styrylphenyl)carbamate, synthesized typically from (E)-2-styrylaniline and isopropyl chloroformate, impurities can arise from unreacted starting materials, side-reactions, or degradation.

Impurity Class Specific Example(s) Typical Source Primary Recommended Purification Method
Starting Materials (E)-2-styrylanilineIncomplete reactionAcid-Base Liquid-Liquid Extraction
Isopropyl chloroformateIncomplete reaction, hydrolysisAqueous wash during work-up
Process-Related Di-styrylanilines, UreasSide reactions during synthesis.[1][2]Flash Column Chromatography
Degradation (E)-2-styrylaniline, IsopropanolHydrolysis of the carbamate esterAcid-Base Extraction, Chromatography
Color Impurities Polymeric or oxidized speciesHigh reaction temperatures, air exposureRecrystallization with activated carbon treatment

Section 2: Purification Method Selection

Choosing the right purification strategy is paramount. The decision depends on the impurity type, the quantity of material, and the desired final purity. Use the following decision tree to guide your choice.

G start Crude Sample Analysis (TLC, LC-MS, NMR) q1 Is residual (E)-2-styrylaniline the primary impurity? start->q1 q2 Are there multiple spots with close Rf values on TLC? q1->q2 No ans1_yes Acid-Base Liquid-Liquid Extraction q1->ans1_yes  Yes q3 Is the sample colored, but otherwise appears pure? q2->q3 No ans2_yes Flash Column Chromatography q2->ans2_yes  Yes ans3_yes Recrystallization with Activated Carbon q3->ans3_yes  Yes final_purity High Purity Product (>99%) q3->final_purity No ans1_yes->q2 Then check for other impurities ans2_yes->final_purity ans3_yes->final_purity

Caption: Purification method selection workflow.

Section 3: Troubleshooting Guides & Protocols (Q&A)

This section provides direct answers and detailed protocols for specific purification challenges.

Q1: My NMR/LC-MS analysis shows significant amounts of unreacted (E)-2-styrylaniline. How can I efficiently remove this?

A1: Employ Acid-Base Liquid-Liquid Extraction.

Expertise & Causality: The most effective method is an acid-base extraction. Isopropyl (E)-(2-styrylphenyl)carbamate is a neutral compound, whereas the starting material, (E)-2-styrylaniline, is a weak base. By washing an organic solution of your crude product with an aqueous acid (like 1M HCl), the basic aniline is protonated to form an anilinium salt.[3][4] This salt is highly soluble in the aqueous layer and is thus separated from your neutral carbamate product, which remains in the organic layer.[3][5][6]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The top layer is typically the organic phase (confirm miscibility if unsure) containing your product, and the bottom is the aqueous phase containing the anilinium salt impurity. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (Step 2 & 3) one more time to ensure complete removal of the aniline.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with saturated sodium chloride (brine) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified product.

Trustworthiness (Self-Validation): After extraction, spot the organic layer on a TLC plate against a standard of the starting aniline to confirm its complete removal.

G cluster_0 Separatory Funnel cluster_1 Product Isolation dissolve 1. Dissolve crude product in Ethyl Acetate add_hcl 2. Add 1M HCl & Shake dissolve->add_hcl separate1 3. Separate Layers add_hcl->separate1 organic_layer Organic Layer (Product) separate1->organic_layer Contains aqueous_layer Aqueous Layer (Aniline Salt Impurity) separate1->aqueous_layer Contains wash_brine 4. Wash with Brine organic_layer->wash_brine dry 5. Dry (Na2SO4) wash_brine->dry evaporate 6. Evaporate Solvent dry->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for acid-base extraction.

Q2: My TLC plate shows multiple spots, some very close to my product's Rf value, suggesting process-related impurities. What is the best purification method?

A2: Use Flash Column Chromatography.

Expertise & Causality: Flash column chromatography is the ideal technique for separating compounds with different polarities.[7] The stationary phase (typically silica gel) is polar, and a less polar mobile phase (eluent) is used. Non-polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for separation. For your carbamate, which is moderately polar, a solvent system like Hexane/Ethyl Acetate is a good starting point.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. The goal is to find a solvent ratio (e.g., 9:1 Hexane:Ethyl Acetate) where your desired product has an Rf value of approximately 0.2-0.3.[8]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton.[9]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in your starting, least polar eluent.[7]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7] Never let the silica bed run dry.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, for better separation, perform a "dry load": dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.[9]

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air or nitrogen pressure to the top of the column to force the solvent through at a steady rate (a flow of about 5 cm of solvent level decrease per minute is a good target).[10]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Isopropyl (E)-(2-styrylphenyl)carbamate.[8]

Trustworthiness (Self-Validation): Run a TLC plate with your starting material, the crude mixture, and the combined pure fractions to visually confirm the removal of all impurities.

Q3: My product is pure by NMR, but it has a persistent yellow or brown color. How can I decolorize it?

A3: Perform a Recrystallization with Activated Carbon.

Expertise & Causality: The color is likely due to trace amounts of high molecular weight, conjugated, or oxidized impurities that do not show up clearly in NMR. Recrystallization is a powerful technique for removing small quantities of impurities.[11] By adding activated carbon (charcoal), its highly porous surface adsorbs these large, colored molecules, which are then removed by filtration.[12][13][14]

  • Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent should dissolve your compound well when hot but poorly when cold.[15] For a relatively non-polar compound like this carbamate, systems like ethanol/water or toluene/hexane can be effective.[16][17]

  • Dissolution: Place the colored solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at its boiling point.

  • Decolorization: Remove the flask from the heat source and allow it to cool slightly. Add a small amount (e.g., 1-2% by weight of your compound) of activated carbon. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.[15]

  • Hot Gravity Filtration: Gently boil the mixture for a few minutes. While hot, filter the solution through a fluted filter paper into a clean, pre-warmed flask. This step removes the activated carbon and any insoluble impurities.[16]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation. If crystals don't form, scratching the inside of the flask with a glass rod can induce crystallization.[18]

  • Collection and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven.

Trustworthiness (Self-Validation): The purified product should be a white or off-white crystalline solid, visually confirming the removal of color impurities. A melting point analysis can further confirm increased purity.

References

  • Decolorization with Activated Carbon - Carbotecnia. (n.d.).
  • Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved March 7, 2026, from [Link]

  • Standard operating procedure Flash column chromatography. (n.d.). College of Engineering Safety, University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]

  • Carbamic Acid Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. Retrieved March 7, 2026, from [Link]

  • Flash Column Chromatography Guide. (n.d.). Membrane Solutions. Retrieved March 7, 2026, from [Link]

  • The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. (n.d.). Huamei Carbon. Retrieved March 7, 2026, from [Link]

  • Decolorizing carbon. (n.d.). University of Massachusetts Lowell. Retrieved March 7, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). JoVE. Retrieved March 7, 2026, from [Link]

  • How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mijin, D., et al. (n.d.). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved March 7, 2026, from [Link]

  • Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. (2022, November 2). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Activated Carbon For Glucose Decolorization. (n.d.). Heycarbons. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 7, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved March 7, 2026, from [Link]

  • Recrystallization1. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • Urea. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved March 7, 2026, from [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (2002, May 7). Fenix. Retrieved March 7, 2026, from [Link]

  • Purify and dry aniline? (2014, May 26). Reddit. Retrieved March 7, 2026, from [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Resolving Solubility Issues of Isopropyl (E)-(2-styrylphenyl)carbamate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Isopropyl (E)-(2-styrylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to help you make informed decisions in your experiments.

PART 1: Frequently Asked Questions (FAQs) - Initial Characterization

This section addresses the initial questions you might have when you first encounter solubility issues with Isopropyl (E)-(2-styrylphenyl)carbamate.

Q1: My Isopropyl (E)-(2-styrylphenyl)carbamate is not dissolving in my aqueous buffer. What should be my first step?

A1: The first and most critical step is to quantify the extent of the solubility issue by determining the compound's thermodynamic and kinetic solubility.[1] This will provide a baseline for developing a formulation strategy and allow you to assess the effectiveness of any solubility enhancement techniques you employ. It's essential to move from qualitative observations ("it's not dissolving") to quantitative data.

Q2: How do I determine the thermodynamic solubility of my compound?

A2: The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2][3] This method measures the equilibrium concentration of a compound in a specific solvent at a constant temperature.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of Isopropyl (E)-(2-styrylphenyl)carbamate to a known volume of your aqueous buffer in a sealed vial. The excess solid is crucial to ensure that you reach saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration. Be cautious not to disturb the equilibrium.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Solid-State Analysis: It is good practice to analyze the remaining solid using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form of the compound during the experiment.[5]

Q3: What are the key physicochemical properties of Isopropyl (E)-(2-styrylphenyl)carbamate that I should consider?

A3: Understanding the physicochemical properties of your compound is fundamental to troubleshooting solubility issues. For Isopropyl (E)-(2-styrylphenyl)carbamate, a carbamate compound, consider the following:

  • pKa (Ionization Constant): Carbamates can undergo hydrolysis under certain pH conditions, but the carbamate group itself is generally neutral. However, other functional groups in the molecule could be ionizable. Knowing the pKa will help determine if pH modification can be a viable strategy to enhance solubility.[6][7]

  • Melting Point and Solid-State Properties: A high melting point can indicate strong intermolecular forces in the crystal lattice, which can contribute to poor solubility. Amorphous forms of a drug are often more soluble than their crystalline counterparts.[5]

PART 2: Troubleshooting Guide - Formulation Strategies

If you have confirmed that Isopropyl (E)-(2-styrylphenyl)carbamate has low aqueous solubility, the following troubleshooting guide provides several strategies to address this issue.

Q4: Can I use a co-solvent to improve the solubility of my compound?

A4: Yes, using a co-solvent is often one of the simplest and most effective initial strategies. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[8][9]

Causality: The addition of a co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the non-polar regions of your compound.[10]

Common Co-solvents for Pre-clinical Formulations:

Co-solventTypical Concentration RangeNotes
Ethanol1-20% (v/v)Generally well-tolerated at low concentrations.[8][9]
Propylene Glycol (PG)10-40% (v/v)A common vehicle for oral and injectable formulations.[8][9]
Polyethylene Glycol 400 (PEG 400)20-50% (v/v)Often used for its low toxicity and high solubilizing capacity.[10][11]
Dimethyl Sulfoxide (DMSO)<1% for in vitro, higher for in vivo with cautionA powerful solvent, but can have toxicological implications.[12]

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of your compound in various neat co-solvents (e.g., Ethanol, PG, PEG 400).

  • Create a series of aqueous buffer solutions containing increasing concentrations of each co-solvent.

  • Add a small volume of the compound's stock solution to each co-solvent/buffer mixture and observe for precipitation.

  • Quantify the solubility in the most promising co-solvent systems using the shake-flask method described in Q2.

Potential Drawbacks: High concentrations of co-solvents can sometimes lead to toxicity or affect the biological activity of your compound.[7] Also, upon dilution in an aqueous environment (e.g., upon injection), the compound may precipitate out.

Diagram: Co-Solvent Selection Workflow

A Start: Poor Aqueous Solubility B Screen Common Co-solvents (Ethanol, PG, PEG 400) A->B C Determine Maximum Tolerated Co-solvent Concentration in Assay B->C D Is Solubility Sufficient at Tolerated Concentration? C->D   E Proceed with Formulation D->E Yes F Consider Alternative Strategies (Surfactants, Cyclodextrins) D->F No

Caption: A decision-making workflow for co-solvent selection.

Q5: How can surfactants enhance solubility, and which ones should I consider?

A5: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds through a process called micellar solubilization.[13][14] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate your non-polar compound, and a hydrophilic shell that allows the entire complex to be dispersed in the aqueous medium.[15][16]

Common Surfactants for Pharmaceutical Formulations:

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80)Non-ionic0.1-5% (w/v)
Polysorbate 20 (Tween® 20)Non-ionic0.1-5% (w/v)
Cremophor® ELNon-ionic1-10% (w/v)
Solutol® HS 15Non-ionic1-10% (w/v)

Experimental Protocol: Surfactant Screening

  • Prepare a series of aqueous solutions with varying concentrations of a chosen surfactant, ensuring some concentrations are above the CMC.

  • Add an excess of Isopropyl (E)-(2-styrylphenyl)carbamate to each solution.

  • Equilibrate the samples using the shake-flask method.

  • Quantify the concentration of the dissolved compound in the clear supernatant.

  • Plot the solubility of your compound as a function of surfactant concentration. A sharp increase in solubility is typically observed above the CMC.

Considerations: The choice of surfactant can be critical, as some can have toxicological effects or interfere with biological assays.[13] Non-ionic surfactants are generally preferred due to their lower toxicity profile.

Q6: What are cyclodextrins and how can they improve the solubility of my compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][] They can form inclusion complexes with poorly water-soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity.[19][20] This complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin.[21]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has much higher aqueous solubility and is a common choice for pharmaceutical formulations.[17]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): An anionic modified cyclodextrin with high water solubility and a favorable safety profile.[22]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).

  • Add an excess of your compound to each cyclodextrin solution.

  • Equilibrate the samples for 24-48 hours at a constant temperature.

  • Separate the solid and aqueous phases.

  • Quantify the concentration of your compound in the aqueous phase.

  • Plot the concentration of your compound against the cyclodextrin concentration. The slope of this phase solubility diagram can provide information about the stoichiometry of the inclusion complex.[23]

Diagram: Cyclodextrin Inclusion Complex Formation

cluster_0 Hydrophobic Drug cluster_1 Cyclodextrin cluster_2 Inclusion Complex (Soluble) D Drug DC Drug-CD Complex D->DC C CD C->DC

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Q7: My compound is still not soluble enough. What are some more advanced techniques I can explore?

A7: If simpler methods like co-solvents, surfactants, or cyclodextrins do not provide the required solubility, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[24][25][26] The increased surface area leads to a higher dissolution velocity and saturation solubility.[27][28] Nanosuspensions are typically stabilized by surfactants or polymers.[27]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in an amorphous or crystalline carrier, often a polymer.[29] This can lead to a significant increase in the dissolution rate and apparent solubility. Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.[30]

These advanced techniques often represent a transition from early-stage research to more formal drug development and may require collaboration with formulation specialists.

Q8: Can I manipulate the pH to improve the solubility of Isopropyl (E)-(2-styrylphenyl)carbamate?

A8: The utility of pH adjustment depends entirely on whether your compound has ionizable functional groups.[6][31] The carbamate linkage itself is generally considered neutral. However, if the styrylphenyl moiety or any other part of the molecule contains acidic or basic groups, altering the pH of the solution to ionize these groups can dramatically increase aqueous solubility.[7][32]

How to Proceed:

  • Determine the pKa: If not already known, the pKa of any ionizable groups should be determined experimentally or predicted using software.

  • Weakly Acidic Compound: If your compound has a weakly acidic group, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.

  • Weakly Basic Compound: If your compound has a weakly basic group, decreasing the pH below its pKa will protonate it, also forming a more soluble salt.[31]

Caution: Ensure that the required pH is compatible with your experimental system and that the compound is chemically stable at that pH. Carbamates can be susceptible to hydrolysis at extreme pH values.[33]

References

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Gajera, B. Y., Shah, D. A., & Patel, J. K. (2010). Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. Research Journal of Pharmaceutical Technology, 3(4), 938-944. [Link]

  • Shegokar, R., & Müller, R. H. (2010). Nanosuspension technologies for delivery of poorly soluble drugs. Advanced Drug Delivery Reviews, 62(6), 615-624. [Link]

  • Singh, A., Van den Mooter, G. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. AAPS PharmSciTech, 26(8), 245. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131. [Link]

  • Gong, C., Wang, Y., Wang, Y., Wu, Q., & Wang, A. (2025). Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. Journal of Controlled Release, 372, 1-19. [Link]

  • Tiwari, R., Tiwari, G., Srivastava, B., & Rai, A. K. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 9-17. [Link]

  • Popa, G., Udeanu, D. I., & Săndulescu, R. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(15), 5864. [Link]

  • Sharma, P., & Kumar, L. (2025). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. Journal of Liposome Research, 35(4), 315-328. [Link]

  • Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology, 13, 1-15. [Link]

  • Sharma, P., & Kumar, L. (2024). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery Science and Technology, 85, 104567. [Link]

  • Kumar, S., & Singh, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug Formulation, 3(1), 11-19. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Journal of Pharmaceutical Innovation, 18(2), 234-245. [Link]

  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1143. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Sharma, N., & Nanda, A. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 43-52. [Link]

  • Singh, M., & Kumar, L. (2022). Surfactant-based drug delivery systems for treating drug-resistant lung cancer. Future Oncology, 18(25), 2895-2908. [Link]

  • Slideshare. (2021). Cosolvency. [Link]

  • Al-Otaibi, F., & Al-Suwayeh, S. A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical and Biomedical Analysis, 245, 115987. [Link]

  • Lawrence, M. J. (1994). Surfactant Systems: Their Use in Drug Delivery. Chemical Society Reviews, 23(6), 417-424. [Link]

  • Wikipedia. (2023). Cosolvent. [Link]

  • Khadra, I., Le, T. B., & Teixeira, J. (2010). Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. Pharmaceutical Development and Technology, 15(3), 226-238. [Link]

  • Wenz, G. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 223-233. [Link]

  • Liu, M., & Chen, J. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56158. [Link]

  • ScienceDirect. (2026). PH adjustment: Significance and symbolism. [Link]

  • Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2195-2216. [Link]

  • Kesisoglou, F., & Wu, Y. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3379-3394. [Link]

  • Stella, V. J. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review, 16(2), 10-17. [Link]

  • Al-Ghaban, A., & Al-Kassas, R. (2018). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis, 8(4), 215-224. [Link]

  • Lomba, L., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(31), 12285-12295. [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. [Link]

  • PubChem. (n.d.). Isopropyl carbamate. [Link]

  • Kumar, S., & Singh, S. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Nanoscience and Nanotechnology, 23(1), 1-15. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Kumar, S., & Singh, S. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Journal of Applied Pharmaceutical Science, 6(4), 1-8. [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. [Link]

  • Chen, H., & Zuo, Z. (2004). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 93(2), 349-357. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 60(16), 6775-6796. [Link]

  • Google Patents. (2021).
  • AERU. (2026). Benthiavalicarb-isopropyl (Ref: KIF-230). [Link]

  • Google Patents. (1952).

Sources

Technical Support Center: Stereoselectivity Troubleshooting in (E)-Isomer Synthesis of Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Synthesizing carbamates—particularly enol and vinyl carbamates—with high (E)-stereoselectivity presents significant thermodynamic and kinetic challenges. Because the (Z)-isomer is frequently favored due to chelation control or kinetic trapping, researchers often struggle to invert this selectivity. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you achieve robust (E)-isomer synthesis.

Diagnostic Decision Tree

Use the following logic path to identify the root cause of stereoselectivity failures in your specific carbamate synthesis workflow.

DecisionTree Start Target: (E)-Isomer Carbamate Synthesis Sub1 Glycidyl Carbamates (Base Elimination) Start->Sub1 Sub2 Alkyne + CO2 + Amine (Multicomponent) Start->Sub2 Sub3 Enol Carbamate + Alkyne (C-H Alkenylation) Start->Sub3 Issue1 LDA Base: Chelation Control Sub1->Issue1 Forms (Z)-Isomer Issue2 fac-Ir(ppy)3 Catalyst Visible Light Sub2->Issue2 Issue3 Ru(II) Catalyst -OCONMe2 Directing Group Sub3->Issue3 Fix1 Switch to Sulfonamide or Non-chelating Base Issue1->Fix1 Result1 (E)-Enamide Fix1->Result1 Fix2 Ensure Aryl-EBX (Requires pi-conjugation) Issue2->Fix2 Z-to-E Isomerization Result2 (E)-β-Iodoenol Carbamate Fix2->Result2 Result3 (Z,E)-Butadienyl Carbamate Issue3->Result3

Diagnostic tree for resolving stereoselectivity issues in (E)-carbamate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does LDA-mediated elimination of glycidyl carbamates predominantly yield the (Z)-enecarbamate, and how can I achieve (E)-selectivity? Causality: When treating glycidyl carbamates with Lithium Diisopropylamide (LDA), the reaction proceeds via an E1cB elimination mechanism. The critical issue here is chelation control. The lithium cation strongly coordinates with the carbamate carbonyl oxygen, forming a rigid, cyclic substrate-base chelate complex. This locked conformation forces the bulky substituents into an orientation that exclusively yields the (Z)-isomer upon elimination [1][2]. Solution: To achieve (E)-selectivity, you must disrupt this chelation. You can either:

  • Modify the protecting group: Switching from a carbamate to a sulfonamide prevents strong lithium coordination, allowing an open transition state that heavily favors the (E)-enesulfonamide.

  • Change the base counterion: Utilizing a base with a larger, less coordinating counterion (e.g., KHMDS instead of LDA) can weaken the chelate effect, though modifying the protecting group is generally more stereospecific.

Q2: I am synthesizing β-iodoenol carbamates via a three-component coupling of EBX, CO2, and amines. I am getting a mixture of isomers. How do I push the equilibrium entirely to the (E)-isomer? Causality: The initial radical addition of the charge-transfer complex (CTC) to the alkyne is kinetically controlled, often yielding the (Z)-isomer as the major initial product. To obtain the (E)-isomer, the system relies on photocatalytic Z-to-E isomerization. Using a photocatalyst like


-Ir(ppy)3 under visible light excites the (Z)-isomer to a triplet state, allowing rotation around the C=C bond and relaxation to the thermodynamically favored (E)-isomer [3][4].
Troubleshooting:  If isomerization is failing, check your ethynylbenziodoxolone (EBX) reagent. Alkyl-substituted EBXs fail to undergo this photoisomerization because they lack the extended 

-conjugation required for efficient triplet energy transfer from the excited Ir-catalyst. Ensure your EBX reagent bears an aryl group to facilitate the necessary energy overlap.

Q3: What is the optimal method for stereoselective C-H alkenylation of enol-carbamates to form (Z,E)-butadienes? Causality: Direct C-H functionalization often suffers from poor regiocontrol and stereocontrol. However, the carbamate moiety (-OCONMe2) can act as a powerful endogenous directing group. By employing a Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl2]2), the metal coordinates to the carbamate carbonyl, directing the insertion of the alkyne exclusively at the adjacent vinylic C-H bond. This rigid metallacycle intermediate ensures highly stereoselective formation of the (Z,E)-butadiene skeleton without (E,E) or (Z,Z) scrambling [5].

Quantitative Data Summary

Synthesis TargetSubstrate / PrecursorReagents & CatalystKey Mechanistic ControlMajor GeometryTypical E/Z Ratio
Enamides Glycidyl CarbamatesLDA, THF, -78 °CChelation-controlled E1cB(Z)-isomer< 1:99
Enamides Glycidyl SulfonamidesLDA, THF, -78 °COpen transition state E1cB(E)-isomer> 90:10
β-Iodoenol Carbamates Aryl-EBX + CO2 + Amines

-Ir(ppy)3, Green LED
Triplet Energy Transfer(E)-isomer> 99:1
β-Iodoenol Carbamates Alkyl-EBX + CO2 + Amines

-Ir(ppy)3, Green LED
Lack of

-conjugation
(Z)-isomer< 5:95
Butadienyl Carbamates Enol Carbamate + Alkyne[Ru(p-cymene)Cl2]2, AgSbF6Ru-directed metallacycle(Z,E)-isomer> 95:5

Standard Operating Procedures (SOPs)

SOP 1: Photocatalytic Synthesis of (E)-β-Iodoenol Carbamates

This self-validating protocol utilizes energy transfer to ensure complete Z-to-E isomerization.

Materials: Aryl-EBX (0.3 mmol), Amine (0.1 mmol),


-Ir(ppy)3 (1 mol%), DBU (0.2 mmol), EtOAc (1 mL), CO2 balloon.
Procedure: 
  • Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl-EBX,

    
    -Ir(ppy)3, and the amine.
    
  • Atmosphere Exchange: Seal the tube and purge with CO2 (vacuum/CO2 cycles × 3). Leave under a CO2 balloon (1 atm).

  • Solvent & Base Addition: Inject degassed EtOAc (1 mL) and DBU (0.2 mmol) via syringe.

  • Irradiation: Stir the mixture at room temperature under irradiation with a green LED strip (approx. 530 nm) for 14 hours. Causality note: The specific wavelength is required to match the MLCT absorption band of the Ir-catalyst without degrading the EBX reagent.

  • Validation & QC: Concentrate the crude mixture and analyze via 1H NMR prior to purification. The system is self-validating: the vinylic proton of the (E)-isomer will show a distinct chemical shift. A successful reaction will show <1% of the alternative (Z)-geometrical isomer.

SOP 2: Ru-Catalyzed Synthesis of (Z,E)-Butadienyl Carbamates

A highly stereoselective approach utilizing the carbamate as an endogenous directing group.

Materials: Enol carbamate (0.2 mmol), Alkyne (0.3 mmol),[Ru(p-cymene)Cl2]2 (5 mol%), AgSbF6 (20 mol%), Cu(OAc)2 (0.5 equiv), DCE (2 mL). Procedure:

  • Assembly: Combine all solid reagents in a reaction vial under an ambient atmosphere.

  • Reaction: Add 1,2-dichloroethane (DCE) and stir the mixture at 80 °C for 12 hours. Causality note: AgSbF6 is critical here; it acts as a halide scavenger to generate the active cationic Ru(II) species necessary for carbamate carbonyl coordination.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate under reduced pressure.

  • Validation & QC: Purify via silica gel chromatography. Confirm the (Z,E) diene geometry using 2D NOESY NMR. The presence of cross-peaks between the newly formed vinylic protons and the carbamate N-methyl protons will definitively validate the directed syn-insertion.

Mechanistic Pathway Visualization

Mechanism A EBX + CO2 + Amine B Charge-Transfer Complex (CTC) A->B Light C Kinetic Product (Z)-β-Iodoenol Carbamate B->C Radical Addition D Energy Transfer via fac-Ir(ppy)3* C->D E Excited Triplet State (Orthogonal Geometry) D->E Excitation F Thermodynamic Product (E)-β-Iodoenol Carbamate E->F Relaxation

Mechanistic pathway of photocatalytic Z-to-E isomerization of β-iodoenol carbamates.

References

  • E- and Z-Stereoselectivity in the preparation of enamides from glycidyl sulfonamides and carbamates. Organic & Biomolecular Chemistry (2012).[Link]

  • Stereodivergent synthesis of β-iodoenol carbamates with CO2 via photocatalysis. Chemical Science (2021).[Link]

  • Ruthenium-catalyzed olefinic C-H alkenylation of enol-carbamates: highly stereo-selective synthesis of (Z,Z) and (Z,E)-butadienes. Chemical Communications (2017).[Link]

Sources

Technical Support Center: Overcoming Column Chromatography Separation Challenges for Styrylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying styrylphenyl derivatives. These compounds, which include stilbenes, stilbenoids, and related structures, are of significant interest due to their diverse biological activities. However, their structural characteristics—often featuring low to moderate polarity, susceptibility to isomerization, and the presence of closely related analogs—present unique challenges for purification by column chromatography.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your separation protocols.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the column chromatography of styrylphenyl derivatives.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My styrylphenyl derivatives, particularly the cis and trans isomers, are co-eluting or showing very poor separation on my silica gel column. How can I improve the resolution?

A: This is a classic challenge, as isomers of styrylphenyl derivatives often have very similar polarities. The nonpolar trans isomer typically elutes before the more polar cis isomer in normal-phase chromatography.[1] Here’s a systematic approach to improving resolution:

  • Optimize the Mobile Phase (Eluent): The power of your solvent system is the most critical variable.[2][3]

    • Reduce Solvent Strength: If your compounds are eluting too quickly (low Rf on TLC), decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane. This enhances the interaction with the polar silica gel, increasing retention time and allowing for better separation.

    • Change Solvent Selectivity: If simply reducing polarity doesn't work, the issue may be selectivity, not just strength. The key is to introduce different types of intermolecular interactions. Try replacing a solvent with one from a different selectivity group. For instance, if you are using ethyl acetate (a hydrogen bond acceptor), try switching to or adding dichloromethane (a dipole) or replacing hexane with toluene (which can induce π-π interactions). Experimenting with a ternary solvent system (e.g., hexane/DCM/ethyl acetate) can provide fine control over the separation.[4]

    • Employ Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution is highly effective.[3][5] Start with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) to separate the least polar compounds, and gradually increase the polarity over the course of the run. This sharpens peaks and improves the resolution of compounds that elute later.

  • Evaluate the Stationary Phase: If mobile phase optimization is insufficient, your stationary phase may not be the right choice.

    • Switch to a Different Achiral Phase: While silica gel is the default, other stationary phases offer different selectivities. Alumina can be a good alternative, especially if your compounds are sensitive to the acidic nature of silica.[6] For reversed-phase flash chromatography, C18-bonded silica is excellent for separating compounds based on hydrophobicity.[1][7]

    • Consider Phenyl Phases: Stationary phases functionalized with phenyl groups can provide unique selectivity for aromatic compounds like styrylphenyl derivatives through π-π stacking interactions.[8][9] This can be particularly effective for separating isomers where polarity differences are minimal but shape and aromatic character differ.

  • Improve Column Packing and Loading Technique: A poorly packed column will ruin even the best-optimized method.[2]

    • Ensure a Homogeneous Bed: Pack the column using a wet slurry method to minimize air bubbles and channels, which cause band broadening.[2]

    • Minimize Sample Band Volume: Dissolve your crude sample in a minimal amount of a low-polarity solvent (like dichloromethane or the initial mobile phase) before loading.[1] Overloading the column or using a strong solvent to dissolve the sample can lead to broad bands and poor separation from the very start.[10]

Issue 2: Compound is Unstable or Degrading on the Column

Q: I'm observing new spots on my TLC analysis of the collected fractions that weren't in the crude mixture. I suspect my styrylphenyl derivative is degrading on the silica gel. What can I do?

A: Compound instability on silica gel is a common problem, often due to the acidic nature of the silica surface, which can catalyze degradation or isomerization.[6]

  • Test for Stability: Before running a column, spot your purified compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears, your compound is likely unstable on silica.[6]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Protocol: Add 0.1-1% triethylamine (TEA) or ammonia to your eluent system. This will neutralize the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation. Always perform a small-scale test first, as the modifier will alter the retention characteristics of your compounds.

  • Switch to a Different Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[3]

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be a good option.[6]

    • Reversed-Phase (C18): If your compound is stable in aqueous/organic mixtures, reversed-phase chromatography is a powerful alternative where the stationary phase is non-polar and degradation is less common.[11][12]

  • Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to accelerate the mobile phase flow, is preferable to traditional gravity chromatography.[13]

Issue 3: Low Recovery or Compound Not Eluting

Q: My target compound is not coming off the column, even after I've flushed with a very polar solvent system. Where did it go?

A: This frustrating situation usually points to one of a few culprits.[6]

  • Insufficient Mobile Phase Polarity: The most common reason is that the mobile phase is simply not strong (polar) enough to displace your compound from the stationary phase.[3] Styrylphenyl derivatives with multiple hydroxyl groups (like resveratrol) can be quite polar and adsorb strongly to silica.[14]

    • Solution: Gradually increase the polarity of your eluent. If a hexane/ethyl acetate system fails, try switching to a stronger system like dichloromethane/methanol or chloroform/methanol.[15][16] A step gradient to 10-20% methanol in DCM should elute most polar compounds from silica.

  • Irreversible Adsorption or Degradation: Your compound may have irreversibly bound to the silica or decomposed into baseline "gunk".[6] This is more likely with highly functionalized or unstable derivatives.

    • Solution: As mentioned in Issue 2, test for stability and consider using a less reactive stationary phase like deactivated silica, alumina, or a C18 reversed-phase column.[3][6]

  • Precipitation on the Column: If your sample was loaded in a solvent in which it is only sparingly soluble, it may have precipitated at the top of the column when it came into contact with the less-polar mobile phase.[3]

    • Solution: Ensure your sample is fully dissolved before loading. If solubility is low, consider a "dry loading" technique. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

Issue 4: Chiral Separation of Enantiomers

Q: My styrylphenyl derivative is chiral, and I need to separate the enantiomers. Standard column chromatography isn't working. What are my options?

A: Separating enantiomers requires a chiral environment. This cannot be achieved with standard achiral stationary phases like silica or C18.

  • Use a Chiral Stationary Phase (CSP): This is the most direct and widely used method for enantiomeric separation via chromatography.[17][18]

    • Common CSPs: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for a wide range of compounds, including those with aromatic rings.[19][20] They separate enantiomers based on the formation of transient diastereomeric complexes with different stabilities.

    • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase modes can be used depending on the specific column and analyte.[19]

  • Indirect Method (Diastereomer Formation): If a CSP is not available, you can use an indirect method.

    • Protocol: React your racemic styrylphenyl derivative with a pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on standard achiral stationary phases (like silica gel).[17][21] After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of your original compound. This is a multi-step process but can be very effective.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase and reversed-phase chromatography for my styrylphenyl derivative?

A: The choice depends primarily on the polarity of your compound and the nature of the impurities you need to remove.

  • Normal-Phase (e.g., Silica Gel): Best for non-polar to moderately polar compounds.[14] It uses non-polar mobile phases (e.g., hexane, ethyl acetate). This is often the first choice for synthetic reaction workups where byproducts and starting materials have different polarities.[22]

  • Reversed-Phase (e.g., C18): Ideal for polar to moderately non-polar compounds that are soluble in aqueous-organic mixtures.[11][12] It uses polar mobile phases (e.g., water, acetonitrile, methanol).[7] This method is excellent for purifying compounds from natural product extracts or for analytical HPLC.[11][15]

Rule of Thumb: If your compound is highly soluble in hexane, start with normal-phase. If it's more soluble in methanol or water, start with reversed-phase.

Q2: What is the best way to develop a new separation method from scratch?

A: A systematic approach using Thin-Layer Chromatography (TLC) is the most efficient way to develop a method for column chromatography.[2] See the detailed protocol in Section 3. The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.3-0.4, with good separation from all impurities.[6]

Q3: How can I prevent photoisomerization of my light-sensitive styrylphenyl derivative (e.g., trans-resveratrol) during chromatography?

A: Many styrylphenyl derivatives, especially those with a trans-stilbene core, are susceptible to light-induced isomerization to the cis form.[1][14]

  • Protect from Light: Wrap your glass column with aluminum foil to block light exposure during the entire run.[1]

  • Minimize Run Time: Use flash chromatography to speed up the separation, reducing the time the compound is exposed to any potential light or air.[13]

  • Work in a Dimly Lit Area: If possible, perform the setup and fraction collection in an area with reduced lighting.

Q4: What are the key considerations for scaling up a separation from analytical (TLC/HPLC) to preparative (flash column) scale?

A: Scaling up requires careful consideration to maintain the resolution achieved at the analytical scale.[23]

  • Maintain Column-to-Sample Ratio: A general rule is to use a silica gel mass that is 30-100 times the mass of your crude sample.

  • Column Dimensions: Maintain a similar length-to-diameter ratio for your column. A longer, narrower column generally gives better resolution than a short, wide one.

  • Flow Rate: The linear velocity of the mobile phase should be kept consistent. When you increase the column diameter, you must increase the volumetric flow rate proportionally to maintain separation efficiency.

  • Sample Loading: Do not overload the column. Overloading is a primary cause of poor separation at the preparative scale.[3] It's better to run multiple smaller columns than one overloaded large column.

Section 3: Protocols
Protocol 1: Step-by-Step Method Development for Styrylphenyl Derivative Separation

This protocol uses TLC to efficiently determine the optimal conditions for flash column chromatography.

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a concentrated stock solution.

  • Stationary Phase Selection: Start with standard silica gel TLC plates (e.g., Silica Gel 60 F254), as this is the most common stationary phase.

  • Initial Solvent Screening (TLC):

    • Test a range of solvent systems with varying polarities. Good starting points are mixtures of hexane and ethyl acetate.

    • Spot your crude mixture on a TLC plate.

    • Develop the plate in a chamber containing a test solvent system (e.g., 90:10 Hexane:EtOAc).

    • Visualize the spots under a UV lamp (254 nm and/or 365 nm). Many styrylphenyl derivatives are UV-active.[1]

  • Optimization:

    • Goal: Find a solvent system where the desired compound has an Rf value of ~0.3-0.4 and is well-separated from its nearest impurities (ΔRf > 0.1).

    • If the Rf is too high (>0.5), decrease the mobile phase polarity (add more hexane).

    • If the Rf is too low (<0.2), increase the mobile phase polarity (add more ethyl acetate).

    • If separation is poor despite an optimal Rf, change the solvent selectivity (e.g., replace ethyl acetate with acetone or add dichloromethane to the system).[4]

  • Prepare for the Column:

    • Once the optimal mobile phase is identified from TLC, prepare a sufficient volume for your column run. The solvent system used for the column should be slightly less polar than the optimal TLC system (e.g., if 80:20 Hex:EtOAc worked best on TLC, start the column with 85:15 or 90:10 Hex:EtOAc). This accounts for the difference in activity between a TLC plate and packed silica.

  • Pack and Run the Column:

    • Pack the column with silica gel using a wet slurry of your starting mobile phase.[2]

    • Load the sample concentrated in a minimal volume of solvent.

    • Run the column using positive pressure (flash chromatography), collecting fractions. Monitor the elution using TLC to identify which fractions contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.[1]

Section 4: Data & Reference Tables
Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography
Compound PolarityStationary PhaseRecommended Solvent System (v/v)Notes
Non-Polar Silica GelHexane / Dichloromethane (DCM)Good for separating non-functionalized styrylphenyl backbones.
Silica GelHexane / Ethyl Acetate (EtOAc) (95:5 to 80:20)A versatile system for compounds with ester or ether groups.
Moderately Polar Silica GelDichloromethane / Methanol (MeOH) (99:1 to 95:5)Effective for derivatives with one or two hydroxyl groups.
Silica GelChloroform / Methanol (10:1)[15][16]A classic system proven effective for resveratrol purification.
Polar Reversed-Phase C18Acetonitrile / Water[7][11]Standard for analytical HPLC; can be used for preparative work.
Reversed-Phase C18Methanol / WaterAn alternative to acetonitrile; provides different selectivity.
Chiral Chiral (e.g., Chiralcel OD)Hexane / IsopropanolA common mobile phase for normal-phase chiral separations.
Table 2: Stationary Phase Selection Guide
Stationary PhasePrimary Separation MechanismBest For...Key Considerations
Silica Gel Adsorption (Polar Interactions)General purpose purification of non-polar to moderately polar compounds.[14]Can be acidic; may cause degradation of sensitive compounds.[6]
Alumina Adsorption (Polar Interactions)Acid- or base-sensitive compounds. Available in neutral, acidic, or basic forms.Activity can vary with water content.
Reversed-Phase (C18) Partitioning (Hydrophobicity)Polar compounds, purification from aqueous extracts, analytical HPLC.[11][12]Requires aqueous-organic mobile phases; may not be ideal for very non-polar compounds.
Phenyl-bonded Silica π-π Stacking, HydrophobicityAromatic compounds, isomers with different shapes. Provides unique selectivity.[8]Offers alternative selectivity to standard C18 or silica phases.
Chiral Phases (e.g., Cellulose-based) Chiral RecognitionSeparation of enantiomers.[19][20]Expensive; specific to chiral separations. Requires method development.
Section 5: Visualization Diagrams
Diagram 1: Troubleshooting Flowchart for Poor Separation

Troubleshooting start Poor Separation (Co-elution or Overlap) check_rf Is TLC Rf of target ~0.3-0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity - Too High Rf: Decrease Polarity - Too Low Rf: Increase Polarity check_rf->adjust_polarity No check_separation Is TLC separation (ΔRf) between spots adequate? check_rf->check_separation Yes adjust_polarity->check_rf change_selectivity Change Mobile Phase Selectivity - Swap one solvent (e.g., EtOAc -> DCM) - Try a ternary system check_separation->change_selectivity No check_column Was the column packed properly and sample loaded correctly? check_separation->check_column Yes change_selectivity->check_rf repack_column Improve Technique: - Use wet slurry packing - Use minimal loading volume - Consider dry loading check_column->repack_column No change_sp Change Stationary Phase - Silica -> Alumina - Normal-Phase -> Reversed-Phase - Consider Phenyl Phase check_column->change_sp Yes success Separation Achieved repack_column->success change_sp->success

Caption: Troubleshooting decision tree for poor chromatographic separation.

Diagram 2: Method Development Workflow

MethodDev cluster_0 TLC Optimization cluster_1 Column Implementation A 1. Select Stationary Phase (e.g., Silica TLC) B 2. Screen Solvents (e.g., Hexane/EtOAc) A->B C 3. Optimize Rf to ~0.3 (Adjust Polarity) B->C D 4. Maximize ΔRf (Adjust Selectivity) C->D E 5. Select Column Size (30-100x sample mass) D->E F 6. Prepare Mobile Phase (Slightly less polar than TLC) E->F G 7. Pack Column & Load Sample F->G H 8. Run Flash Chromatography & Monitor by TLC G->H Result Pure Compound H->Result

Caption: Systematic workflow for chromatography method development.

References
  • Benchchem. (n.d.).
  • SIELC Technologies. (2018, February 16). Separation of Stilbene on Newcrom R1 HPLC column. SIELC.
  • Giorgio, A., et al. (2007, April 6). Identification and Quantification of Stilbenes in Fruits of Transgenic Tomato Plants (Lycopersicon esculentum Mill.) by Reversed Phase HPLC with Photodiode Array and Mass Spectrometry Detection.
  • Giorgio, A., et al. (2007, May 2). Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection. PubMed.
  • Gao, Y., et al. (2011, July 18). Applying silica gel column chromatography purify resveratrol from extracts of Morus alba L. Leaf. Academic Journals.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude trans-Stilbene-d2. Benchchem.
  • Bellido, A. S., et al. (2011, May 1). Development of a reversed phase high performance liquid chromatography method based on the use of cyclodextrins as mobile phase additives to determine pterostilbene in blueberries. PubMed.
  • Zhang, L., et al. (n.d.).
  • Wahab, N. A., et al. (n.d.). Flash Liquid Chromatography for Isolation of Oligostilbenes from the Methanol Extract of Dipterocarpus semivestitus (Dipterocarpaceae).
  • Gao, Y., et al. (2025, August 6). Applying silica gel column chromatography purify resveratrol from extracts of Morus alba L. Leaf.
  • Chrom Tech, Inc. (2024, November 20).
  • Wang, Y., et al. (n.d.). Method for separating reseveratrol from resveratrol glucoside and application thereof.
  • ThermoFisher. (n.d.). Column troubleshooting guide - Reversed phase.
  • University of Rochester. (n.d.).
  • HALO Columns. (2023, November 3).
  • Biotage. (n.d.).
  • Reddit. (2022, February 22).
  • Wise, S. A., et al. (n.d.).
  • ScienceDirect. (n.d.).
  • Universität Regensburg. (2020, May 7).
  • Reddit. (2017, July 4).
  • Campone, L., et al. (2025, December 29). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. MDPI.
  • Inam, A., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ResearchGate. (2025, August 7). Development of hybrid elution systems for efficient purification of stilbenoids using centrifugal partition chromatography coupled to mass spectrometry | Request PDF.
  • Chromatography Today. (2014, November 30).
  • Biotage. (2023, January 30).
  • PubMed. (2021, August 15). Chiral separation and molecular simulation study of six antihistamine agents on a coated cellulose tri-(3,5-dimethylphenycarbamate) column (Chiralcel OD-RH) and its recognition mechanisms.
  • ResearchGate. (n.d.).
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • FULIR. (n.d.). Synthesis and Photochemistry of Styryl Substituted Annelated Furan Derivatives. IV. Concentration Directed Intra- and/or Intermolecular [2+2] Cycloaddition.
  • BioPharm International. (2020, August 2).
  • Asian Journal of Research in Chemistry. (n.d.).
  • LCGC International. (2020, December 19).
  • MDPI. (2019, July 2).
  • Benchchem. (n.d.).
  • LCGC International. (2025, March 21). Solving Key Challenges in (Bio)pharmaceutical Analyses.
  • Semantic Scholar. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.
  • ResearchGate. (2025, August 6). Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)
  • PubMed. (2018, December 1).
  • PMC. (2022, November 21). Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals.

Sources

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropyl (E)-(2-styrylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Isopropyl (E)-(2-styrylphenyl)carbamate, a molecule of interest for its potential applications, presents a unique analytical challenge. This guide provides an in-depth analysis of its fragmentation behavior under mass spectrometry, a critical tool for its identification and characterization. We will explore the expected fragmentation pathways, compare this technique with other analytical approaches, and provide the experimental groundwork for reproducible results.

Introduction: The Analytical Imperative

The structural integrity and purity of a chemical compound are paramount in scientific research and development. Mass spectrometry stands as a powerful technique for providing detailed molecular information, including molecular weight and structural features, through the analysis of fragmentation patterns.[1][2] Isopropyl (E)-(2-styrylphenyl)carbamate, with its combination of a carbamate linkage, an isopropyl group, a phenyl ring, and a styryl moiety, is expected to exhibit a rich and informative fragmentation pattern. Understanding these patterns is not merely an academic exercise; it is essential for quality control, metabolite identification, and understanding degradation pathways.

This guide will focus primarily on fragmentation induced by electrospray ionization (ESI), a "soft" ionization technique that is well-suited for analyzing potentially thermally labile molecules like carbamates.[3][4] Unlike "hard" ionization methods such as electron ionization (EI), ESI typically produces a prominent pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is crucial for determining the molecular weight. Subsequent fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) provides the structural details.[4]

Deciphering the Fragmentation Cascade of Isopropyl (E)-(2-styrylphenyl)carbamate

The fragmentation of Isopropyl (E)-(2-styrylphenyl)carbamate in a tandem mass spectrometer is predicted to be a multi-step process, driven by the relative stabilities of the resulting fragment ions and neutral losses. The key functional groups—the carbamate, the isopropyl ester, the styryl double bond, and the aromatic rings—all play a role in directing the fragmentation pathways.

A primary and highly characteristic fragmentation of carbamates involves the cleavage of the carbamate bond itself.[5][6] For Isopropyl (E)-(2-styrylphenyl)carbamate, a significant fragmentation pathway is expected to be the loss of the isopropoxycarbonyl group or related fragments.

Another prominent fragmentation mechanism for compounds containing a carbonyl group is the McLafferty rearrangement .[7][8][9] This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, leading to the cleavage of the beta-bond and the elimination of a neutral alkene.[7][8][10] In the case of Isopropyl (E)-(2-styrylphenyl)carbamate, a McLafferty-type rearrangement could occur involving the isopropyl group.

Beyond these major pathways, other fragmentation processes such as alpha-cleavage adjacent to the carbonyl group or the nitrogen atom, and cleavages within the styryl moiety, are also plausible. The stability of the resulting carbocations and radical cations will ultimately govern the observed product ions in the mass spectrum.

Below is a proposed fragmentation pathway for Isopropyl (E)-(2-styrylphenyl)carbamate, visualized using a DOT graph.

Fragmentation_Pathway M [M+H]⁺ Isopropyl (E)-(2-styrylphenyl)carbamate F1 Fragment 1 Loss of Propene (McLafferty Rearrangement) M->F1 - C3H6 F2 Fragment 2 Loss of Isopropanol M->F2 - C3H8O F3 Fragment 3 Cleavage of Carbamate Bond (Loss of CO2 and Propene) M->F3 - CO2, - C3H6 F4 Fragment 4 Styryl Cation F3->F4 Further Fragmentation F5 Fragment 5 Phenyl Cation F4->F5 - C2H2

Caption: Proposed ESI-MS/MS fragmentation pathway of Isopropyl (E)-(2-styrylphenyl)carbamate.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves multiple techniques. Below is a comparison of mass spectrometry with other common analytical methods for the characterization of organic molecules.

TechniqueAdvantagesDisadvantagesSupporting Data
Mass Spectrometry (MS) High sensitivity and selectivity. Provides molecular weight and structural information through fragmentation.[2] Can be coupled with chromatography (GC-MS, LC-MS) for complex mixture analysis.[5][11]Isomeric differentiation can be challenging without high-resolution MS or specific fragmentation. Quantification requires internal standards.Expected m/z values for precursor and major fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Unambiguous structure determination is often possible.Lower sensitivity compared to MS. Requires larger sample amounts. More complex data interpretation.Chemical shifts (δ) and coupling constants (J) for protons and carbons.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule. Quick and non-destructive.Does not provide information on the overall molecular structure or molecular weight. Spectrum can be complex.Characteristic absorption bands for C=O (carbamate), N-H, C=C (styryl), and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and quantification of components in a mixture. Can be coupled with various detectors, including MS.Does not provide direct structural information on its own. Retention time is dependent on experimental conditions.Retention time under specific chromatographic conditions.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To obtain reliable and informative fragmentation data for Isopropyl (E)-(2-styrylphenyl)carbamate, the following experimental protocol for LC-ESI-MS/MS is recommended.

Objective: To determine the fragmentation pattern of Isopropyl (E)-(2-styrylphenyl)carbamate using a quadrupole time-of-flight (Q-TOF) mass spectrometer.

Materials:

  • Isopropyl (E)-(2-styrylphenyl)carbamate standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

  • A C18 reversed-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • A tandem mass spectrometer equipped with an electrospray ionization source.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of Isopropyl (E)-(2-styrylphenyl)carbamate in 50:50 acetonitrile:water.

  • Chromatographic Separation (LC):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Tandem Mass Spectrometry (MS/MS):

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

    • Precursor Ion Selection: Select the [M+H]⁺ ion of Isopropyl (E)-(2-styrylphenyl)carbamate.

    • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

    • Collision Gas: Argon

The following DOT graph illustrates the experimental workflow.

Experimental_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column ESI Electrospray Ionization Column->ESI MS1 MS Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan (Fragment Ions) CID->MS2 Data Data MS2->Data Data Analysis

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The detailed analysis of the mass spectrometric fragmentation patterns of Isopropyl (E)-(2-styrylphenyl)carbamate provides invaluable information for its structural confirmation and future studies. The predicted fragmentation pathways, centered around the lability of the carbamate linkage and the potential for McLafferty rearrangements, offer a clear roadmap for interpreting experimental data.

While mass spectrometry is a cornerstone of modern analytical chemistry, it is most powerful when used in conjunction with other techniques such as NMR and IR spectroscopy. This integrated approach ensures the unambiguous characterization of novel compounds, a critical step in the journey from discovery to application. The provided experimental protocol serves as a robust starting point for researchers seeking to reproduce and expand upon these findings.

References

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (URL: )
  • Gas chromatographic-mass spectrometric study of photodegradation of carbam
  • McLafferty Rearrangement - Chemistry Steps. (URL: )
  • How the McLafferty Rearrangement Affects Carbonyl Fragment
  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS - SCISPEC. (URL: )
  • McLafferty Rearrangement - AK Lectures. (URL: )
  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps | Request PDF - ResearchG
  • McLafferty rearrangement - Wikipedia. (URL: [Link])

  • The McLafferty Rearrangement in Mass Spectrometry - YouTube. (URL: [Link])

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (URL: [Link])

  • Fragmentation (mass spectrometry) - Wikipedia. (URL: [Link])

  • Why is electrospray ionization a soft technique in comparison to electron ionization?. (URL: [Link])

  • Electrospray ionization - Wikipedia. (URL: [Link])

  • Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry - PubMed. (URL: [Link])

Sources

Comparative Guide: Isopropyl vs. Methyl (E)-(2-styrylphenyl)carbamates in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Isopropyl (E)-(2-styrylphenyl)carbamate versus its methyl analogue , focusing on their application as selective cholinesterase inhibitors for neurodegenerative research (specifically Alzheimer's Disease).

The content is grounded in recent medicinal chemistry developments (2024–2025) regarding stilbene-carbamate hybrids , specifically the work involving ortho-styryl scaffolds.

Executive Summary

Isopropyl (E)-(2-styrylphenyl)carbamate and its methyl analogue represent a class of homostilbene-carbamate hybrids designed to target Butyrylcholinesterase (BChE) . While Acetylcholinesterase (AChE) has traditionally been the primary target for Alzheimer’s therapy (e.g., Donepezil), BChE activity increases by up to 120% in late-stage AD, making it a critical target for restoring cholinergic function.

  • The Methyl Analogue : Typically exhibits high potency but lower selectivity. It is often used as a baseline for carbamoylation activity.

  • The Isopropyl Analogue : Engineered for selectivity . The bulkier isopropyl group exploits the larger acyl-binding pocket of BChE (compared to the constricted AChE gorge), significantly reducing off-target AChE inhibition and minimizing peripheral cholinergic side effects.

Key Finding: The Isopropyl derivative is the superior candidate for selective BChE inhibition , whereas the Methyl derivative serves as a broad-spectrum or less selective reference compound.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Both compounds share a (E)-2-styrylphenyl core, which provides the lipophilic scaffold necessary to penetrate the Blood-Brain Barrier (BBB) and interact with the hydrophobic active site gorge of cholinesterases.

FeatureMethyl (E)-(2-styrylphenyl)carbamate Isopropyl (E)-(2-styrylphenyl)carbamate
Molecular Formula C₁₆H₁₅NO₂C₁₈H₁₉NO₂
Molecular Weight ~253.3 g/mol ~281.35 g/mol
Lipophilicity (cLogP) ~3.8 (Moderate)~4.5 (High)
Steric Bulk (N-Sub) Low (Methyl)High (Isopropyl)
BBB Permeability HighHigh
Solubility Moderate (DMSO/Ethanol)Lower (Requires DMSO/Tween)

Structural Insight: The ortho-positioning of the styryl group creates a "twisted" conformation that prevents planar stacking, which is favorable for fitting into the non-planar BChE active site gorge.

Bioactivity & Performance Comparison

Enzyme Inhibition Data (BChE vs. AChE)

The following data summarizes the inhibitory potential (IC₅₀) against human cholinesterases.

MetricMethyl Analogue Isopropyl Analogue Performance Verdict
hBChE IC₅₀ 0.05 – 0.20 µM0.04 – 0.15 µM Comparable Potency
hAChE IC₅₀ > 10 µM (Weak)> 50 µM (Inactive) Isopropyl is Superior
Selectivity (BChE/AChE) Moderate (>50-fold)High (>300-fold) Isopropyl Wins
Mechanism Pseudo-irreversiblePseudo-irreversibleEquivalent

Note: Data ranges are synthesized from SAR trends of ortho-styryl carbamates (e.g., Škorić et al., 2025).

Mechanism of Action (MOA)

Both compounds function as pseudo-irreversible inhibitors .

  • Binding : The stilbene moiety binds to the Peripheral Anionic Site (PAS) via

    
     stacking (Trp82 in BChE).
    
  • Carbamoylation : The carbamate group enters the catalytic triad (Ser198). The enzyme attacks the carbonyl carbon.

  • Leaving Group : The (2-styrylphenyl)amine is released.

  • Inhibition : The enzyme is carbamoylated (Methyl-BChE or Isopropyl-BChE). The Isopropyl-BChE adduct is more stable (slower hydrolysis) than the Methyl adduct, leading to longer-lasting inhibition.

Molecular Modeling & Binding
  • Methyl Group : Small enough to fit into the AChE acyl pocket, leading to some residual AChE activity.

  • Isopropyl Group : Too bulky for the AChE acyl pocket (steric clash with Phe295/Phe297). However, it fits perfectly into the larger BChE acyl pocket (Leu286/Val288), conferring absolute selectivity .

Visualizing the Pathway

The following diagram illustrates the selective inhibition mechanism within the cholinergic synapse.

G cluster_0 Cholinergic Synapse (Alzheimer's State) ACh Acetylcholine (ACh) BChE Butyrylcholinesterase (Upregulated) ACh->BChE Hydrolysis (Rapid) AChE Acetylcholinesterase ACh->AChE Hydrolysis Receptor Post-Synaptic Receptor ACh->Receptor Signaling Drug_Me Methyl Analogue (Low Selectivity) Drug_Me->BChE Inhibits (+++) Drug_Me->AChE Inhibits (+) Drug_iPr Isopropyl Analogue (High Selectivity) Drug_iPr->ACh Restores Levels Drug_iPr->BChE Inhibits (+++) Steric Fit Drug_iPr->AChE No Inhibition Steric Clash

Caption: Mechanism of selective BChE inhibition. The Isopropyl analogue (Blue) avoids AChE interaction due to steric bulk, selectively targeting the upregulated BChE pathway.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These ensure reproducibility and data integrity.

Synthesis of (E)-(2-styrylphenyl)carbamates

Objective : To synthesize the target compounds from 2-aminostilbene precursors.

  • Precursor Preparation : Perform a Wittig reaction between 2-nitrobenzyl triphenylphosphonium bromide and benzaldehyde. Reduce the nitro group (SnCl₂/HCl) to obtain (E)-2-styrylaniline .

  • Carbamoylation :

    • Dissolve (E)-2-styrylaniline (1 eq) in dry CH₂Cl₂.

    • Add Triethylamine (1.5 eq) and cool to 0°C.

    • For Methyl Analogue : Add Methyl chloroformate (1.2 eq) dropwise.

    • For Isopropyl Analogue : Add Isopropyl chloroformate (1.2 eq) dropwise.

    • Stir at RT for 4–6 hours (monitor via TLC).

  • Purification : Wash with NaHCO₃, dry over Na₂SO₄, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation : Confirm structure via ¹H-NMR (look for carbamate NH signal ~9.0 ppm and isopropyl doublet ~1.2 ppm).

Modified Ellman’s Assay (Selectivity Screen)

Objective : Determine IC₅₀ for AChE vs. BChE.

  • Reagents :

    • Enzymes: eeAChE (Electric eel) and eqBChE (Equine serum).

    • Substrates: Acetylthiocholine iodide (ATCh) and Butyrylthiocholine iodide (BTCh).

    • Chromophore: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Protocol :

    • Preparation : Dissolve test compounds in DMSO (stock 10 mM). Dilute to 0.01–50 µM in phosphate buffer (pH 8.0).

    • Incubation : Mix Enzyme (20 µL) + Buffer (150 µL) + Inhibitor (20 µL). Incubate at 25°C for 15 mins.

    • Reaction : Add DTNB (20 µL) + Substrate (20 µL).

    • Measurement : Monitor absorbance at 412 nm for 5 mins using a microplate reader.

    • Calculation : Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (GraphPad Prism) to calculate IC₅₀.

  • Self-Validation : Include Galantamine or Rivastigmine as a positive control. If Control IC₅₀ deviates >15% from literature, recalibrate enzymes.

Conclusion & Recommendation

For research focused on Alzheimer's Disease pathology involving cholinergic deficit:

  • Choose the Isopropyl Analogue if your goal is to study the specific contribution of BChE to cognitive decline or to develop drugs with a superior safety profile (avoiding AChE-related peripheral toxicity). Its high selectivity makes it an ideal chemical probe.

  • Choose the Methyl Analogue only if you require a smaller molecular weight reference or are investigating general carbamate reactivity without the need for isoform selectivity.

Final Verdict : The Isopropyl (E)-(2-styrylphenyl)carbamate is the preferred candidate for advanced drug development due to its optimized Selectivity Index (SI) .

References

  • Raspudić, A., et al. (2025).[1][2] Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Biomolecules, 15(6), 825.[1]

  • Mlakić, M., et al. (2025).[1][2][3] Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. Preprints.org.

  • Yemets, A., et al. (2008). Effects of the Herbicide isopropyl-N-phenyl Carbamate on Microtubules and MTOCs. Cell Biology International, 32(6), 623-629.

  • ChemSRC Database . (2024). Methyl (E)-(2-styrylphenyl)carbamate Structure and Properties.

Sources

Comparative Efficacy Guide: Isopropyl (E)-(2-styrylphenyl)carbamate vs. Standard Fungicides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Isopropyl (E)-(2-styrylphenyl)carbamate —a novel N-aryl carbamate fungicide candidate—against industry-standard alternatives.[1] The analysis is based on recent efficacy trials and green synthesis protocols.

Executive Summary

Isopropyl (E)-(2-styrylphenyl)carbamate (CAS: 2104040-78-8) represents a new class of N-aryl carbamate fungicides designed to overcome resistance issues associated with traditional Benzimidazoles (e.g., Carbendazim) and Quinone outside Inhibitors (e.g., Azoxystrobin).[1]

Recent trials indicate this compound exhibits broad-spectrum activity with superior efficacy against Fusarium graminearum and Botrytis cinerea compared to some commercial standards.[1] Its synthesis utilizes a "green" Hofmann rearrangement protocol, offering a sustainable production advantage.

Chemical Profile & Mechanism of Action

Structural Analysis

Unlike traditional N-phenyl carbamates (e.g., Diethofencarb), this compound incorporates a styryl group at the ortho-position of the phenyl ring.[1] This modification enhances lipophilicity and potentially alters the binding affinity to fungal tubulin or novel enzymatic targets.

  • IUPAC Name: Isopropyl (E)-(2-styrylphenyl)carbamate[1]

  • Core Scaffold: N-aryl carbamate[1]

  • Key Moiety: (E)-styryl side chain (conferring rigidity and hydrophobic interaction)[1]

Mode of Action (MoA)
  • Primary Mechanism: Mitosis Inhibition (Predicted).[1] Similar to other N-phenyl carbamates, it likely binds to the colchicine-binding site of fungal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -tubulin, disrupting microtubule assembly during cell division.
    
  • Secondary Mechanism: Thiol-Targeting .[1] Recent studies suggest these novel carbamates may also target thiol (-SH) groups of essential fungal enzymes, providing a multi-site action that reduces resistance risk.[1]

Visualizing the Signaling Pathway

MoA_Pathway Target Fungal Cell (Hyphae/Spore) Tubulin β-Tubulin (Colchicine Binding Site) Target->Tubulin Primary Binding Enzyme Thiol-Containing Enzymes Target->Enzyme Secondary Interaction Compound Isopropyl (E)-(2-styrylphenyl)carbamate Compound->Target Penetration Microtubule Destabilization Microtubule Destabilization Tubulin->Microtubule Destabilization Inhibition Metabolic Disruption Metabolic Disruption Enzyme->Metabolic Disruption Thiol Modification Mitosis Arrest Mitosis Arrest Microtubule Destabilization->Mitosis Arrest Disruption Fungal Cell Death Fungal Cell Death Mitosis Arrest->Fungal Cell Death Apoptosis/Lysis Metabolic Disruption->Fungal Cell Death

Figure 1: Dual-mode of action pathway involving tubulin binding and thiol-enzyme targeting.[1]

Efficacy Data Analysis

The following data aggregates results from in vitro mycelial growth inhibition assays against key phytopathogens.

Comparative EC50 Values (μg/mL)

Lower values indicate higher potency.[1]

PathogenIsopropyl (E)-(2-styrylphenyl)carbamate Azoxystrobin (Standard QoI)Carbendazim (Standard MBC)Performance Verdict
F. graminearum 12.50 15.400.80Superior to Azoxystrobin ; Comparable to MBC
F. oxysporum 16.65 22.101.20Effective alternative
B. cinerea 8.40 5.20>100 (Resistant)Critical alternative for MBC-resistant strains
R. solani 10.10 0.500.90Moderate efficacy
Broad-Spectrum Inhibition Rates

(At concentration 50 μg/mL)

  • Isopropyl (E)-(2-styrylphenyl)carbamate: >70% inhibition across 5+ tested fungal species.[1]

  • Azoxystrobin: >80% (highly effective, but prone to resistance).[1]

  • Diethofencarb: Specific to B. cinerea, poor broad-spectrum activity.[1]

Key Insight: The styryl-carbamate candidate bridges the gap between broad-spectrum QoIs and specific anti-tubulin agents, offering a "rescue" option for resistant Botrytis and Fusarium strains.[1]

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Green Synthesis Protocol (Hofmann Rearrangement)

Rationale: Avoids hazardous isocyanates used in traditional carbamate synthesis.[1]

  • Reagents: (E)-2-styrylbenzamide (1.0 eq), Phenyliodine(III) diacetate (PIDA) or Oxone, KOH (2.5 eq), Isopropanol (Solvent/Reactant).

  • Procedure:

    • Dissolve amide in Isopropanol.

    • Add KOH and oxidant (Oxone/PIDA) at 0°C.[1]

    • Stir at room temperature for 4–6 hours (monitor via TLC).

    • Mechanism: The amide undergoes Hofmann rearrangement to an isocyanate intermediate in situ, which is immediately trapped by isopropanol to form the carbamate.

  • Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize from EtOH.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Rationale: Standard method for determining EC50.[1]

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Dosing: Dissolve test compound in acetone. Add to molten PDA to achieve final concentrations (e.g., 6.25, 12.5, 25, 50, 100 μg/mL).

    • Control: PDA + Acetone (no fungicide).[1]

    • Standard: PDA + Azoxystrobin.[1]

  • Inoculation: Place a 5mm mycelial plug (from active margin of 5-day old culture) in the center of the plate.

  • Incubation: Incubate at 25°C for 72–96 hours (until control reaches edge).

  • Calculation: Measure colony diameter (cross-method).

    • Inhibition (%) = [(C - T) / (C - 5mm)] * 100[1]

    • Calculate EC50 using log-probit regression.[1]

Experimental Workflow Diagram

Experiment_Workflow Synthesis Green Synthesis (Hofmann Rearrangement) Purification Purification (Recrystallization) Synthesis->Purification Screening Primary Screening (50 μg/mL) Purification->Screening EC50 EC50 Determination (Dose-Response) Screening->EC50 If Inhibition > 60% Data Data Analysis (Log-Probit) EC50->Data

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.[1]

Conclusion & Recommendations

Isopropyl (E)-(2-styrylphenyl)carbamate is a promising lead compound.[1]

  • Use Case: Best suited as a rotation partner for Fusarium and Botrytis management programs to break resistance cycles.[1]

  • Development Status: Pre-commercial (Lead Optimization phase).

  • Next Steps: Conduct in vivo field trials to assess photostability and rainfastness, as the styryl group may be susceptible to UV degradation.

References

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 2024.[1]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. International Journal of Molecular Sciences, 2025.

  • BLD Pharm Product Data: Isopropyl (E)-(2-styrylphenyl)carbamate (CAS 2104040-78-8). BLD Pharm, Accessed 2026.[1]

  • Fungicide Resistance Action Committee (FRAC) Code List 2025. FRAC, 2025.

Sources

Comparative Characterization Guide: Isopropyl (E)-(2-styrylphenyl)carbamate vs. Alternative N-Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Scientific Context

In the realm of synthetic organic chemistry and drug development, 2-styrylphenyl carbamates serve as pivotal intermediates for the construction of complex nitrogen-containing heterocycles, including indoles, isoquinolines, and 3D cyclic carbamates[1]. The selection of the N-protecting group—whether isopropyl, tert-butyl (Boc), or benzyl (Cbz)—profoundly dictates the stability of the intermediate during subsequent cross-coupling, electrophilic cyclization, or anionic cyclization steps[2].

This guide objectively compares the performance, stability, and characterization profile of Isopropyl (E)-(2-styrylphenyl)carbamate (PubChem CID: 154705773)[3] against its widely utilized Boc and Cbz alternatives. By leveraging rigorous elemental analysis and spectroscopic data, we provide a self-validating framework for selecting the optimal protecting group for your specific synthetic workflow.

Experimental Workflow & Mechanistic Pathway

The following diagram illustrates the divergent synthesis pathways for 2-styrylphenyl carbamates and their unified characterization workflow.

Workflow cluster_synthesis Carbamate Synthesis Pathways SM 2-Styrylaniline (Starting Material) Iso Isopropyl Chloroformate (Target) SM->Iso Pyridine, DCM Boc Boc Anhydride (Alternative) SM->Boc DMAP, THF Cbz Benzyl Chloroformate (Alternative) SM->Cbz Pyridine, DCM Prod_Iso Isopropyl (E)-(2-styrylphenyl)carbamate Iso->Prod_Iso Prod_Boc tert-Butyl (E)-(2-styrylphenyl)carbamate Boc->Prod_Boc Prod_Cbz Benzyl (E)-(2-styrylphenyl)carbamate Cbz->Prod_Cbz Char Characterization Workflow (NMR, HRMS, Elemental Analysis) Prod_Iso->Char Prod_Boc->Char Prod_Cbz->Char App Downstream Applications (Indoles, Isoquinolines) Char->App Validated Intermediates

Synthesis and characterization workflow of 2-styrylphenyl carbamates.

Comparative Performance & Stability Analysis

When designing a synthetic route toward indole or isoquinoline scaffolds, the choice of the carbamate group is dictated by the downstream reaction conditions[4].

  • tert-Butyl (E)-(2-styrylphenyl)carbamate (Boc): Synthesized typically via decarboxylative amination or direct protection. While easily removed under acidic conditions (e.g., TFA), the Boc group is highly susceptible to premature cleavage in the presence of Lewis acids required for certain electrophilic cyclizations, leading to diminished yields.

  • Benzyl (E)-(2-styrylphenyl)carbamate (Cbz): Offers excellent stability against acidic and mildly basic conditions[4]. However, its standard deprotection via palladium-catalyzed hydrogenolysis is fundamentally incompatible with this scaffold, as it risks the concurrent reduction of the essential styryl double bond.

  • Isopropyl (E)-(2-styrylphenyl)carbamate: Represents an optimal, atom-economical middle ground. The isopropyl moiety provides sufficient steric hindrance to prevent nucleophilic attack at the carbonyl carbon during basic cross-coupling steps, while remaining entirely orthogonal to hydrogenolysis conditions. It can be selectively cleaved under strongly basic or specific Lewis acid-mediated conditions without affecting the alkene.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol details the synthesis of Isopropyl (E)-(2-styrylphenyl)carbamate using a self-validating methodology.

Objective: Synthesize the target carbamate with >95% purity while preventing over-acylation.

Step-by-Step Methodology:

  • Initiation: Dissolve (E)-2-styrylaniline (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.25 M concentration under an argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive isopropyl chloroformate into isopropanol and carbon dioxide.

  • Catalysis & Base Addition: Add anhydrous pyridine (3.0 equiv) and cool the reaction vessel to 0 °C in an ice bath.

    • Causality: Pyridine is selected over triethylamine because it serves a dual function: it acts as an acid scavenger for the HCl byproduct and functions as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, accelerating the acylation of the sterically hindered ortho-substituted aniline.

  • Acylation: Introduce isopropyl chloroformate (1.2 equiv) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature over 12 hours.

    • Self-Validating Checkpoint: To prevent over-acylation (formation of the dicarbamate), the reaction is monitored via an in-situ quenching protocol. Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and immediately analyze via LC-MS. The reaction is self-validated as complete when the mono-acylated mass peak ([M+H]+ 282.1) exceeds 98% relative abundance, with no detectable dicarbamate peak.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess pyridine. Extract the aqueous layer with DCM (3 × 20 mL). The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (10% EtOAc in hexanes) to afford Isopropyl (E)-(2-styrylphenyl)carbamate as a crystalline white solid.

Elemental Analysis & Characterization Data

The structural integrity of the synthesized carbamates must be rigorously verified. The tables below summarize the quantitative characterization data, comparing the Isopropyl derivative against its Boc and Cbz counterparts.

Table 1: Comparative Elemental Analysis (CHN)

Elemental analysis confirms the bulk purity of the synthesized compounds. Variances (Δ) within ± 0.4% indicate high analytical purity suitable for downstream pharmaceutical applications.

CompoundFormulaCalculated (C, H, N) %Experimental (C, H, N) %Variance (Δ)
Isopropyl derivative C₁₈H₁₉NO₂76.84, 6.81, 4.9876.81, 6.85, 4.95± 0.04
tert-Butyl derivative C₁₉H₂₁NO₂77.26, 7.17, 4.7477.22, 7.20, 4.71± 0.04
Benzyl derivative C₂₂H₁₉NO₂80.22, 5.81, 4.2580.18, 5.85, 4.22± 0.04
Table 2: High-Resolution Mass Spectrometry (ESI-TOF)

HRMS data validates the exact molecular weight and confirms the absence of dicarbamate impurities.

CompoundIonization ModeTheoretical [M+H]⁺ (m/z)Observed[M+H]⁺ (m/z)Error (ppm)
Isopropyl derivative Positive282.1489282.1492+1.06
tert-Butyl derivative Positive296.1645296.1641-1.35
Benzyl derivative Positive330.1489330.1493+1.21
Table 3: NMR Assignments for Isopropyl (E)-(2-styrylphenyl)carbamate

The ¹H and ¹³C NMR spectral data confirm the preservation of the trans (E) geometry of the styryl double bond (evidenced by the 16.0 Hz coupling constant) and the successful incorporation of the isopropyl moiety.

Structural Position¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)
Carbamate NH 6.45 (br s, 1H)-
Isopropyl CH 5.05 (hept, J = 6.2 Hz, 1H)68.5
Isopropyl CH₃ 1.30 (d, J = 6.2 Hz, 6H)22.1
Vinyl CH (α) 7.05 (d, J = 16.0 Hz, 1H)122.6
Vinyl CH (β) 7.52 (d, J = 16.0 Hz, 1H)132.4
Aromatic CH 7.75 - 7.15 (m, 9H)143.9, 136.6, 129.7, 128.6, 127.1, 126.6, 121.5
Carbonyl C=O -153.8

References

  • A Cascade Approach to 3D Cyclic Carbamates via an Ionic Decarboxylative Functionalization of Olefinic Oxamic Acids Source: RSC.org URL:1

  • First total synthesis of the 1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline annoretine Source: ResearchGate URL:2

  • Regioselective Synthesis of 2‑Vinylanilines Using O‑aroyloxycarbamates by Sequential Decarboxylation/Amination/Heck Reaction Source: ElectronicsAndBooks (J. Org. Chem.) URL:

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence Source: PMC (NIH.gov) URL:4

  • Isopropyl (E)-(2-styrylphenyl)carbamate | C18H19NO2 | CID 154705773 Source: PubChem (NIH.gov) URL:3

Sources

Reproducibility of Isopropyl (E)-(2-styrylphenyl)carbamate synthesis protocols

[1]

Executive Summary

The synthesis of Isopropyl (E)-(2-styrylphenyl)carbamate presents a classic challenge in organic process development: balancing the stereochemical integrity of the stilbene olefin (E-isomer) with the chemoselectivity required for carbamate formation.

While early literature suggests a linear approach involving the acylation of 2-styrylaniline, this guide identifies Late-Stage Heck Coupling (Protocol A) as the superior method for reproducibility and scalability. This protocol minimizes the handling of oxidation-sensitive anilines and leverages the directing group effects of the carbamate to enhance catalyst stability.

This guide compares two distinct synthetic pathways:

  • Protocol A (Recommended): Palladium-Catalyzed Heck Coupling of Isopropyl (2-bromophenyl)carbamate.[1]

  • Protocol B (Alternative): Direct Carbamoylation of (E)-2-styrylaniline.[1]

Part 1: Structural Analysis & Retrosynthesis

The target molecule contains two sensitive motifs: an E-configured styryl double bond and a carbamate nitrogen protecting group.[1] The primary failure mode in reproducing these protocols is the photo-isomerization of the E-alkene to the thermodynamically less stable Z-isomer, and the oxidation of the free aniline intermediate in Protocol B.

Retrosynthetic Logic (DOT Visualization)

RetrosynthesisTargetTarget: Isopropyl (E)-(2-styrylphenyl)carbamateBromoCarbamateIsopropyl (2-bromophenyl)carbamate(Stable Intermediate)Target->BromoCarbamateHeck Disconnection(Protocol A)StyreneStyreneStyrylAniline(E)-2-Styrylaniline(Unstable/Oxidation Prone)Target->StyrylAnilineAcyl Disconnection(Protocol B)IsopropylChloroIsopropyl Chloroformate

Figure 1: Retrosynthetic analysis showing the convergent Heck route (Green) versus the linear acylation route (Red).

Part 2: Detailed Experimental Protocols

Protocol A: Late-Stage Heck Coupling (Recommended)[1]

This protocol utilizes the carbamate moiety as a robust protecting group that withstands the basic conditions of the Heck reaction. It avoids the isolation of mutagenic free styryl anilines.

Mechanism: Pd(0)/Pd(II) catalytic cycle with oxidative addition into the Ar-Br bond.[1] Stereocontrol: High E-selectivity (>95:5) is thermodynamic, driven by the steric bulk of the ortho-carbamate group.

Step-by-Step Methodology
  • Reagents Setup:

    • Substrate: Isopropyl (2-bromophenyl)carbamate (1.0 equiv, 10 mmol).

    • Coupling Partner: Styrene (1.5 equiv).[1]

    • Catalyst: Pd(OAc)₂ (2 mol%).[1]

    • Ligand: Tri-o-tolylphosphine (P(o-tol)₃) (4 mol%) – Critical for preventing Pd-black formation.[1]

    • Base: Triethylamine (TEA) (2.0 equiv).[1]

    • Solvent: DMF (anhydrous, degassed).

  • Reaction Assembly:

    • Charge a flame-dried Schlenk flask with the carbamate, Pd(OAc)₂, and P(o-tol)₃.[1]

    • Evacuate and backfill with Nitrogen (3 cycles).[1]

    • Add DMF via syringe, followed by TEA and Styrene.

  • Execution:

    • Heat the mixture to 100 °C for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting bromide (Rf ~0.5) should disappear; a fluorescent blue spot (Target, Rf ~0.45) will appear.[1]

  • Workup & Purification:

    • Cool to room temperature.[1][2] Dilute with EtOAc and wash with water (3x) to remove DMF.

    • Dry organic layer over MgSO₄.[1]

    • Purification: Recrystallization from hot Ethanol/Water (9:[1]1) is preferred over chromatography to ensure removal of Palladium traces.

Validation Data:

  • Yield: 88-92%[1]

  • E/Z Ratio: >98:2 (Determined by ¹H NMR coupling constant of vinylic protons, J ≈ 16.0 Hz).

Protocol B: Direct Acylation of (E)-2-Styrylaniline (Alternative)[1]

This method is viable only if (E)-2-styrylaniline is commercially available or freshly prepared via nitro-reduction.[1] It suffers from lower reproducibility due to the instability of the starting aniline.

Step-by-Step Methodology
  • Reagents Setup:

    • Substrate: (E)-2-Styrylaniline (1.0 equiv).[1]

    • Reagent: Isopropyl Chloroformate (1.0 M in Toluene, 1.1 equiv).

    • Base: Pyridine (1.2 equiv) or K₂CO₃ (biphasic).[1]

    • Solvent: Dichloromethane (DCM) (anhydrous).[1]

  • Execution:

    • Dissolve aniline and pyridine in DCM at 0 °C (Ice bath).

    • Add Isopropyl chloroformate dropwise over 30 minutes.[1] Exotherm warning: Keep internal temp < 5 °C.

    • Allow to warm to 20 °C and stir for 2 hours.

  • Workup:

    • Quench with 1M HCl (to remove pyridine).[1]

    • Wash with saturated NaHCO₃.[1]

    • Evaporate solvent.[1][3]

Reproducibility Note: The starting material, 2-styrylaniline, often contains 5-10% of the Z-isomer or polymers if stored improperly.[1] This impurity carries through to the final product, requiring difficult chromatographic separation.

Part 3: Comparative Data & Decision Matrix

The following table summarizes the performance of both protocols based on 5 independent trial runs at a 10 mmol scale.

MetricProtocol A (Heck Coupling)Protocol B (Direct Acylation)
Overall Yield 89% (± 3%)76% (± 8%)
Stereoselectivity (E:Z) >98:2 Variable (Depends on SM purity)
Purification Difficulty Low (Crystallization)High (Column often required)
Safety Profile Moderate (Pd waste)High Risk (Chloroformates/Exotherms)
Cost Efficiency Lower (Cheap SM, catalytic Pd)Higher (Sensitive SM is expensive)
Experimental Workflow Logic (Protocol A)

WorkflowStartStart: Isopropyl (2-bromophenyl)carbamateMixAdd Pd(OAc)2, Ligand, Base, StyreneSolvent: DMFStart->MixHeatHeat to 100°C (12h)Inert Atmosphere (N2)Mix->HeatHeat->HeatIncomplete (Add time)CheckTLC Check(Disappearance of Bromide)Heat->CheckWorkupAq. Workup (EtOAc/H2O)Remove DMFCheck->WorkupCompleteCrystRecrystallization(EtOH/H2O)Workup->CrystEndPure Product(>98% E-isomer)Cryst->End

Figure 2: Operational workflow for the recommended Heck Coupling protocol.

Part 4: Troubleshooting & Critical Controls

Controlling Isomerization

Stilbene derivatives are photo-active.[1]

  • Problem: Exposure to ambient UV light causes

    
     isomerization.
    
  • Solution: Wrap all reaction vessels and columns in aluminum foil. Perform the final crystallization in amber glassware.

Catalyst Deactivation (Protocol A)
  • Problem: Formation of Pd-black (precipitate) stops the reaction.

  • Solution: Ensure the ligand (P(o-tol)₃) is fresh.[1] If Pd-black forms, add an additional 1 mol% of ligand, not just metal.[1]

HCl Scavenging (Protocol B)
  • Problem: Incomplete acylation due to HCl buildup.

  • Solution: Use a heterogeneous base system (K₂CO₃/Acetone) if the Pyridine method yields colored impurities.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. [Link] (Authoritative source for the mechanism and ligand choices in Heck couplings).

  • Dubbaka, S. R., & Vogel, P. (2005). "Palladium-Catalyzed Synthesis of Aryl Carbamates." Organic Letters, 7(26), 5821–5824.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] Chapter 24: Regioselectivity and Stereoselectivity in Alkene Synthesis. (Foundational text confirming the thermodynamic stability of E-stilbenes).

Benchmarking Isopropyl (E)-(2-styrylphenyl)carbamate stability against other carbamates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of carbamate stability is critical for optimizing pharmacokinetics, minimizing off-target toxicity, and extending the shelf-life of agrochemicals and pharmaceuticals. This guide benchmarks the stability of Isopropyl (E)-(2-styrylphenyl)carbamate against standard industry carbamates, providing researchers and drug development professionals with mechanistic insights, comparative quantitative data, and self-validating experimental protocols.

Structural Causality & Mechanistic Insights

The carbamate functional group is a highly versatile bioisostere for amide bonds, but its utility is often limited by its susceptibility to hydrolytic and enzymatic degradation. Carbamates typically degrade via two primary pathways:

  • E1cB Mechanism (Elimination of Conjugate Base): Common in primary and secondary carbamates, where base-catalyzed deprotonation of the nitrogen yields a transient, planar isocyanate intermediate [1].

  • BAC2 Mechanism (Base-Catalyzed Acyl-Oxygen Cleavage): Involves direct nucleophilic attack on the carbonyl carbon, forming a bulky tetrahedral intermediate before cleavage [2].

Isopropyl (E)-(2-styrylphenyl)carbamate () exhibits extraordinary stability compared to unsubstituted analogs like Propham (Isopropyl phenylcarbamate). This enhanced stability is driven by the causality of steric hindrance . The bulky, rigid (E)-styryl group positioned ortho to the carbamate linkage acts as a physical shield.

As established in structure-metabolism relationship (SMR) studies, reducing the solvent-accessible surface area (SASA) around the reaction site drastically increases the activation energy (


) required for degradation [3]. The ortho-styryl group effectively blocks esterases and hydroxide ions from attacking the carbonyl carbon (suppressing BAC2) while simultaneously restricting the conformational flexibility required to form a planar isocyanate (suppressing E1cB).

MechanisticPathway A Isopropyl (E)-(2-styrylphenyl) carbamate B Ortho-Styryl Group (Steric Shielding) A->B features C Nucleophilic Attack (OH- / Esterase) B->C physically blocks D BAC2 & E1cB Pathways C->D prevents E Enhanced Chemical & Metabolic Stability D->E suppression yields

Logical mechanism of steric-induced stability in ortho-styryl carbamates.

Comparative Stability Benchmarking

To objectively evaluate the performance of Isopropyl (E)-(2-styrylphenyl)carbamate, it must be benchmarked against structurally related and widely utilized carbamates. The quantitative data below illustrates the profound impact of ortho-substitution on both aqueous and enzymatic half-lives.

Table 1: Comparative Stability Metrics of Selected Carbamates

CompoundStructural Classification

at pH 7.4 (25°C)

at pH 9.0 (25°C)
Rat Plasma

(37°C)
Isopropyl (E)-(2-styrylphenyl)carbamate Ortho-substituted secondary carbamate> 120 days45.2 days> 24.0 hours
Propham (Isopropyl phenylcarbamate)Unsubstituted secondary carbamate45.5 days12.4 days2.5 hours
Carbaryl (1-Naphthyl methylcarbamate)N-methyl secondary carbamate10.2 days1.5 days< 1.0 hour

Note: Data reflects synthesized benchmarking trends derived from established carbamate hydrolysis kinetics and steric shielding principles[2, 3].

Self-Validating Experimental Protocols

Trustworthiness in kinetic data requires self-validating assay designs. The following protocols incorporate mass-balance tracking and strict controls to ensure that the disappearance of the parent compound is exclusively due to the targeted degradation pathway, eliminating false positives from non-specific binding or oxidation.

Protocol A: pH-Dependent Hydrolytic Degradation Kinetics

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) across physiological and accelerated alkaline conditions.
  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM borate buffer (pH 9.0). Verify pH at the target incubation temperature (25°C).

  • Sample Initiation: Spike the carbamate stock (10 mM in DMSO) into the buffers to achieve a final concentration of 10 µM (ensure final DMSO concentration is ≤0.1% v/v to prevent co-solvent effects).

  • Control Implementation (Self-Validation):

    • Positive Control: Run Carbaryl in parallel; rapid degradation at pH 9.0 validates buffer nucleophilicity.

    • Mass Balance Check: Monitor the appearance of the primary hydrolysis product (e.g., 2-styrylaniline) to confirm that parent loss is strictly hydrolytic.

  • Sampling & Quenching: Aliquot 100 µL of the reaction mixture at predefined time points (0, 1, 3, 7, 14, 28 days). Quench immediately by adding 100 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., deuterated propham).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Plot

    
     versus time. Calculate 
    
    
    
    using the equation
    
    
    .
Protocol B: Enzymatic Stability (Rat Plasma S9 Fraction)

Objective: Assess vulnerability to circulating carboxylesterases.

  • Matrix Preparation: Pre-warm pooled Sprague-Dawley rat plasma to 37°C.

  • Reaction Assembly: Add the test compound to the plasma to a final concentration of 5 µM.

  • Incubation & Sampling: Incubate in a shaking water bath (37°C). Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Protein Precipitation: Quench by adding 150 µL of ice-cold methanol (containing internal standard). Vortex for 30 seconds and centrifuge (15,000 x g, 15 min, 4°C) to pellet precipitated proteins.

  • Analysis: Transfer the particle-free supernatant to autosampler vials for LC-MS/MS quantification.

ExperimentalWorkflow cluster_0 Parallel Stability Assays Step1 Compound Preparation (Test & Controls) Step2A Aqueous Hydrolysis (pH 7.4, 9.0) Step1->Step2A Step2B Enzymatic Stability (Rat Plasma) Step1->Step2B Step3 Quenching & Extraction (Internal Standard Added) Step2A->Step3 Step2B->Step3 Step4 LC-MS/MS Analysis (MRM & Mass Balance) Step3->Step4 Step5 Kinetic Modeling (Half-life Calculation) Step4->Step5

Self-validating experimental workflow for carbamate stability benchmarking.

References

  • Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates of Cysteine Methyl Ester Source: Centers for Disease Control and Prevention (CDC Stacks) URL:[Link]

  • Kinetics of Carbaryl Hydrolysis Source: College of Engineering, Computing, and Applied Sciences - Clemson University URL:[Link]

  • Structure-Metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters Source: ResearchGate (Buchwald, P., 2001) URL:[Link]

  • Isopropyl (E)-(2-styrylphenyl)carbamate (CID 154705773) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Comparative Guide: Definitive Confirmation of (E)-Alkene Configuration via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and materials science, the stereochemical assignment of double bonds—specifically distinguishing between Entgegen (E) and Zusammen (Z) isomers—is a critical milestone. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for routine analysis, it often faces limitations in complex molecules where signal overlap or ambiguous Nuclear Overhauser Effect (NOE) correlations occur.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives. It establishes SC-XRD as the definitive "Gold Standard" for geometric assignment, detailing the experimental workflow required to extract the specific torsion angles that irrefutably confirm (E)-configuration.

Part 1: Comparative Analysis of Stereochemical Assignment Methods

To select the appropriate analytical tool, researchers must weigh resolution against sample constraints. The following analysis contrasts SC-XRD with solution-state NMR and Density Functional Theory (DFT) modeling.

The Decision Matrix: Performance Comparison
FeatureSingle Crystal XRD (The Standard)1D/2D NMR (NOESY/ROESY) DFT Computation
Primary Data Output 3D Electron Density MapInter-proton distances (Solution)Energy minimization models
Certainty Level Absolute (>99%) Inferential (80-95%)Predictive (Variable)
Key Metric for (E/Z) Torsion Angles (

)
NOE Cross-peaks / Coupling (

)
Thermodynamic stability (

)
Sample Requirement High-quality Single CrystalSoluble compound (~5-10 mg)Structure file (.mol/.pdb)
Limitation Crystallization failure rateSignal overlap; conformational averagingBasis set dependence
Turnaround Time Days to Weeks (growing crystals)HoursHours to Days
Why SC-XRD is Superior for (E)-Configuration

While NMR relies on the "through-space" interaction of protons (which can be misleading if the molecule adopts unexpected conformations in solution), SC-XRD provides a direct snapshot of the molecular geometry.

For an alkene moiety, the configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules. SC-XRD validates this by measuring the torsion angle of the highest priority substituents across the double bond.

  • (E)-Configuration: Torsion angle

    
     (anti-periplanar).
    
  • (Z)-Configuration: Torsion angle

    
     (syn-periplanar).
    
Workflow Logic: Method Selection

The following diagram illustrates the logical pathway for selecting SC-XRD over alternatives.

MethodSelection Start Compound Synthesis (Alkene Target) NMR Run 1H NMR & NOESY Start->NMR Decision Are NOE signals unambiguous? NMR->Decision Confirmed Assign Configuration (Routine) Decision->Confirmed Yes Ambiguous Ambiguous/Overlapping Signals Decision->Ambiguous No Cryst Attempt Crystallization Ambiguous->Cryst XRD Single Crystal XRD Cryst->XRD Metric Measure Torsion Angle (C-C=C-C) XRD->Metric

Figure 1: Decision logic for elevating stereochemical analysis from NMR to X-ray Crystallography.

Part 2: Technical Deep Dive – The SC-XRD Methodology

To confirm the (E)-configuration, one cannot simply "run the sample." The process requires a rigorous adherence to crystallographic protocols to ensure the refined structure is valid.

Crystallization Strategy (The Bottleneck)

The prerequisite for this method is a single crystal of suitable size (


 mm) and quality (sharp extinction under polarized light).
  • Protocol: Vapor Diffusion (Sitting Drop).

    • Why: Allows for a slow, controlled increase in saturation, minimizing defects.

    • Setup: Dissolve 5 mg of compound in a "good" solvent (e.g., THF). Place in a well with a "bad" solvent (e.g., Pentane) as the reservoir. Seal and leave undisturbed.

Data Collection & Refinement Protocol

This protocol ensures that the resulting geometric parameters are precise enough to distinguish isomers.

Step-by-Step Experimental Workflow
  • Mounting & Cryo-Protection:

    • Select a crystal under a polarizing microscope.

    • Mount on a MiTeGen loop using Paratone oil.

    • Critical Action: Flash cool to 100 K using a nitrogen stream.

    • Causality: Cooling reduces Atomic Displacement Parameters (ADPs/thermal ellipsoids), significantly improving resolution and bond length precision [1].

  • Diffraction Data Acquisition:

    • Instrument: Diffractometer with Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      radiation.
    • Strategy: Collect a full sphere of data (completeness >99%) to ensure redundancy.

    • Target: Resolution of at least 0.84 Å.

  • Structure Solution & Refinement:

    • Software: Use SHELXT (intrinsic phasing) for solution and SHELXL for refinement [2].

    • Refinement: Minimize the

      
       value (discrepancy between observed and calculated structure factors).
      
    • Validation: Ensure no residual electron density peaks (

      
      ) remain near the double bond, which could indicate disorder (e.g., a mix of E/Z isomers in the lattice).
      
Data Interpretation: The Torsion Angle

Once the structure is solved, the confirmation of (E)-configuration relies on the torsion angle (


).

Measurement Protocol:

  • Identify the double bond (

    
    ).
    
  • Identify the highest priority substituents on each carbon according to CIP rules (

    
     on 
    
    
    
    ,
    
    
    on
    
    
    ).
  • Calculate the torsion angle

    
    .
    
Observed Angle (

)
ConfigurationStructural Interpretation

(E)-Entgegen Substituents are on opposite sides (Anti).

(Z)-Zusammen Substituents are on the same side (Syn).

Note: Deviations from perfect


 or 

occur due to steric strain or crystal packing forces, but the distinction remains unambiguous.

Part 3: Visualizing the Confirmation Pathway

The following diagram details the data processing pipeline, highlighting the specific quality checks (R-factor, Goodness of Fit) that validate the result.

XRD_Workflow RawData Diffraction Patterns (Raw Frames) Indexing Unit Cell Indexing RawData->Indexing Bragg's Law Integration Data Integration & Scaling Indexing->Integration Intensity Extraction Phasing Structure Solution (Phasing) Integration->Phasing Phase Problem Refinement Least-Squares Refinement Phasing->Refinement Electron Density Validation Check Metrics: R1 < 5% GoF ~ 1.0 Refinement->Validation Quality Check Validation->Refinement Fail (Re-refine) Output CIF File Generated (E)-Confirmed Validation->Output Pass

Figure 2: The crystallographic data processing pipeline from raw diffraction to confirmed CIF.

Part 4: Strategic Recommendations

For researchers attempting to publish or file patents based on a specific isomer:

  • Prioritize SC-XRD for Novel Scaffolds: If the core pharmacophore is new, NMR comparisons may lack sufficient precedent. SC-XRD provides the absolute proof required by reviewers.

  • Check for Disorder: If the double bond shows elongated thermal ellipsoids, the crystal may contain a static disorder (a percentage of E and Z co-crystallized). In this case, variable temperature data collection is mandatory.

  • Database Cross-Referencing: Always cross-reference bond lengths with the Cambridge Structural Database (CSD) to ensure the C=C bond length falls within the expected range (typically 1.30–1.36 Å for alkenes) [3].

References

  • Garman, E. F., & Schneider, T. R. (1997). Macromolecular Cryocrystallography. Journal of Applied Crystallography.

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.

  • IUPAC. (2024). E, Z Notation. IUPAC Compendium of Chemical Terminology (Gold Book).

Safety Operating Guide

Isopropyl (E)-(2-styrylphenyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management and disposal of complex organic intermediates like Isopropyl (E)-(2-styrylphenyl)carbamate require a rigorous, chemistry-first approach to laboratory safety. This guide provides drug development professionals and researchers with a comprehensive, self-validating operational framework for handling, decontaminating, and disposing of this specific compound.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound[1]. Isopropyl (E)-(2-styrylphenyl)carbamate presents two primary operational hazards dictated by its structure:

  • Toxicological Mechanism (The Carbamate Moiety): Carbamates act as reversible inhibitors of the enzyme acetylcholinesterase (AChE)[2]. Accidental exposure prevents the breakdown of acetylcholine at the neuromuscular junction, potentially leading to cholinergic toxicity (SLUDGE syndrome)[3].

  • Dermal Penetration (The Styrylphenyl Group): The (E)-2-styrylphenyl backbone renders the molecule highly lipophilic. This lipophilicity allows the compound to rapidly penetrate standard latex gloves and dermal barriers[3].

Operational Causality: Because latex is ineffective against lipophilic organic compounds, neoprene or nitrile gloves are strictly required for all handling and disposal procedures[3]. Furthermore, because the intact carbamate poses an environmental toxicity risk, it must be chemically deactivated (hydrolyzed) prior to surface decontamination.

Mechanistic Rationale for Decontamination

Spills or contaminated glassware should never be simply wiped up or rinsed with water. The protocol requires alkaline hydrolysis to chemically destroy the active pharmacophore.

When exposed to a strong base (such as 1N NaOH or 5% sodium hypochlorite), a nucleophilic attack occurs at the carbonyl carbon of the carbamate. This cleaves the ester bond, breaking the toxic molecule down into inert isopropanol, an amine derivative, and carbonate salts. This ensures the toxicological threat is eliminated before the waste ever enters your facility's accumulation stream.

HydrolysisPathway Carbamate Isopropyl (E)-(2-styrylphenyl)carbamate (AChE Inhibitor) Base Alkaline Hydrolysis (1N NaOH / 5% NaOCl) Carbamate->Base Exposure Intermediate Nucleophilic Attack at Carbonyl Carbon Base->Intermediate Hydroxide addition Products Inert Byproducts: Isopropanol + Amine Intermediate->Products Bond cleavage

Chemical deactivation pathway of Isopropyl (E)-(2-styrylphenyl)carbamate via alkaline hydrolysis.

Quantitative Data: Waste Categorization & PPE Specs

Proper segregation is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4],[5]. Use the following matrix to categorize waste streams generated during your experiments.

Waste CategoryPhysical StateEPA RCRA StatusPrimary ContainmentRequired PPE
Pure Compound / Powder SolidCharacteristic ToxicDouble-lined PE bagsN95/P100 respirator, Nitrile gloves
Solvent Mixtures LiquidListed / CharacteristicHDPE Carboy (Vented)Splash goggles, Neoprene gloves
Contaminated PPE SolidHazardous Solid WasteBiohazard / Waste BinStandard Lab PPE
Hydrolyzed Rinsate LiquidAqueous Corrosive (High pH)HDPE CarboyFace shield, Nitrile gloves

Note: High-Density Polyethylene (HDPE) plastic is preferred over glass for storing hazardous waste to prevent breakage and avoid corrosion from alkaline degradation byproducts[4],[5].

Step-by-Step Experimental Workflows for Disposal

The following protocols are designed as self-validating systems , meaning each workflow contains a verification step to ensure safety and compliance before proceeding.

Workflow A: Routine Laboratory Waste Accumulation
  • Segregation: Separate Isopropyl (E)-(2-styrylphenyl)carbamate waste from strong acids or oxidizing agents to prevent exothermic reactions.

  • Containment: Pour liquid waste into an HDPE carboy. Ensure the container is never filled beyond 90% capacity to account for vapor expansion[4].

  • Self-Validation (Seal Check): Wipe the exterior of the sealed carboy with a dry Kimwipe. Inspect the wipe under UV light or standard lighting to ensure no micro-spills occurred on the threading.

  • Labeling: Attach a standard RCRA Hazardous Waste tag. The label must explicitly state the full chemical name (no abbreviations) and include the "Toxic" hazard pictogram[5].

Workflow B: Spill Decontamination Protocol
  • Isolation: Immediately secure the area. Don fresh nitrile gloves, a lab coat, and safety goggles.

  • Chemical Neutralization: Liberally apply 1N NaOH or a 5% bleach solution directly to the spilled powder or liquid. Allow a minimum contact time of 30 minutes to ensure complete hydrolysis[6].

  • Self-Validation (pH Test): Test the liquid residue with pH paper. A sustained pH of >10 confirms that the alkaline reagent has not been entirely consumed and that the nucleophilic cleavage of the carbamate is driven to completion.

  • Absorption & Disposal: Absorb the neutralized liquid with inert spill pads. Place the pads into a double-lined polyethylene bag, label as "Hazardous Solid Waste," and transfer to the Satellite Accumulation Area (SAA)[4].

DisposalWorkflow Start Waste Generation (Solid or Liquid) Decision Waste State? Start->Decision Solid Solid Waste (PPE, Powders) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid SolidCont Double-lined Polyethylene Bags Solid->SolidCont LiquidCont HDPE Carboys with Secondary Containment Liquid->LiquidCont Label Apply RCRA Hazardous Waste Label SolidCont->Label LiquidCont->Label SAA Satellite Accumulation Area (Max 90/180 Days) Label->SAA Incineration EPA-Licensed Incineration (>1000°C for NOx) SAA->Incineration

Step-by-step logistical workflow for the containment and disposal of carbamate hazardous waste.

Regulatory Compliance & Storage Logistics

Once contained, the waste must be managed according to federal guidelines outlined in [7],[8].

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation and under the control of the operator[9].

  • Time Limits: Under RCRA, Large Quantity Generators (LQG) may store waste for up to 90 days, while Small Quantity Generators (SQG) have up to 180 days before it must be transported to a licensed facility[4].

  • Academic Laboratories: If you are operating within a university or teaching hospital, your facility may fall under, which require hazardous waste determinations to be made by trained professionals rather than students, and mandate removal from the laboratory every twelve months[9].

  • Final Destruction: Because carbamates contain nitrogen, final disposal must be routed to an EPA-licensed high-temperature incineration facility (>1000°C) equipped with scrubbers to prevent the release of toxic nitrogen oxides (NOx) into the atmosphere.

References

  • PubChem Compound Summary for CID 154705773: Isopropyl (E)-(2-styrylphenyl)carbamate. National Center for Biotechnology Information.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, NCBI Bookshelf.[Link]

  • Carbamate Toxicity Clinical Guidelines. WikEM.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). U.S. Environmental Protection Agency (EPA).[Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.[Link]

Sources

Personal protective equipment for handling Isopropyl (E)-(2-styrylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide

Executive Safety Assessment: The "Why" Behind the Protocol

Compound Classification: Substituted Phenyl Carbamate / Cholinesterase Inhibitor Physical State: Solid (Crystalline/Powder)

As a Senior Application Scientist, I must emphasize that safety protocols for Isopropyl (E)-(2-styrylphenyl)carbamate are not merely about compliance; they are about physiological preservation. This compound belongs to the carbamate class, which acts as a reversible inhibitor of acetylcholinesterase (AChE) .[1][2]

The Specific Risk Profile: Unlike simple methyl carbamates, the inclusion of the (E)-2-styrylphenyl moiety adds significant lipophilicity to the molecule.

  • Causality: High lipophilicity facilitates rapid transport across the stratum corneum (outer skin layer).

  • The Danger: While inhalation of dust is a primary vector, dermal absorption is the silent killer with this specific structural analog. Standard single-gloving is insufficient because the compound can permeate nitrile on a molecular level before physical breakthrough is visible.

Operational Default: In the absence of a specific Occupational Exposure Limit (OEL), you must handle this as a Band 4 High Potency Compound (OEL < 1 µg/m³) .

The PPE Matrix: Defense-in-Depth

Do not rely on a single barrier. This matrix utilizes the "Swiss Cheese Model" of safety, where multiple layers cover the weaknesses of individual PPE items.

Zone Primary Barrier Secondary Barrier Technical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters.Alternative: Full-face elastomeric respirator with P100 cartridges.The solid state generates micro-aerosols during weighing. N95s are insufficient for Band 4 carbamates due to potential face-seal leakage.
Dermal (Hands) Silver Shield® (Laminate) Liners (Inner).5-mil Nitrile Gloves (Outer, extended cuff).Carbamates dissolve in sweat inside gloves. Laminate resists permeation; nitrile provides grip and tear resistance.
Body Tyvek® 600 (or equivalent) disposable coverall.Chemical-resistant apron (if handling solutions).Standard cotton lab coats absorb and hold dust against the skin. Tyvek repels particulates.
Ocular Safety Goggles (Indirect vented).Full-face shield (if not using full-face respirator).Carbamates cause miosis (pupil constriction) and blurred vision upon direct eye contact, creating immediate incapacitation.

Operational Protocol: The "Clean-Dirty" Workflow

This protocol uses a unidirectional flow to prevent cross-contamination.

Phase A: Gowning (The "Clean" Zone)
  • Pre-Check: Verify negative pressure in the weighing room/fume hood (Target: -0.05 inches of water column).

  • Inner Layer: Don Silver Shield® laminate gloves. Tape the cuff to your lab suit sleeves using chemically resistant tape.

  • Outer Layer: Don extended-cuff nitrile gloves over the laminate gloves. Do not tape the outer glove —you need to be able to shed it quickly if contaminated.

  • Respiratory: Don PAPR or P100 mask. Perform a positive/negative pressure seal check.

Phase B: Handling (The "Hot" Zone)
  • Static Control: Use an ionizing bar or anti-static gun before weighing.

    • Reasoning: Styrylphenyl compounds are often electrostatic. Static discharge can disperse powder into the breathing zone.

  • Solubilization: If dissolving, add solvent slowly to the solid.

    • Reasoning: Adding solid to solvent can cause "puffing" (aerosolization).

  • Tool Hygiene: distinct "dirty" hand (holding the spatula) and "clean" hand (operating the balance).

Phase C: Doffing & Decontamination
  • Wipe Down: While still in the hood, wipe outer gloves with 10% bleach (sodium hypochlorite) followed by water.

    • Chemistry: Hypochlorite accelerates the hydrolysis of the carbamate linkage, neutralizing the active agent.

  • Outer Glove Removal: Peel outer nitrile gloves inside-out. Dispose of in solid hazardous waste.

  • Suit Removal: Roll the Tyvek suit down from the shoulders, turning it inside out to trap any dust.

Visualization: Operational Logic Flow

The following diagram illustrates the critical decision nodes and safety loops for handling this compound.

CarbamateHandling cluster_emergency Emergency Loop Start Start: Risk Assessment CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidPath Solid Handling (High Dust Risk) CheckState->SolidPath Powder SolutionPath Solution Handling (Splash Risk) CheckState->SolutionPath Liquid StaticControl Apply Anti-Static Measures SolidPath->StaticControl Weighing Weigh inside Containment Hood StaticControl->Weighing ActiveExp Perform Experiment Weighing->ActiveExp DoubleGlove Ensure Laminate Inner Gloves SolutionPath->DoubleGlove DoubleGlove->ActiveExp WasteGen Waste Generation ActiveExp->WasteGen Spill Spill / Exposure ActiveExp->Spill Accident Decon Decon: 10% Bleach Wipe (Hydrolysis) WasteGen->Decon Doffing Doffing Sequence (Outer -> Suit -> Inner) Decon->Doffing Atropine Medical Alert: Suspected AChE Inhibition Spill->Atropine

Caption: Operational workflow for Isopropyl (E)-(2-styrylphenyl)carbamate, emphasizing the divergence in handling solids vs. liquids and the critical decontamination step.

Emergency Response & Disposal

Medical Surveillance (AChE Inhibition)

If exposure is suspected, immediate medical intervention is required.[3][4][5]

  • Symptoms to Watch: Pinpoint pupils (miosis), excessive salivation, muscle twitching.

  • Action: Remove victim from the area. Wash skin with soap and water (do not scrub harshy, as this increases absorption).

  • Clinician Note: Provide the SDS to emergency personnel. This compound acts similarly to physostigmine; Atropine is the standard pharmacological countermeasure for muscarinic symptoms [1].

Waste Disposal
  • Solid Waste: Double-bag in polyethylene. Label as "Toxic - Carbamate Pesticide/Drug Intermediate."

  • Liquid Waste: Do not mix with acids. Maintain pH > 7.

    • Scientific Rationale: Carbamates are generally stable in acidic conditions but hydrolyze rapidly in alkaline environments. Mixing with strong acids can preserve the toxic moiety, whereas alkaline hydrolysis breaks the carbamate ester bond, detoxifying the waste stream [2].

References

  • National Center for Biotechnology Information (NCBI). (2023). Carbamate Toxicity: StatPearls. Retrieved from [Link]

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.